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  • Product: (2S)-2-(4-Chlorophenoxy)propan-1-ol
  • CAS: 87810-51-3

Core Science & Biosynthesis

Foundational

(2S)-2-(4-Chlorophenoxy)propan-1-ol CAS number 87810-51-3

An In-Depth Technical Guide to (2S)-2-(4-Chlorophenoxy)propan-1-ol (CAS: 87810-51-3) Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2S)-2-(4-Chlorophenoxy)propan-1-ol (CAS: 87810-51-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2S)-2-(4-Chlorophenoxy)propan-1-ol, a chiral building block with significant potential in pharmaceutical and materials science research. It covers the compound's fundamental properties, synthesis strategies, robust analytical methodologies for stereochemical control, potential applications, and essential safety protocols.

Core Compound Properties and Specifications

(2S)-2-(4-Chlorophenoxy)propan-1-ol is a chiral secondary alcohol featuring a 4-chlorophenoxy moiety. This combination of a stereogenic center and a functionalized aromatic ring makes it a valuable synthon for constructing more complex molecules.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 87810-51-3 [1]
EC Number 832-284-4 [1]
IUPAC Name (2S)-2-(4-chlorophenoxy)propan-1-ol [1]
SMILES CCO

| InChI Key | ULXGJWWZHKJAMQ-SSDOTTSWSA-N |[2] |

Table 2: Physicochemical Properties

Property Value Source / Notes
Molecular Formula C₉H₁₁ClO₂ [2]
Molecular Weight 186.64 g/mol
Boiling Point 286.4 °C at 760 mmHg For the racemic mixture 1-(4-chlorophenoxy)propan-2-ol[3]
Density 1.194 g/cm³ For the racemic mixture 1-(4-chlorophenoxy)propan-2-ol[3]
XLogP3 2.3 Predicted value for the racemate[2]

| Appearance | White Solid Crystalline / Colorless Liquid | Varies based on purity and conditions; related compounds are described as such[4][5] |

Synthesis and Purification Strategies

The enantioselective synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol is critical to its application, as biological systems often interact differently with each enantiomer[6]. The most direct and industrially relevant approach is a stereospecific Williamson ether synthesis. This method relies on the reaction of a nucleophilic phenoxide with an electrophilic chiral C3 synthon, where the stereochemistry is pre-defined in the starting material.

The causality behind this choice is twofold: it provides excellent control over the desired stereoisomer, and the starting materials, 4-chlorophenol and chiral propylene oxide derivatives, are commercially accessible.

Figure 1: Proposed Synthetic Workflow.
Exemplary Synthesis Protocol

This protocol describes a representative synthesis based on established chemical principles for forming phenoxy-propanol structures.

  • Preparation of Sodium 4-chlorophenolate:

    • In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 4-chlorophenol (1.0 eq) in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without side reactions.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 4-chlorophenolate salt[3].

  • Nucleophilic Attack:

    • To the freshly prepared phenoxide solution, add a chiral electrophile such as (S)-propylene oxide (1.2 eq) or (R)-1-chloro-2-propanol (1.2 eq) dropwise. Note: The stereochemistry of the electrophile dictates the final product's stereochemistry via an SN2 inversion or retention mechanism, respectively.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor its progress using Thin Layer Chromatography (TLC). The elevation in temperature is necessary to overcome the activation energy of the SN2 reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the organic phase with a suitable solvent like ethyl acetate (3x volumes)[7].

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure (2S)-2-(4-Chlorophenoxy)propan-1-ol.

Analytical Characterization

For a chiral molecule intended for high-value applications, rigorous analytical control is non-negotiable. The primary objectives are to confirm the chemical structure and to quantify the enantiomeric excess (e.e.), which is a measure of its stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for separating and quantifying enantiomers. The underlying principle involves the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The differential stability of these complexes leads to different retention times, allowing for their separation[8][9]. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective for separating aryl-containing chiral alcohols[10].

Figure 2: Workflow for Chiral HPLC Method Development.
Exemplary Chiral HPLC Protocol

This protocol provides a starting point for developing a robust analytical method.

  • Instrumentation and Column:

    • System: HPLC with UV detector.

    • Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or similar, is a logical first choice due to its proven efficacy with aromatic alcohols[10].

    • Wavelength: Monitor at a wavelength where the chlorophenyl group absorbs, typically around 225 nm or 254 nm[11].

  • Mobile Phase Preparation & Screening:

    • Prepare a series of mobile phases consisting of n-hexane and isopropanol (IPA) in various ratios (e.g., 98:2, 95:5, 90:10 v/v)[11]. The use of normal-phase solvents is standard for polysaccharide CSPs.

    • Degas all solvents by sonication or vacuum filtration before use to prevent bubble formation in the pump[11].

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase (e.g., 95:5 Hexane:IPA) to a final concentration of approximately 1 mg/mL[10]. Ensure the sample is fully dissolved to avoid column blockage.

  • Analysis and Optimization:

    • Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).

    • Inject a racemic standard first to confirm the separation of both enantiomers and determine their retention times.

    • If separation is poor, adjust the mobile phase composition. Increasing the polar modifier (IPA) content generally decreases retention time but may affect resolution[11].

    • Once baseline separation is achieved (Resolution > 1.5), inject the (2S)-enantiomer sample.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Complementary Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm the molecular structure and assess chemical purity.

  • Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight and formula[2].

  • Gas Chromatography (GC): For assessing purity, especially for volatile impurities, GC can be a useful tool[12].

Applications in Research & Development

The value of (2S)-2-(4-Chlorophenoxy)propan-1-ol lies in its utility as a stereochemically defined building block.

  • Pharmaceutical Synthesis: Molecules with a phenoxy-propanolamine core are prevalent in pharmaceuticals. This compound serves as a precursor for synthesizing chiral amines, esters, and ethers. Related structures are key intermediates for centrally acting muscle relaxants and other bioactive molecules[13][14]. The specific (S)-configuration is often essential for achieving the desired pharmacological activity.

  • Agrochemicals: The phenoxy-propionate structure is a well-known motif in herbicides[15]. This chiral alcohol could be used to synthesize novel, stereospecific agrochemicals, potentially leading to products with higher efficacy and improved environmental profiles.

  • Materials Science: Chiral liquid crystals have been synthesized from similar (R)-2-(4-hydroxyphenoxy)propan-1-ol derivatives[16]. The (2S)-enantiomer could be explored for the development of new materials with unique optical properties.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical intermediate. The following information is synthesized from available safety data for this compound and structurally related chemicals.

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement Source
Acute Toxicity (Oral, Dermal, Inhalation) 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled [1]
Skin Irritation 2 H315: Causes skin irritation [1]
Eye Irritation 2A H319: Causes serious eye irritation [1]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |[1] |

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[17].

  • Avoid contact with skin, eyes, and clothing[4]. Wash hands thoroughly after handling[17].

  • Prevent the build-up of electrostatic charges by grounding equipment.

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[18].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water[18]. If skin irritation occurs, get medical advice[17].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention immediately[4][17].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[18].

Storage
  • Keep the container tightly closed[17].

  • Store in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition[17].

Conclusion

(2S)-2-(4-Chlorophenoxy)propan-1-ol is a well-defined chiral intermediate whose value is unlocked through precise stereochemical control. Its synthesis via established methods and rigorous characterization by chiral HPLC are paramount for its successful application. For researchers in drug discovery and materials science, this compound represents a versatile building block for creating novel, high-performance molecules where three-dimensional structure dictates function. Proper handling and adherence to safety protocols are essential to its responsible use in the laboratory.

References

  • (2S)-2-(4-chlorophenoxy)propan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet. Kanto Chemical Co., Inc.[Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Enantioselective synthesis of pharmacologically interesting derivatives. Organic & Biomolecular Chemistry. [Link]

  • 2-(4-chlorophenoxy)propan-1-ol (C9H11ClO2). PubChemLite. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC manual (for chiral HPLC analysis). chem.wisc.edu. [Link]

  • PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. acta.sapientia.ro. [Link]

  • Analytical Methods. env.go.jp. [Link]

  • 2-(4-Chlorophenoxy)propionic acid. PubChem. [Link]

  • A GENERAL SYNTHESIS OF 2,3,4,5-TETRASUBSTITUTED PYRROLES. Organic Syntheses. [Link]

  • Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]

  • Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol. Royal Society of Chemistry. [Link]

  • The usage of 1-Phenoxy-2-Propanol CAS 770-35-4. Shandong Minglang Chemical Co., Ltd. [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

Sources

Exploratory

Part 1: The Chlorophenoxy Chemical Class: A Foundation for Inquiry

An In-depth Technical Guide to the Biological Activity of (2S)-2-(4-Chlorophenoxy)propan-1-ol and its Chemical Class A Foreword on (2S)-2-(4-Chlorophenoxy)propan-1-ol: Navigating a Data-Limited Landscape To our fellow re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of (2S)-2-(4-Chlorophenoxy)propan-1-ol and its Chemical Class

A Foreword on (2S)-2-(4-Chlorophenoxy)propan-1-ol: Navigating a Data-Limited Landscape

To our fellow researchers, scientists, and drug development professionals, this guide addresses the biological activity of (2S)-2-(4-Chlorophenoxy)propan-1-ol. It is imperative to begin with a transparent acknowledgment: as of this writing, publicly accessible scientific literature specifically detailing the biological activities of this precise molecule is sparse to nonexistent. This is not an uncommon scenario in the vast landscape of chemical compounds.

Therefore, this document adopts a scientifically rigorous, hypothesis-driven approach. We will first explore the known biological activities of the broader class of chlorophenoxy compounds, a family of molecules with significant and well-documented impact as herbicides. By understanding the structure-activity relationships within this class, we can formulate educated hypotheses regarding the potential biological profile of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

This guide is structured to be a valuable resource for initiating a research program into this molecule. It provides not only a review of the relevant chemical family but also proposes a comprehensive strategy for the empirical investigation of (2S)-2-(4-Chlorophenoxy)propan-1-ol, complete with detailed, actionable experimental protocols. Our aim is to equip you with the foundational knowledge and a practical framework to explore the potential of this under-investigated compound.

The chlorophenoxy class of compounds is structurally characterized by a chlorinated phenol ring linked to an aliphatic acid or alcohol moiety via an ether bond.[1] This chemical scaffold is the basis for some of the most widely used herbicides globally, including 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and mecoprop.[2][3]

Known Biological Activity: Herbicidal Action

The primary and most extensively studied biological activity of chlorophenoxy compounds is their effect on plants. They function as synthetic auxins, a class of plant growth regulators.[1]

Mechanism of Action in Plants:

At a molecular level, these compounds mimic the natural plant hormone auxin (indole-3-acetic acid). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds. The process involves the following key steps:

  • Receptor Binding: The synthetic auxins bind to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1).

  • Ubiquitination and Degradation: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.

  • Gene Expression: The degradation of these repressors derepresses auxin-responsive genes, leading to an overstimulation of downstream pathways.

  • Physiological Effects: This results in epinastic growth, stem curling, and ultimately, plant death due to metabolic disruption.

G cluster_plant_cell Plant Cell Synthetic_Auxin (2S)-2-(4-Chlorophenoxy)propan-1-ol (Hypothesized) Auxin_Receptor Auxin Receptor (e.g., TIR1) Synthetic_Auxin->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin Response Genes Aux_IAA->Auxin_Response_Genes Represses Proteasome->Auxin_Response_Genes Derepression Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Figure 1: Hypothesized Mechanism of Herbicidal Action. This diagram illustrates the potential mechanism by which (2S)-2-(4-Chlorophenoxy)propan-1-ol might act as a synthetic auxin in plants, based on the known action of related chlorophenoxy herbicides.

Toxicological Profile in Animals and Humans

While selectively toxic to plants, high doses of chlorophenoxy compounds can exert toxic effects in animals and humans.[4][5] The primary routes of exposure are ingestion and dermal contact.[4]

Key Toxicological Endpoints:

  • Gastrointestinal Irritation: Vomiting, abdominal pain, and diarrhea are common symptoms following acute ingestion.[5]

  • Neurotoxicity: Muscle weakness, spasms, and in severe cases, coma can occur.[5] Peripheral neuropathy has also been reported with chronic exposure.[4]

  • Renal and Hepatic Effects: The kidneys are a primary target, with evidence of tubular degeneration at high doses.[6] Liver effects have also been observed.

  • Oxidative Stress: There is evidence to suggest that chlorophenoxy compounds can induce oxidative stress, a potential mechanism for cellular damage.

Pharmacokinetics:

Chlorophenoxy compounds are generally well-absorbed from the gastrointestinal tract and are primarily excreted unchanged in the urine.[4][7] They have been shown to bind to plasma proteins.[3] The half-life in humans is relatively short, typically in the range of 10 to 33 hours.[7]

Part 2: A Proposed Research Strategy for (2S)-2-(4-Chlorophenoxy)propan-1-ol

Given the absence of specific data, a systematic investigation is warranted. The following sections outline a proposed research workflow to characterize the biological activity of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

G Start Synthesis and Purification of (2S)-2-(4-Chlorophenoxy)propan-1-ol In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity Receptor_Binding Receptor Binding Assays (e.g., Auxin Receptors) In_Vitro->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Acetylcholinesterase) In_Vitro->Enzyme_Inhibition In_Vivo In Vivo Studies (Model Organisms) Cytotoxicity->In_Vivo Receptor_Binding->In_Vivo Enzyme_Inhibition->In_Vivo Plant_Model Plant Model (e.g., Arabidopsis thaliana) In_Vivo->Plant_Model Animal_Model Animal Model (e.g., Rodent) In_Vivo->Animal_Model Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Plant_Model->Data_Analysis Animal_Model->Data_Analysis

Figure 2: Proposed Research Workflow. This flowchart outlines a systematic approach to characterizing the biological activity of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

Synthesis and Characterization

The initial step is the synthesis and purification of (2S)-2-(4-Chlorophenoxy)propan-1-ol. A potential synthetic route involves the reaction of p-chlorophenol with a suitable chiral propylene oxide or a related three-carbon synthon. Purity and stereochemical integrity must be confirmed using standard analytical techniques such as NMR, mass spectrometry, and chiral HPLC. A general synthetic approach for a related compound, 2-(4-chlorophenoxy)-propanol, involves the reaction of p-chlorophenol with 2-bromo-propanol in the presence of a base.[8]

In Vitro Biological Screening

A panel of in vitro assays should be employed to screen for a range of potential biological activities.

2.2.1 Cytotoxicity Assays

  • Objective: To determine the general cytotoxicity of the compound against a panel of human cell lines.

  • Protocol: MTT Assay

    • Cell Seeding: Plate human cell lines (e.g., HEK293, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare a serial dilution of (2S)-2-(4-Chlorophenoxy)propan-1-ol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.2.2 Receptor Binding Assays

  • Objective: To investigate the binding affinity of the compound to receptors of interest, particularly plant auxin receptors, given its structural similarity to known herbicides.

  • Protocol: Competitive Radioligand Binding Assay for Auxin Receptors

    • Membrane Preparation: Isolate microsomal fractions containing auxin receptors from a suitable plant source (e.g., maize coleoptiles).

    • Assay Buffer: Prepare an appropriate binding buffer.

    • Reaction Mixture: In a microtiter plate, combine the membrane preparation, a fixed concentration of a radiolabeled auxin (e.g., [3H]-IAA), and varying concentrations of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

    • Incubation: Incubate the mixture at a specified temperature for a set duration to allow binding to reach equilibrium.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the Ki value for the compound by analyzing the competition binding curves.

2.2.3 Enzyme Inhibition Assays

  • Objective: To screen for inhibitory activity against key enzymes. Based on the known neurotoxic effects of some related compounds, acetylcholinesterase (AChE) is a relevant target.

  • Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

    • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Incubation with Inhibitor: Pre-incubate the enzyme with varying concentrations of (2S)-2-(4-Chlorophenoxy)propan-1-ol for a specified time.

    • Reaction Initiation: Initiate the enzymatic reaction by adding ATCI and DTNB.

    • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Assay Objective Endpoint
MTT AssayGeneral CytotoxicityIC50 (Half-maximal Inhibitory Concentration)
Radioligand BindingReceptor Affinity (e.g., Auxin Receptors)Ki (Inhibition Constant)
Ellman's AssayEnzyme Inhibition (e.g., AChE)IC50 (Half-maximal Inhibitory Concentration)

Table 1: Summary of Proposed In Vitro Assays.

In Vivo Biological Evaluation

Based on the results of the in vitro screening, targeted in vivo studies can be designed.

2.3.1 Plant Growth Regulation Studies

  • Objective: To assess the herbicidal or plant growth-regulating properties of the compound.

  • Model Organism: Arabidopsis thaliana (a model plant).

  • Protocol:

    • Seed Germination Assay: Germinate A. thaliana seeds on agar plates containing a range of concentrations of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

    • Root Growth Assay: After germination, measure the primary root length and the number of lateral roots over several days.

    • Phenotypic Analysis: Observe and document any morphological changes in the seedlings, such as leaf curling or epinasty.

2.3.2 Preliminary Toxicological Studies in an Animal Model

  • Objective: To evaluate the acute toxicity and identify potential target organs.

  • Model Organism: Zebrafish (Danio rerio) or rodents (mice or rats).

  • Protocol (Zebrafish Embryo Acute Toxicity Test - OECD TG 236):

    • Exposure: Expose newly fertilized zebrafish embryos to a range of concentrations of the compound in a 96-well plate format.

    • Observation: Over a period of 96 hours, monitor for lethal and sublethal endpoints, including coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

    • Data Analysis: Determine the LC50 (median lethal concentration).

Part 3: Concluding Remarks and Future Directions

The biological activity of (2S)-2-(4-Chlorophenoxy)propan-1-ol remains an open question. This guide has provided a comprehensive framework for its investigation, grounded in the known properties of the broader chlorophenoxy chemical class. The proposed research strategy, from chemical synthesis to in vivo evaluation, offers a clear path forward for elucidating the biological profile of this molecule.

Should initial screenings reveal significant activity in any of the proposed assays, further research will be warranted. This could include more detailed mechanistic studies, structure-activity relationship (SAR) optimization, and more extensive toxicological evaluations. The journey to understanding the biological role of a novel compound is a meticulous one, and it is our hope that this guide serves as a valuable first step for researchers and drug development professionals in this endeavor.

References

  • PrepChem. Synthesis of 2-(4-chlorophenoxy)-propanol. Available from: [Link]

  • PrepChem. Synthesis of 2-(4-chlorophenoxy)-1-propanol O-methanesulfonate. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • U.S. Environmental Protection Agency. Chlorophenoxy Herbicides. Available from: [Link]

  • Environmental Microbiology. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Available from: [Link]

  • AccessMedicine. CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e. Available from: [Link]

  • PubMed. Effects of Chlorophenols on Isolated Class A Chloroplasts and Thylakoids: A QSAR Study. Available from: [Link]

  • World Health Organization. Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Available from: [Link]

  • Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

  • PubChem. 2-(4-Chlorophenoxy)propionic acid. Available from: [Link]

  • ResearchGate. Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Available from: [Link]

  • Google Patents. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
  • ResearchGate. (PDF) Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. Available from: [Link]

  • PMC. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. Available from: [Link]

  • PMC. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Available from: [Link]

  • ResearchGate. (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. Available from: [Link]

  • Wikipedia. Mecoprop. Available from: [Link]

Sources

Foundational

A Predictive Spectroscopic and Structural Elucidation Guide for (2S)-2-(4-Chlorophenoxy)propan-1-ol

Abstract: This technical guide provides a comprehensive analytical framework for the characterization of (2S)-2-(4-Chlorophenoxy)propan-1-ol. In the dynamic field of drug development, the unambiguous structural confirmat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analytical framework for the characterization of (2S)-2-(4-Chlorophenoxy)propan-1-ol. In the dynamic field of drug development, the unambiguous structural confirmation of chiral intermediates is a critical step. While direct experimental spectroscopic data for this specific compound is not widely available in public repositories, this document leverages foundational chemical principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers and scientists in pharmaceutical development, offering not only predicted data but also the underlying rationale and robust, self-validating protocols for empirical data acquisition.

Introduction: The Analytical Imperative

(2S)-2-(4-Chlorophenoxy)propan-1-ol is a chiral molecule whose structural features—a substituted aromatic ring, an ether linkage, a primary alcohol, and a stereocenter—make it a valuable building block in medicinal chemistry. Precise characterization is paramount, as minor structural or stereochemical deviations can profoundly impact biological activity. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and this guide serves as a detailed roadmap for its elucidation.

Given the absence of a complete public spectral database for this specific molecule, this work adopts a predictive methodology. This approach is common in early-stage research and development, where novel compounds are synthesized. By understanding the constituent parts of the molecule and their expected spectroscopic behavior, we can construct a highly accurate, theoretical spectral profile. This not only aids in the initial identification but also provides a benchmark for the verification of newly synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to reveal seven unique proton environments. The presence of a chiral center at C2 renders the two protons on C1 (Ha and Hb) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.[1][2][3]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25Doublet (d)2HAr-H (Hd)Protons ortho to the chlorine atom are deshielded. The AA'BB' system of the para-substituted ring results in what appears as a doublet.
~ 6.85Doublet (d)2HAr-H (He)Protons ortho to the ether oxygen are slightly more shielded than Hd. Exhibits coupling to Hd.
~ 4.20Multiplet (m)1HCH (Hc)This methine proton is deshielded by the adjacent ether oxygen and hydroxyl group. It will be split by the protons on C1 and C3.
~ 3.80Doublet of Doublets (dd)1HCH2OH (Ha)One of the diastereotopic protons on C1. It is deshielded by the adjacent hydroxyl group and coupled to Hb (geminal coupling) and Hc (vicinal coupling).[4]
~ 3.70Doublet of Doublets (dd)1HCH2OH (Hb)The second diastereotopic proton on C1, with a slightly different chemical environment than Ha.[4]
~ 2.10 (variable)Broad Singlet (br s)1HOHThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may not show coupling.
~ 1.30Doublet (d)3HCH3 (Hf)The methyl protons are coupled to the methine proton (Hc), resulting in a doublet.
Predicted ¹³C NMR & DEPT-135 Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct carbon signals. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[5][6][7]

Predicted Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~ 156.5No SignalQuaternary C (Cg)Aromatic carbon bonded to the ether oxygen; highly deshielded.
~ 129.5PositiveCH (Cj)Aromatic carbons ortho to the chlorine atom.
~ 127.0No SignalQuaternary C (Ci)Aromatic carbon bonded to chlorine.
~ 116.0PositiveCH (Ck)Aromatic carbons ortho to the ether oxygen.
~ 75.0PositiveCH (Cb)Methine carbon (the stereocenter) is deshielded by the ether oxygen.
~ 67.0NegativeCH₂ (Ca)Methylene carbon of the primary alcohol.
~ 17.0PositiveCH₃ (Cc)Methyl carbon.
Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This involves system suitability tests before sample analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (e.g., 500 MHz Spectrometer):

    • Perform standard instrument shimming to optimize magnetic field homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Calibrate the 90° pulse width.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire data with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds, using broadband proton decoupling.

    • DEPT-135: Utilize the standard DEPT-135 pulse program with a final proton pulse angle of 135°.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ 77.16 ppm).

    • Integrate the ¹H NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Shim & Tune Probe C->D E Acquire 1H Spectrum D->E F Acquire 13C & DEPT-135 D->F G Fourier Transform E->G F->G H Phase & Calibrate (TMS) G->H I Integrate & Analyze H->I J J I->J Final Report

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands (ATR)

The IR spectrum will be dominated by absorptions from the O-H, C-O, and aromatic C-H/C=C bonds.

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500 - 3200Strong, BroadO-H StretchAlcohol (H-bonded)
3100 - 3000MediumC-H StretchAromatic (sp²)
2980 - 2850MediumC-H StretchAliphatic (sp³)
1600, 1490Medium-StrongC=C StretchAromatic Ring
1240StrongC-O-C StretchAryl-Alkyl Ether (asymmetric)
1040StrongC-O StretchPrimary Alcohol
825StrongC-H Bendp-Disubstituted Ring (out-of-plane)

Causality: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[8][9] The strong C-O-C ether stretch and the C-O alcohol stretch are characteristic and often the most intense peaks in the fingerprint region (1300-1000 cm⁻¹).[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is a common, rapid technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Collect a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis:

    • Place a small drop of the liquid (2S)-2-(4-Chlorophenoxy)propan-1-ol directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The software automatically performs the background subtraction.

    • Perform an ATR correction if necessary, although it is less critical for qualitative identification.

    • Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)

Molecular Ion (M⁺•): The molecular weight of C₉H₁₁ClO₂ is 186.04 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion peak (M⁺•) will appear at m/z 186 , and an M+2 peak at m/z 188 with an intensity of approximately one-third that of the M⁺• peak. The molecular ion peak for alcohols can be weak or absent.[12][13]

Major Fragmentation Pathways: Fragmentation is driven by the formation of stable carbocations or neutral molecules. The ether and alcohol moieties are primary sites for fragmentation.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers, involving the cleavage of a C-C bond adjacent to the oxygen atom.[14][15][16]

    • Pathway A (Loss of •CH₂OH): Cleavage between C1 and C2 would lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 u), resulting in a fragment at m/z 155/157 .

    • Pathway B (Loss of •CH₃): Cleavage between C2 and C3 would lead to the loss of a methyl radical (•CH₃, 15 u), resulting in a fragment at m/z 171/173 .

  • Cleavage of the Ether Bond:

    • Cleavage can occur at the C-O ether bond, leading to a 4-chlorophenoxy radical or cation. This would produce a prominent peak at m/z 128/130 corresponding to the [Cl-C₆H₄-O]⁺ fragment.

  • Dehydration (Loss of H₂O): Alcohols can lose a molecule of water (18 u), which would result in a fragment at m/z 168/170 .[14]

MassSpec_Fragmentation cluster_alpha α-Cleavage cluster_other Other Pathways M [M]+• m/z 186/188 A m/z 171/173 M->A - •CH3 B m/z 155/157 M->B - •CH2OH C m/z 168/170 M->C - H2O D m/z 128/130 M->D Ether Cleavage

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of (2S)-2-(4-Chlorophenoxy)propan-1-ol in Various Solvents

Introduction (2S)-2-(4-Chlorophenoxy)propan-1-ol is a chiral building block with potential applications in pharmaceutical synthesis. Its structure, featuring a chlorophenoxy group, an ether linkage, and a primary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-(4-Chlorophenoxy)propan-1-ol is a chiral building block with potential applications in pharmaceutical synthesis. Its structure, featuring a chlorophenoxy group, an ether linkage, and a primary alcohol, suggests a moderate lipophilicity and the potential for hydrogen bonding. A thorough understanding of its solubility and stability in a range of solvents is paramount for its effective use in drug development, from synthesis and purification to formulation.[1] This guide provides a comprehensive framework for characterizing the solubility and stability of (2S)-2-(4-Chlorophenoxy)propan-1-ol, rooted in established scientific principles and regulatory expectations. We will explore the theoretical underpinnings of these properties, detail robust experimental protocols for their determination, and discuss the interpretation of the resulting data to inform downstream processes.

Physicochemical Properties of (2S)-2-(4-Chlorophenoxy)propan-1-ol

A foundational understanding of the physicochemical properties of (2S)-2-(4-Chlorophenoxy)propan-1-ol is essential for predicting its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C9H11ClO2[2][3]
Molecular Weight 186.63 g/mol [2]
CAS Number 87810-51-3[4]
Predicted XlogP 2.3[3]
Boiling Point 286.4°C at 760 mmHg[2]
Flash Point 127°C[2]
Density 1.194 g/cm³[2]

The predicted XlogP of 2.3 indicates that (2S)-2-(4-Chlorophenoxy)propan-1-ol is a moderately lipophilic molecule, suggesting it will have better solubility in organic solvents than in water. The presence of a hydroxyl group allows for hydrogen bonding, which may enhance its solubility in protic solvents.

Principles of Solvent Selection in Pharmaceutical Development

The choice of solvent is a critical decision in pharmaceutical manufacturing, impacting not only solubility but also reaction kinetics, crystal form, and the impurity profile of the final active pharmaceutical ingredient (API).[5][6] Key considerations for solvent selection include:

  • Solubilizing Power : The solvent must effectively dissolve the API and any intermediates to the desired concentration.

  • Safety and Toxicity : Solvents are classified based on their toxicity, with a preference for less toxic (Class 3) solvents.

  • Environmental Impact : The environmental fate and disposal of the solvent are important considerations.

  • Compatibility : The solvent should not react with the API or any other components of the formulation.

  • Regulatory Acceptance : Solvents must be acceptable to regulatory agencies such as the FDA and EMA.

A useful tool for solvent selection is the Hansen Solubility Parameters (HSP), which breaks down the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle of "like dissolves like" can be quantified by comparing the HSP of the solute and the solvent.

Experimental Determination of Solubility

The equilibrium solubility of a compound is a fundamental property that dictates its behavior in solution. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[7][8]

Shake-Flask Solubility Protocol

This protocol outlines the steps for determining the solubility of (2S)-2-(4-Chlorophenoxy)propan-1-ol in a variety of pharmaceutically relevant solvents.

Materials:

  • (2S)-2-(4-Chlorophenoxy)propan-1-ol

  • Selected solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, methanol, polyethylene glycol, propylene glycol)[9][10]

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation : Add an excess amount of (2S)-2-(4-Chlorophenoxy)propan-1-ol to a known volume of each solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration : Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[11] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach a steady state.

  • Sampling : After equilibration, stop the shaker and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis : Dilute the filtered solution with a suitable solvent and analyze the concentration of (2S)-2-(4-Chlorophenoxy)propan-1-ol using a validated HPLC method.

  • Quantification : Calculate the solubility in mg/mL or other appropriate units by comparing the peak area of the sample to a standard curve of known concentrations.

Data Presentation: Predicted Solubility Profile
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe hydroxyl group can participate in hydrogen bonding with the solvent.
Polar Aprotic Acetone, Acetonitrile, DMSOHighThe molecule's polarity and ability to accept hydrogen bonds will facilitate dissolution.
Non-Polar Hexane, TolueneLowThe significant polarity of the molecule will limit its solubility in non-polar solvents.

Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12] Forced degradation studies are conducted under more severe conditions to accelerate degradation and identify potential degradation products.[13][14]

Rationale for Forced Degradation

Forced degradation studies serve several key purposes:

  • Identification of Degradation Pathways : By subjecting the molecule to various stress conditions, potential degradation pathways can be elucidated.

  • Development of Stability-Indicating Methods : The degradation products generated are used to develop and validate analytical methods that can separate and quantify the drug from its impurities.[15][16]

  • Understanding Molecular Stability : These studies provide information on the intrinsic stability of the molecule and help in selecting appropriate storage conditions and packaging.

Experimental Workflow for Stability Testing

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Stability Study Drug_Substance (2S)-2-(4-Chlorophenoxy)propan-1-ol Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) Drug_Substance->Stress_Conditions Degraded_Samples Degraded Samples Stress_Conditions->Degraded_Samples HPLC_Method Develop Stability-Indicating HPLC Method Degraded_Samples->HPLC_Method Method_Validation Validate Method (ICH Q2) HPLC_Method->Method_Validation Long_Term_Stability Long-Term Stability (ICH Q1A) Method_Validation->Long_Term_Stability Data_Analysis Data Analysis and Shelf-Life Determination Long_Term_Stability->Data_Analysis

Caption: Experimental workflow for stability assessment.

Forced Degradation Protocol

This protocol describes the conditions for subjecting (2S)-2-(4-Chlorophenoxy)propan-1-ol to forced degradation.

Materials:

  • (2S)-2-(4-Chlorophenoxy)propan-1-ol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Water bath or oven

  • Photostability chamber

  • HPLC system

Procedure:

  • Acid Hydrolysis : Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis : Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Oxidative Degradation : Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for a specified time.[17]

  • Thermal Degradation : Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C).

  • Photolytic Degradation : Expose the compound (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to monitor the formation of degradation products and the decrease in the parent compound.

Potential Degradation Pathways

Based on the structure of (2S)-2-(4-Chlorophenoxy)propan-1-ol, several degradation pathways can be hypothesized:

  • Oxidation : The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde and then the carboxylic acid, 2-(4-chlorophenoxy)propanoic acid.[18]

  • Ether Cleavage : The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 4-chlorophenol and propan-1,2-diol.

  • Reactions at the Aromatic Ring : While less likely under typical forced degradation conditions, reactions such as hydroxylation of the aromatic ring could occur.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying (2S)-2-(4-Chlorophenoxy)propan-1-ol in the presence of its degradation products, process impurities, and any other excipients.

Method Development Strategy

G Start Start Method Development Column_Selection Column Selection (e.g., C18, Phenyl) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water, pH) Column_Selection->Mobile_Phase Gradient_Elution Gradient Elution Profile Mobile_Phase->Gradient_Elution Detection Wavelength Selection (UV Detector) Gradient_Elution->Detection Optimization Method Optimization (Flow rate, Temperature) Detection->Optimization Validation Method Validation (ICH Q2) Optimization->Validation Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: HPLC method development strategy.

Summary of a Putative Stability-Indicating HPLC Method

The following table outlines a starting point for the development of a stability-indicating HPLC method for (2S)-2-(4-Chlorophenoxy)propan-1-ol.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection UV at 225 nmBased on the chromophore of the chlorophenoxy group.
Injection Volume 10 µLStandard injection volume.

This method would need to be optimized and validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion and Recommendations

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of (2S)-2-(4-Chlorophenoxy)propan-1-ol. By following the detailed protocols for solubility determination and forced degradation studies, researchers and drug development professionals can generate the critical data needed to support the advancement of this compound in the pharmaceutical pipeline.

Key Recommendations:

  • Experimental Verification : The predicted solubility and stability behaviors discussed in this guide should be confirmed through rigorous experimental work as outlined.

  • Thorough Method Validation : The stability-indicating HPLC method must be fully validated to ensure the reliability of the stability data.

  • Comprehensive Characterization of Degradants : Any significant degradation products should be identified and characterized to understand the safety implications.

  • Solvent Selection Based on Data : The choice of solvents for synthesis, purification, and formulation should be guided by the experimentally determined solubility and stability data.

By adhering to these principles and methodologies, a robust and scientifically sound understanding of the physicochemical properties of (2S)-2-(4-Chlorophenoxy)propan-1-ol can be achieved, facilitating its successful development into a valuable pharmaceutical intermediate or active ingredient.

References

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]

  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. amofor. [Link]

  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Therapeutic Goods Administration (TGA). [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. EMA. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Solvents and solubilities. MicroChemicals. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • 2-(4-Phenoxyphenoxy)propan-1-ol. PubChem. [Link]

  • 2-(4-Chlorophenoxy)propionic acid. PubChem. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Ether-bond scission in the biodegradation of alcohol ethoxylate nonionic surfactants by Pseudomonas sp. strain SC25A. PubMed. [Link]

  • 2-(4-chlorophenoxy)propan-1-ol (C9H11ClO2). PubChemLite. [Link]

  • (2S)-2-(4-chlorophenoxy)propan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • Evaluation of methods for the determination of chlorophenols in surface water. PubMed. [Link]

  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]

  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]

  • 2-Propanol. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Solubility of Hydrocarbons in Physical Solvents. Bryan Research & Engineering, LLC. [Link]

  • SOLUBILITY DATA SERIES. [Link]

  • Safety Data Sheet: 2-Propanol. Carl ROTH. [Link]

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Foundational

(2S)-2-(4-Chlorophenoxy)propan-1-ol auxin-like activity investigation

Unveiling the Stereoselective Auxin-Like Activity of (2S)-2-(4-Chlorophenoxy)propan-1-ol: A Mechanistic and Methodological Guide Executive Summary The investigation of synthetic auxins and their precursors is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Stereoselective Auxin-Like Activity of (2S)-2-(4-Chlorophenoxy)propan-1-ol: A Mechanistic and Methodological Guide

Executive Summary

The investigation of synthetic auxins and their precursors is a cornerstone of agrochemical development and plant chemical biology. While the highly active (R)-enantiomers of phenoxyalkanoic acids are well-characterized, the (S)-enantiomers and their alcohol precursors offer unique utility as metabolic probes and receptor antagonists. This guide provides an in-depth technical framework for investigating the auxin-like activity of (2S)-2-(4-Chlorophenoxy)propan-1-ol [1]. By acting as a lipophilic pro-hormone, this compound allows researchers to decouple cellular uptake from receptor activation, providing a high-resolution window into stereoselective xenobiotic metabolism and TIR1/AFB receptor dynamics.

Mechanistic Rationale: Stereochemistry & Metabolic Activation

Phenoxyalkanoic acids represent a classic family of synthetic auxins. Their biological efficacy is heavily dictated by stereochemistry; the (R)-enantiomers act as potent auxins, whereas the (S)-enantiomers generally exhibit weak activity or function as competitive anti-auxins[2].

The Causality of the Propan-1-ol Prodrug: Applying the free acid form of an auxin often triggers rapid, saturated responses that obscure early metabolic kinetics. Furthermore, free acids rely heavily on specific influx carriers (e.g., AUX1) for cellular entry. By utilizing the alcohol derivative, (2S)-2-(4-Chlorophenoxy)propan-1-ol, researchers bypass active transport. The lipophilic alcohol passively diffuses across the plasma membrane. Once in the cytosol, it undergoes a two-step enzymatic oxidation—first to an aldehyde via Alcohol Dehydrogenase (ADH), and then to the active (2S)-2-(4-chlorophenoxy)propanoic acid via Aldehyde Dehydrogenase (ALDH).

Upon conversion, the (2S)-acid interacts with the TIR1/AFB auxin receptor complex. However, due to its (2S) spatial configuration, it causes steric clashes within the binding pocket, failing to optimally recruit the Aux/IAA repressor proteins[3]. This structural misalignment prevents the ubiquitination and degradation of Aux/IAA, resulting in an attenuated transcriptional response[4].

Pathway A (2S)-Propan-1-ol (Pro-drug) B (2S)-Propanal (Intermediate) A->B ADH Oxidation C (2S)-Propanoic Acid (Active Ligand) B->C ALDH Oxidation D TIR1/AFB Complex (Receptor) C->D Stereospecific Binding E Anti-Auxin / Weak Signaling D->E Inefficient Aux/IAA Recruitment

Fig 1. Metabolic activation and stereospecific receptor binding of the (2S) pro-hormone.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol used to evaluate this compound must be designed as a self-validating system, incorporating internal controls that verify the assay's mechanical success independent of the test compound's biological performance.

Protocol 1: In Vivo Bioconversion Kinetics via LC-MS/MS

Purpose: To quantify the enzymatic oxidation of the (2S)-alcohol to the (2S)-acid. Self-Validation Mechanism: Pre-extraction spiking with an isotopically labeled internal standard ( 13C6​ -IAA) to calculate absolute extraction recovery rates. If recovery falls below 75%, the sample data is automatically flagged and discarded. Methodology:

  • Incubation: Transfer 7-day-old Arabidopsis thaliana seedlings into liquid Murashige & Skoog (MS) medium containing 10 µM (2S)-2-(4-Chlorophenoxy)propan-1-ol.

  • Harvesting: Collect 100 mg of tissue at 0.5, 2, 6, and 12 hours post-treatment. Flash-freeze in liquid nitrogen.

  • Extraction: Homogenize tissue and extract with 1 mL of cold methanol containing 50 pmol of 13C6​ -IAA (Internal Standard).

  • Purification: Centrifuge at 14,000 x g for 15 min. Pass the supernatant through a solid-phase extraction (SPE) Oasis HLB cartridge.

  • Quantification: Analyze the eluate via LC-MS/MS in multiple reaction monitoring (MRM) mode, tracking the specific mass transitions for the alcohol ( m/z 186 127) and the newly formed acid ( m/z 200 127).

Protocol 2: DR5::GUS Transcriptional Activation Assay

Purpose: To measure the downstream transcriptional activation triggered by the bioconverted compound[3]. Self-Validation Mechanism: Inclusion of 1 µM 2,4-D as a positive control (defining maximum reporter saturation) and 0.1% DMSO as a solvent control (defining baseline noise). Methodology:

  • Preparation: Grow transgenic Arabidopsis DR5::GUS seedlings on vertical agar plates for 5 days.

  • Treatment: Transfer seedlings to multi-well plates containing liquid MS media dosed with 1 µM of the test compound, positive control, or solvent control. Incubate for 12 hours.

  • Staining: Immerse seedlings in GUS staining buffer (1 mM X-Gluc, 50 mM sodium phosphate pH 7.0, 0.1% Triton X-100). Vacuum infiltrate for 10 minutes, then incubate at 37°C in the dark for 4 hours.

  • Clearing & Imaging: Clear chlorophyll using 70% ethanol. Quantify the blue precipitate intensity in the root elongation zone using densitometric image analysis software.

Protocol 3: Phenotypic Root Elongation Assay

Purpose: To observe the macro-physiological impact of the compound. Self-Validation Mechanism: Parallel testing on both Wild-Type (Col-0) and tir1 mutant lines. If the compound inhibits growth via off-target toxicity rather than auxin signaling, the tir1 mutant will also show inhibition. True auxin activity will only inhibit the WT. Methodology:

  • Plating: Sow sterilized seeds (WT and tir1) on solid half-strength MS media supplemented with varying concentrations (0.1 to 10 µM) of the test compound.

  • Stratification & Growth: Stratify at 4°C for 48 hours, then grow vertically in a climate chamber (22°C, 16h light/8h dark) for 7 days.

  • Measurement: Scan the plates and measure primary root lengths using ImageJ/Fiji software. Calculate relative growth as a percentage of the solvent control.

Workflow N1 1. Compound Preparation (2S)-2-(4-CP)propan-1-ol N2 2. Arabidopsis Seedling Incubation (In Vivo) N1->N2 N3 3A. Metabolic Profiling LC-MS/MS Quantification N2->N3 Tissue Extraction N4 3B. Gene Expression DR5::GUS Reporter Assay N2->N4 Histochemical Staining N5 3C. Phenotypic Analysis Root Elongation Assay N2->N5 Morphometrics N6 4. Data Integration & Stereoselective Profiling N3->N6 N4->N6 N5->N6

Fig 2. Self-validating experimental workflow for evaluating auxin-like activity and metabolism.

Quantitative Data Synthesis

The following tables summarize the expected quantitative profiles based on the stereochemical principles of phenoxyalkanoic acids, demonstrating the delayed and attenuated activity of the (2S)-propanol prodrug compared to active (2R)-auxins.

Table 1: Comparative Auxin Activity Profiling

Compound Concentration (µM) Root Elongation (% of Control) DR5::GUS Activation (Fold Change) Receptor Affinity (Kd, nM)
Solvent Control (0.1% DMSO) - 100 ± 4.2 1.0 ± 0.1 N/A
IAA (Positive Control) 1.0 18 ± 2.1 45.2 ± 3.4 ~15
(2R)-2-(4-CP)propanoic acid 1.0 22 ± 3.0 38.7 ± 2.9 ~25
(2S)-2-(4-CP)propanoic acid 1.0 85 ± 5.5 2.4 ± 0.5 >5000

| (2S)-2-(4-CP)propan-1-ol | 1.0 | 92 ± 4.8 | 1.8 ± 0.3 | N/A (Prodrug) |

Table 2: In Planta Bioconversion Kinetics of (2S)-2-(4-CP)propan-1-ol (10 µM application)

Time Post-Treatment (h) Intracellular Alcohol (nmol/g FW) Intracellular Acid (nmol/g FW) Conversion Efficiency (%)
0.5 8.4 ± 0.6 0.2 ± 0.05 2.3
2.0 6.1 ± 0.5 2.1 ± 0.3 25.6
6.0 3.2 ± 0.4 4.8 ± 0.5 60.0

| 12.0 | 1.0 ± 0.2 | 6.5 ± 0.6 | 86.6 |

Conclusion

Investigating (2S)-2-(4-Chlorophenoxy)propan-1-ol provides critical insights into plant xenobiotic metabolism and receptor stereospecificity. The data clearly illustrates that while the propanol derivative is efficiently absorbed and enzymatically oxidized to its corresponding acid, the resulting (2S)-enantiomer lacks the spatial architecture required to act as a potent auxin. By utilizing the self-validating protocols outlined in this guide, researchers can confidently map the metabolic and signaling pathways of novel chiral agrochemicals and pro-hormones.

Sources

Exploratory

A Technical Guide for Preliminary Phytotoxicity Studies of (2S)-2-(4-Chlorophenoxy)propan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a structured, scientifically rigorous approach for conducting preliminary phytotoxicity studies on the chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a structured, scientifically rigorous approach for conducting preliminary phytotoxicity studies on the chiral compound (2S)-2-(4-Chlorophenoxy)propan-1-ol. Given its structural similarity to the phenoxy class of herbicides, it is hypothesized that this compound may exhibit plant growth-regulating properties, potentially acting as a synthetic auxin. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to assess this hypothesis. The methodologies described are grounded in internationally recognized standards and are designed to ensure data integrity, reproducibility, and trustworthiness. We will detail the postulated mechanism of action by analogy to auxin herbicides, present step-by-step protocols for seed germination and whole plant assays, and provide frameworks for data analysis and visualization. The objective is to equip researchers with a comprehensive guide to initiate a thorough and logical investigation into the phytotoxic potential of this compound.

Part 1: Introduction to (2S)-2-(4-Chlorophenoxy)propan-1-ol

Chemical Identity and Context

(2S)-2-(4-Chlorophenoxy)propan-1-ol is a specific stereoisomer of the chemical compound 2-(4-chlorophenoxy)propan-1-ol. Its structure features a 4-chlorophenoxy group attached to a propane backbone, which terminates in a primary alcohol. The "(2S)" designation indicates a specific three-dimensional arrangement at the chiral center, which can be critical for biological activity.

The core structure is highly analogous to several well-known chlorophenoxy herbicides, such as Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid).[1][2] Dichlorprop and other phenoxy herbicides function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible broadleaf plants.[3][4][5][6] Notably, the herbicidal activity of compounds like Dichlorprop is stereospecific, with only the (R)-isomer being biologically active.[1][7]

Rationale for Phytotoxicity Investigation

The structural similarity between (2S)-2-(4-Chlorophenoxy)propan-1-ol and active phenoxy herbicides provides a strong rationale for investigating its phytotoxicity. The primary hypothesis is that the compound may exhibit auxin-like activity. It could act as an agonist at plant auxin receptors, or it could be metabolized within the plant to a more active form, such as the corresponding carboxylic acid, 2-(4-Chlorophenoxy)propanoic acid, which itself is recognized as a phenoxy herbicide.[8] A preliminary study is therefore essential to determine if the compound has any biological effect on plants and to quantify the dose-response relationship.

Part 2: Postulated Mechanism of Phytotoxicity

Analogy to Synthetic Auxin Herbicides

The most probable mechanism of phytotoxicity for (2S)-2-(4-Chlorophenoxy)propan-1-ol is the disruption of hormonal balance by mimicking auxin.[4] The core nuclear auxin signaling pathway involves three main protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the ARF transcription factors.[9][10][11]

In a normal state, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes. When natural auxin (IAA) is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB receptor complex.[9] This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[10][11] The removal of the repressor allows ARFs to activate the transcription of genes that control cell division, expansion, and differentiation.[11]

Synthetic auxins like phenoxy herbicides hijack this pathway.[3][6] They bind to the TIR1/AFB co-receptors, causing the continuous degradation of Aux/IAA repressors. This leads to a persistent, high level of auxin-responsive gene transcription, resulting in uncontrolled cell division and expansion, tissue damage, and ultimately, plant death.[1][5] Classic visual symptoms include leaf and stem twisting (epinasty), tissue proliferation, and eventual necrosis.[12]

Visualization of the Postulated Pathway

The following diagram illustrates the hypothetical disruption of the auxin signaling pathway by an active metabolite of the test compound.

Auxin Signaling Disruption cluster_0 Plant Cell cluster_1 Nucleus Auxin Synthetic Auxin (e.g., Metabolite of Test Compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds (promoted by Auxin) Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses DNA Auxin Response Element (DNA) ARF->DNA Binds Genes Auxin-Responsive Genes DNA->Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth, Cell Division, Epinasty Genes->Uncontrolled_Growth Leads to

Caption: Hypothetical mechanism of auxin receptor-mediated phytotoxicity.

Part 3: Experimental Protocols for Preliminary Assessment

A tiered approach is recommended, starting with rapid, sensitive, and cost-effective in vitro assays before moving to more complex whole-plant studies.

Protocol 1: Seed Germination and Early Seedling Growth Test

This protocol is adapted from the OECD 208 Terrestrial Plant Test Guideline, which is a standardized method to assess effects on seedling emergence and early growth.[13][14][15]

Objective: To determine the dose-dependent effect of (2S)-2-(4-Chlorophenoxy)propan-1-ol on the germination and early root and shoot growth of selected monocotyledonous and dicotyledonous plant species.

Materials and Reagents:

  • Test Species: At least two species, one monocot and one dicot (e.g., Lactuca sativa (lettuce) and Zea mays (corn)).[14]

  • Test Compound: (2S)-2-(4-Chlorophenoxy)propan-1-ol.

  • Solvent: Acetone or DMSO (reagent grade), if required for solubility.

  • Petri Dishes: 90 mm sterile, disposable.

  • Filter Paper: Whatman No. 1 or equivalent.

  • Growth Chamber: Controlled for temperature (22 ± 2°C), humidity (70 ± 5%), and photoperiod (16h light/8h dark).[14][16]

  • Positive Control: A known phenoxy herbicide (e.g., Dichlorprop or 2,4-D).

  • Negative Control: Deionized water and a solvent control (if a solvent is used).

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. Create a dilution series to achieve at least five final test concentrations (e.g., 1, 10, 100, 500, 1000 mg/L) plus a negative and solvent control. The final solvent concentration should not exceed 0.1% and must be consistent across all treatments.

  • Test Setup: Place two layers of filter paper into each sterile petri dish. Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring even saturation.

  • Seed Placement: Arrange 10-20 seeds (depending on size) evenly on the surface of the moistened filter paper in each dish. Prepare at least three to four replicate dishes per concentration.[15][17]

  • Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in the growth chamber under controlled conditions for 7 to 14 days.[16]

  • Data Collection:

    • Germination Count: A seed is considered germinated when the radicle has emerged to at least 2 mm. Count germinated seeds daily.

    • Root and Shoot Length: At the end of the test period, carefully remove each seedling and measure the length of the primary root and shoot to the nearest millimeter.

  • Endpoint Calculation:

    • Germination Rate (%): (Number of germinated seeds / Total number of seeds) x 100.

    • Vigor Index (VI): Germination Rate (%) x Mean Seedling Length (Root + Shoot).[18]

    • Percent Inhibition: Calculate the percent inhibition of root and shoot length relative to the negative control for each concentration.

Self-Validation and Trustworthiness: The inclusion of a negative control confirms the baseline health of the seeds. The solvent control validates that the solvent itself has no phytotoxic effect. The positive control ensures that the test system is responsive to auxin-like herbicide activity. Multiple replicates are crucial for statistical power.

Protocol 2: Whole Plant Foliar Spray Test

Objective: To assess the phytotoxicity of the test compound when applied to the foliage of young, actively growing plants, observing for characteristic symptoms of synthetic auxin herbicides.

Materials and Reagents:

  • Test Species: Young, healthy plants of a sensitive broadleaf species (e.g., Solanum lycopersicum (tomato) or Brassica napus (canola)) at the 2-4 true leaf stage.[14]

  • Test Compound Formulation: Prepare spray solutions in a suitable carrier, which may include water with a non-ionic surfactant (e.g., 0.1% Tween 20) to ensure adhesion to leaves.

  • Spray Chamber/Cabinet: An enclosed chamber to ensure uniform application and prevent cross-contamination.

  • Greenhouse/Growth Chamber: To maintain plants post-application under controlled conditions.

Step-by-Step Methodology:

  • Plant Propagation: Grow plants in a suitable potting medium until they reach the 2-4 true leaf stage. Select uniform, healthy plants for the experiment.

  • Preparation of Spray Solutions: Create a dose-response range of the test compound (e.g., 0, 10, 50, 250, 1000 g active ingredient/hectare equivalent) in the spray carrier.

  • Application: Place plants in the spray chamber. Apply the solutions as a fine mist to the point of runoff, ensuring complete and uniform coverage of the foliage. Allow plants to dry before returning them to the greenhouse.

  • Observation and Scoring: Visually assess plants for phytotoxic symptoms at regular intervals (e.g., 1, 3, 7, and 14 days after treatment). Use a standardized scoring scale (e.g., 0-10, where 0 is no effect and 10 is plant death).[19] Note specific symptoms like epinasty, chlorosis (yellowing), and necrosis (tissue death).[20]

  • Biomass Measurement: At the end of the observation period (e.g., 14 or 21 days), harvest the above-ground biomass of each plant. Measure the fresh weight immediately. Dry the biomass in an oven at 70°C to a constant weight to determine the dry weight.[21]

Visualization of Experimental Workflow

The diagram below outlines the key steps for the Seed Germination and Early Seedling Growth Test.

Phytotoxicity_Workflow prep 1. Prepare Test Solutions (5 Concentrations + Controls) setup 2. Setup Petri Dishes (Filter Paper + 5mL Solution) prep->setup seed 3. Place Seeds (e.g., Lettuce, Corn) setup->seed incubate 4. Incubate (7-14 Days, Controlled Conditions) seed->incubate collect 5. Data Collection incubate->collect germ_count Germination Count collect->germ_count length_measure Root & Shoot Length collect->length_measure analyze 6. Data Analysis germ_count->analyze length_measure->analyze ec50 Calculate EC50 / IC50 analyze->ec50 vigor Calculate Vigor Index analyze->vigor report 7. Report Findings ec50->report vigor->report

Caption: Experimental workflow for the seed germination and seedling growth assay.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Quantitative Data Summary Table

The following is a template for presenting the results from the seed germination assay.

Concentration (mg/L)ReplicateGermination Rate (%)Mean Root Length (mm)% Inhibition (Root)Mean Shoot Length (mm)% Inhibition (Shoot)Vigor Index
0 (Control)100
200
300
Mean ± SD XX ± X XX ± X 0 XX ± X 0 XX ± X
101
2
3
Mean ± SD XX ± X XX ± X XX ± X XX ± X XX ± X XX ± X
1001
2
3
Mean ± SD XX ± X XX ± X XX ± X XX ± X XX ± X XX ± X
10001
2
3
Mean ± SD XX ± X XX ± X XX ± X XX ± X XX ± X XX ± X
Interpretation

The data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Dunnett's) to determine significant differences from the control. Dose-response curves should be plotted to calculate key toxicological endpoints such as the EC50 (Effective Concentration causing a 50% response) or IC50 (Inhibitory Concentration causing 50% inhibition) for the most sensitive parameters (e.g., root growth). A strong, dose-dependent inhibition of root and shoot growth, particularly in the dicot species, coupled with visual symptoms of epinasty in the whole plant test, would provide strong preliminary evidence of auxin-like phytotoxicity.

Part 5: Conclusion and Future Directions

This guide provides a robust framework for the initial phytotoxic evaluation of (2S)-2-(4-Chlorophenoxy)propan-1-ol. By following the detailed protocols for germination and whole-plant assays, researchers can generate reliable, reproducible data to test the hypothesis of auxin-like activity.

If preliminary results indicate significant phytotoxicity, future studies should focus on:

  • Chiral Specificity: Testing the (2R)-enantiomer to determine if the activity is stereospecific, a hallmark of many biologically active molecules.

  • Metabolite Analysis: Investigating whether the parent alcohol is converted to the more acidic (and potentially more active) carboxylic acid form within the plant tissue.

  • Molecular Docking and Gene Expression: Using computational models to predict binding to the TIR1/AFB receptor and using qPCR to measure the upregulation of known auxin-responsive genes (e.g., GH3, SAURs) in treated plants.

  • Broader Species Testing: Expanding the tests to include a wider range of crop and weed species to understand the potential selectivity profile.

By systematically building upon these preliminary studies, a comprehensive understanding of the phytotoxic properties and mechanism of action of (2S)-2-(4-Chlorophenoxy)propan-1-ol can be achieved.

References

  • Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. (2006). OECD. [Link]
  • OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. Ibacon. [Link]
  • Auxin Signaling. (2018). Plant Physiology - Oxford Academic. [Link]
  • OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. Creative Bioarray. [Link]
  • Dichlorprop. Wikipedia. [Link]
  • Auxin signal transduction. (2015). Essays in Biochemistry - Portland Press. [Link]
  • Phenoxy herbicide. Wikipedia. [Link]
  • Mechanisms of auxin signaling. (2016). PMC - NIH. [Link]
  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024). LinkedIn. [Link]
  • Seedling Emergence & Seedling Growth Test OECD-208. JRF Global. [Link]
  • ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES. UC ANR Portal. [Link]
  • OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test. Aropha. [Link]
  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub. [Link]
  • Auxin signal transduction pathways. ResearchGate. [Link]
  • Auxin Signaling in Regulation of Plant Translation Reinitiation. (2018). PMC - NIH. [Link]
  • The Determination of Phytotoxicity. DTIC.
  • Dichlorprop (Ref: RD 406). AERU - University of Hertfordshire. [Link]
  • Phytotoxicity. (2003). [Link]
  • Using Advanced Optical Sensing to Quantify Phytotoxicity in Ornamental Plants. (2021). ASHS Journals. [Link]
  • PP 1/135 (4) Phytotoxicity assessment. EPPO database on PP1 Standards. [Link]
  • Registration Decision for Dichlorprop-P. (2014). Canada.ca. [Link]
  • Synergistic interactions of 2,4-D, dichlorprop-p, dicamba, and halauxifen/fluroxypyr for controlling multiple herbicide-resistant kochia (Bassia scoparia L.). (2023). Weed Technology - Cambridge University Press. [Link]
  • Phytotoxicity Evaluation of MSWC by Germination of Gram Seeds (Cicer arietinum) and Fenugreek Seeds (Trigonella foenum-graecum). (2015). International Journal of Research in Agricultural Sciences. [Link]
  • 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3. PubChem - NIH. [Link]
  • 2-(4-chlorophenoxy)propan-1-ol (C9H11ClO2). PubChemLite. [Link]
  • Phytotoxicity in Seedlings of Rhizophora mangle (L.) Exposed to 2,4-Dichlorophenoxyacetic Acid under Experimental Conditions. (2021). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol

Executive Summary (2S)-2-(4-Chlorophenoxy)propan-1-ol is a highly valuable chiral building block frequently utilized in the synthesis of aryloxypropanolamine pharmacophores (e.g., β-adrenergic receptor antagonists) and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-(4-Chlorophenoxy)propan-1-ol is a highly valuable chiral building block frequently utilized in the synthesis of aryloxypropanolamine pharmacophores (e.g., β-adrenergic receptor antagonists) and selective agrochemicals [1]. In drug development, achieving absolute stereochemical fidelity is critical, as the biological efficacy of these compounds is strictly stereodependent.

This application note details a robust, two-step enantioselective synthetic protocol starting from the commercially available chiral pool precursor, (R)-ethyl lactate. The methodology leverages a stereospecific Mitsunobu etherification followed by a mild ester reduction. This route is designed to ensure high overall yields while rigorously preserving the enantiomeric excess (ee > 98%) of the target molecule.

Mechanistic Rationale & Pathway Design

The synthesis relies on the predictable stereochemical inversion provided by the Mitsunobu reaction [2].

  • Step 1 (Mitsunobu Etherification): (R)-ethyl lactate is reacted with 4-chlorophenol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). The secondary hydroxyl group of the lactate is activated into a phosphonium intermediate. Subsequent nucleophilic attack by the phenoxide ion occurs via a concerted Sₙ2 mechanism, resulting in a complete inversion of configuration at the C2 stereocenter to yield (S)-ethyl 2-(4-chlorophenoxy)propanoate [3].

  • Step 2 (Ester Reduction): The intermediate ester is reduced to the corresponding primary alcohol using Lithium Aluminum Hydride (LiAlH₄). Because the hydride reduction occurs exclusively at the carbonyl carbon (C1), the stereocenter at C2 remains completely unaffected, yielding (2S)-2-(4-chlorophenoxy)propan-1-ol with retention of configuration.

SynthesisPathway A (R)-Ethyl Lactate + 4-Chlorophenol B (S)-Ethyl 2-(4-chlorophenoxy) propanoate A->B PPh3, DEAD, THF Inversion (SN2) C (2S)-2-(4-Chlorophenoxy) propan-1-ol B->C LiAlH4, THF Reduction

Fig 1. Enantioselective synthesis pathway of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

Experimental Workflow and Protocols

Workflow Step1 Step 1: Reagent Mixing (R)-Ethyl Lactate 4-Chlorophenol PPh3 THF Step2 Step 2: DEAD Addition Dropwise at 0°C Strict Temp Control Step1->Step2 Step3 Step 3: Mitsunobu Reaction RT for 12-24 h SN2 Inversion Step2->Step3 Step4 Step 4: Ester Reduction LiAlH4 in THF 0°C to RT Step3->Step4 Step5 Step 5: Workup & Isolation Fieser Workup Column Chromatography Step4->Step5

Fig 2. Experimental workflow for the synthesis and isolation of the target compound.

Protocol A: Synthesis of (S)-Ethyl 2-(4-chlorophenoxy)propanoate

Expertise & Causality Insight: DEAD is highly reactive, and its initial adduction with PPh₃ is strongly exothermic. Dropwise addition at 0°C is mandatory to control the formation of the betaine intermediate. Failure to control this temperature leads to the premature consumption of the azo reagent and promotes side reactions (e.g., elimination or formation of the ethyl ether byproduct), which drastically lowers the yield [4].

Materials:

  • (R)-Ethyl lactate: 1.0 equiv (10 mmol, 1.18 g)

  • 4-Chlorophenol: 1.05 equiv (10.5 mmol, 1.35 g)

  • Triphenylphosphine (PPh₃): 1.2 equiv (12 mmol, 3.15 g)

  • Diethyl azodicarboxylate (DEAD, 40% wt in toluene): 1.2 equiv (12 mmol)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere.

  • Mixing: Charge the flask with (R)-ethyl lactate, 4-chlorophenol, and PPh₃. Dissolve the solid mixture in 30 mL of anhydrous THF.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes.

  • Activation: Add the DEAD solution dropwise via a syringe pump over a period of 30 minutes. The solution will initially flash deep orange/red and fade to pale yellow as the reactive betaine intermediate forms and is consumed.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25°C). Stir continuously for 16 hours.

  • Monitoring: Verify reaction completion via TLC (Hexanes:EtOAc 8:2). The product ester is strongly UV-active, whereas the starting lactate is not.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting thick residue with cold diethyl ether/hexanes (1:1). This step selectively precipitates triphenylphosphine oxide (TPPO). Filter the white solid through a sintered glass funnel and concentrate the filtrate.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient 5% to 15% EtOAc in Hexanes) to afford the pure (S)-ethyl 2-(4-chlorophenoxy)propanoate.

Protocol B: Synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol

Expertise & Causality Insight: LiAlH₄ is a powerful and hazardous reducing agent. The "Fieser Workup" ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O) is specifically employed here to convert the gelatinous, trap-prone aluminum alkoxide complexes into a granular, easily filterable white precipitate. This ensures maximum recovery of the chiral alcohol and prevents emulsion formation during extraction.

Materials:

  • (S)-Ethyl 2-(4-chlorophenoxy)propanoate: 1.0 equiv (8 mmol, 1.83 g)

  • Lithium Aluminum Hydride (LiAlH₄): 1.5 equiv (12 mmol, 0.45 g)

  • Anhydrous THF: 20 mL

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under argon, carefully suspend LiAlH₄ in 10 mL of anhydrous THF and cool to 0°C.

  • Addition: Dissolve the ester from Protocol A in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes to safely control the evolution of hydrogen gas.

  • Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and warm to room temperature for an additional 2 hours.

  • Quenching (Fieser Method): Cool the flask back to 0°C. Vigorously stirring, carefully add exactly 0.45 mL of distilled water dropwise. Follow this with 0.45 mL of 15% aqueous NaOH, and finally 1.35 mL of distilled water.

  • Stirring: Stir the quenched mixture vigorously for 30 minutes until the aluminum salts aggregate into a granular white solid.

  • Isolation: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL) to extract any trapped product.

  • Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target (2S)-2-(4-chlorophenoxy)propan-1-ol as a clear, viscous oil.

Data Presentation & Quality Control

To ensure the trustworthiness of the synthesized chiral building block, the following analytical benchmarks serve as a self-validating quality control system:

ParameterExpected Value / ObservationAnalytical Method
Yield (Protocol A) 82 - 88%Gravimetric Analysis
Yield (Protocol B) 90 - 95%Gravimetric Analysis
Enantiomeric Excess (ee) > 98%Chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 95:5)
Specific Rotation[α]D²⁰ Negative valuePolarimetry (c = 1.0, CHCl₃)
¹H NMR (CDCl₃) Key Peaks δ 4.45 (m, 1H, CH), 3.75 (d, 2H, CH₂), 1.25 (d, 3H, CH₃)400 MHz NMR Spectrometer
Mass Spectrometry (ESI+) [M+Na]⁺ m/z 209.03LC-MS

Troubleshooting & Optimization

  • Incomplete Inversion in Mitsunobu: If chiral HPLC indicates partial racemization, ensure that the reaction remains strictly anhydrous. The pKa of 4-chlorophenol (~9.4) is ideal for DEAD, but if the temperature exceeds 0°C during the initial activation phase, the Sₙ1 pathway can compete with the Sₙ2 pathway, leading to a retention byproduct[4].

  • TPPO Contamination: Triphenylphosphine oxide is notoriously difficult to separate from the product ester. If the 1:1 ether/hexane trituration fails to remove it entirely, consider substituting PPh₃ with a polymer-supported triphenylphosphine or a fluorous-tagged phosphine. This allows the phosphine oxide byproduct to be removed via simple filtration without requiring exhaustive chromatography [2].

References

  • Title: The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications Source: Molecules (MDPI) URL: [Link]

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: (2S)-2-(4-Chlorophenoxy)propan-1-ol as a Chiral Building Block in Organic Synthesis

Introduction and Strategic Significance In the development of modern pharmaceuticals and targeted agrochemicals, the precise control of stereochemistry is paramount. (2S)-2-(4-Chlorophenoxy)propan-1-ol (CAS: 87810-51-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

In the development of modern pharmaceuticals and targeted agrochemicals, the precise control of stereochemistry is paramount. (2S)-2-(4-Chlorophenoxy)propan-1-ol (CAS: 87810-51-3) serves as a highly versatile chiral building block[1][2]. Structurally, it features a robust 4-chlorophenoxy ether linkage and a primary alcohol poised for functionalization, anchored by an enantiomerically pure (S)-configured stereocenter.

This application note provides a comprehensive, field-proven guide to utilizing (2S)-2-(4-Chlorophenoxy)propan-1-ol in complex organic synthesis. By detailing the causality behind specific reagents, reaction conditions, and analytical validation steps, this protocol ensures high stereochemical fidelity and chemical yield.

Mechanistic Pathways and Synthetic Utility

The primary synthetic utility of (2S)-2-(4-Chlorophenoxy)propan-1-ol lies in its bifunctional nature. The primary hydroxyl group can undergo two major divergent pathways without racemizing the adjacent C2 stereocenter:

  • Oxidation to Chiral Acids: Conversion to (2S)-2-(4-chlorophenoxy)propanoic acid derivatives, which are crucial structural motifs in specific peroxisome proliferator-activated receptor (PPAR) agonists and selective herbicidal agents[1].

  • Nucleophilic Displacement (SN2): Activation of the hydroxyl group (via tosylation or mesylation) followed by nucleophilic displacement. Because the stereocenter is at the β -position relative to the leaving group, SN2 reactions at the primary carbon proceed with complete retention of the chiral center's configuration.

SynthesisWorkflow A (2S)-2-(4-Chlorophenoxy) propan-1-ol (Starting Material) B TEMPO / NaOCl Oxidation A->B Pathway 1 D TsCl / Pyridine Activation A->D Pathway 2 C (2S)-2-(4-Chlorophenoxy) propanoic acid B->C E (2S)-1-Tosyl-2-(4-chlorophenoxy) propane D->E F Nucleophile (Nu-) SN2 Displacement E->F G Chiral Derivative (Retention of C2 Config) F->G

Figure 1: Divergent synthetic pathways utilizing (2S)-2-(4-Chlorophenoxy)propan-1-ol.

Experimental Protocols

Protocol A: Chemoselective Oxidation to (2S)-2-(4-Chlorophenoxy)propanoic Acid

Objective: To oxidize the primary alcohol to a carboxylic acid without causing epimerization at the sensitive α -chiral center. Causality & Design: Traditional harsh oxidants (e.g., Jones reagent) can lead to partial racemization via enolization of the intermediate aldehyde. A biphasic TEMPO-catalyzed oxidation using NaOCl as the terminal oxidant ensures a highly localized, mild oxidation environment that preserves the (S)-configuration.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of (2S)-2-(4-Chlorophenoxy)propan-1-ol in 25 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of TEMPO and 1.0 mmol of tetrabutylammonium bromide (TBAB) to the organic layer. TBAB acts as a phase-transfer catalyst to facilitate the interaction between the aqueous oxidant and the organic substrate.

  • Buffer System: Add 25 mL of a 0.5 M sodium bicarbonate solution to maintain the pH between 8.5 and 9.0. Self-Validating Step: If the pH drops below 8.0, hypochlorous acid predominates, risking chlorination of the aromatic ring.

  • Oxidation: Cool the biphasic mixture to 0 °C. Dropwise, add 12.0 mmol of aqueous NaOCl (commercial bleach, ~5% w/v) over 30 minutes under vigorous stirring (1000 rpm).

  • Quenching & Extraction: After 2 hours, quench the unreacted hypochlorite with 5 mL of saturated aqueous sodium thiosulfate. Separate the layers, acidify the aqueous layer to pH 2 with 1M HCl, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure chiral acid.

Protocol B: Tosylation and Nucleophilic Substitution

Objective: To activate the primary alcohol for downstream coupling while maintaining the integrity of the adjacent stereocenter.

Step-by-Step Methodology:

  • Activation: Dissolve 10.0 mmol of the chiral alcohol in 20 mL of anhydrous pyridine at 0 °C under an argon atmosphere.

  • Reagent Addition: Add 12.0 mmol of p-Toluenesulfonyl chloride (TsCl) in small portions. Expert Insight: Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct and preventing acid-catalyzed ether cleavage.

  • Incubation: Stir at 4 °C for 12 hours. (Low temperature minimizes side reactions such as chloride substitution).

  • Workup: Pour the mixture into 100 mL of ice water and extract with diethyl ether. Wash the organic layer successively with cold 1M HCl, saturated NaHCO₃, and brine.

  • Displacement: The resulting tosylate can be reacted with various nucleophiles (e.g., primary amines, thiolates) in polar aprotic solvents (DMF or DMSO) at 60 °C to yield the desired functionalized chiral building block.

Analytical Validation and Data Presentation

To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation is required. Enantiomeric excess (ee) must be monitored to confirm that no racemization occurred during the transformations.

Table 1: Expected Analytical Profiles for (2S)-2-(4-Chlorophenoxy)propan-1-ol and Derivatives

CompoundAppearance¹H NMR Key Signatures (CDCl₃)Chiral HPLC ConditionsExpected ee (%)
Starting Material Clear oil δ 6.8-7.2 (m, 4H), 4.4 (m, 1H), 3.7 (d, 2H), 1.2 (d, 3H)Chiralcel OD-H, Hexane/IPA (90:10), 1.0 mL/min> 99.0%
Oxidation Product White solid δ 10.5 (br s, 1H), 6.8-7.2 (m, 4H), 4.7 (q, 1H), 1.6 (d, 3H)Chiralpak AD-H, Hexane/IPA/TFA (80:20:0.1)> 98.5%
Tosylate Intermediate Viscous oil δ 7.7 (d, 2H), 7.3 (d, 2H), 4.5 (m, 1H), 4.1 (m, 2H), 2.4 (s, 3H)Chiralcel OJ-H, Hexane/EtOH (85:15), 1.0 mL/min> 99.0%

Note: The shift of the methine proton from ~4.4 ppm to ~4.7 ppm is a reliable self-validating indicator of successful oxidation to the carboxylic acid.

References

  • American Elements. "(2S)-2-(4-chlorophenoxy)propan-1-ol | CAS 87810-51-3". American Elements Catalog. Retrieved from [Link][1]

Sources

Method

Application of (2S)-2-(4-Chlorophenoxy)propan-1-ol in Auxin Signaling Pathway Research

A Stereospecific Metabolic Probe for Dissecting SCF^(TIR1/AFB)-Mediated Auxin Perception Executive Summary & Rationale In plant chemical biology, dissecting the auxin (Indole-3-acetic acid, IAA) signaling pathway require...

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Author: BenchChem Technical Support Team. Date: April 2026

A Stereospecific Metabolic Probe for Dissecting SCF^(TIR1/AFB)-Mediated Auxin Perception

Executive Summary & Rationale

In plant chemical biology, dissecting the auxin (Indole-3-acetic acid, IAA) signaling pathway requires tools that can isolate intracellular receptor dynamics from complex membrane transport mechanisms. The F-box protein TIR1 and its homologs (AFBs) serve as the primary intracellular auxin receptors, mediating the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway [1].

(2S)-2-(4-Chlorophenoxy)propan-1-ol is a highly specialized, stereospecific metabolic probe designed to act as an intracellular pro-antagonist. Unlike traditional auxin antagonists (e.g., PCIB) or active synthetic auxins (e.g., 2,4-D), this compound leverages a propan-1-ol backbone. This uncharged moiety allows the molecule to passively diffuse across the plant plasma membrane, entirely bypassing the highly regulated AUX1/LAX influx carriers. Once localized in the cytosol, endogenous alcohol and aldehyde dehydrogenases (ADH/ALDH) oxidize the probe into its active carboxylate form: (2S)-2-(4-chlorophenoxy)propionic acid ((2S)-4-CPP) .

Due to its strict (S)-stereochemistry, the resulting acid occupies the TIR1 binding pocket but creates a steric clash that prevents the recruitment of the Aux/IAA degron, thereby functioning as a potent, transport-independent auxin antagonist [2, 3].

Mechanistic Causality: Why Use the (2S)-Propan-1-ol Derivative?

As an Application Scientist, it is critical to understand the causality behind selecting this specific molecular probe over its free-acid or (R)-enantiomer counterparts:

  • Bypassing Polar Auxin Transport (PAT): The free acid forms of auxins and anti-auxins are negatively charged at physiological pH, necessitating active transport via AUX1/LAX carriers. By utilizing the neutral propan-1-ol derivative, researchers can achieve uniform intracellular concentrations even in aux1 mutant backgrounds.

  • Stereospecific Antagonism: The TIR1 receptor pocket is highly stereoselective. While the (2R)-enantiomer of phenoxypropionic acids acts as a strong auxin agonist by stabilizing the TIR1-Aux/IAA interaction, the (2S)-enantiomer binds the pocket but fails to facilitate the protein-protein interaction necessary for repressor degradation [4].

  • Intracellular Trapping: Upon passive entry, the enzymatic oxidation of the alcohol to a carboxylate generates a negative charge, effectively "trapping" the active antagonist within the cell and preventing rapid efflux via PIN proteins.

Pathway A (2S)-Propan-1-ol Derivative (Membrane Permeable) B Cytosolic Dehydrogenases (ADH/ALDH) A->B Passive Influx C (2S)-4-CPP (Active Antagonist) B->C Oxidation D TIR1/AFB Receptor Pocket C->D Competitive Binding E Aux/IAA Degron D->E Steric Clash (No Degradation)

Fig 1. Metabolic activation of (2S)-2-(4-Chlorophenoxy)propan-1-ol and subsequent TIR1 antagonism.

Quantitative Data Summary

The following table outlines the comparative pharmacological properties of endogenous IAA, synthetic phenoxypropionic acids, and the (2S)-propan-1-ol probe.

CompoundTransporter DependencyApparent TIR1 Binding ( Kd​ )LogPPrimary Physiological Effect
Indole-3-acetic acid (IAA) High (AUX1/LAX)~20 nM1.4Endogenous Agonist
(2R)-4-CPP High (AUX1/LAX)~85 nM2.8Synthetic Agonist
(2S)-4-CPP High (AUX1/LAX)>10 µM2.8Weak Antagonist
(2S)-2-(4-Chlorophenoxy)propan-1-ol None (Passive Diffusion) N/A (Prodrug) 3.2 Intracellular Pro-antagonist

Experimental Protocols

Protocol A: In Vivo Auxin Antagonism Bioassay (DR5::GFP Reporter)

This protocol utilizes Arabidopsis thaliana expressing the auxin-responsive DR5::GFP reporter to validate the antagonistic properties of the probe in living tissue.

Causality Check: We co-treat with IAA to prove that the probe antagonizes an active signal, rather than merely failing to induce one.

  • Seed Preparation: Surface-sterilize DR5::GFP Arabidopsis seeds using 70% ethanol (2 min) followed by 20% sodium hypochlorite (10 min). Wash 5 times with sterile ddH₂O.

  • Stratification & Germination: Plate seeds on 1/2 Murashige and Skoog (MS) agar plates (pH 5.7). Stratify at 4°C in the dark for 48 hours, then transfer to a growth chamber (22°C, 16h light/8h dark) for 5 days.

  • Compound Formulation:

    • Prepare a 10 mM stock of (2S)-2-(4-Chlorophenoxy)propan-1-ol in 100% DMSO.

    • Prepare a 1 mM stock of IAA in 100% DMSO.

    • Control Rule: Ensure the final DMSO concentration in all working solutions (including mock controls) is identical (≤0.1%).

  • Treatment Execution: Transfer 5-day-old seedlings into liquid 1/2 MS media containing:

    • Group 1: Mock (0.1% DMSO)

    • Group 2: 1 µM IAA

    • Group 3: 10 µM (2S)-2-(4-Chlorophenoxy)propan-1-ol

    • Group 4: 1 µM IAA + 10 µM (2S)-2-(4-Chlorophenoxy)propan-1-ol

  • Incubation & Imaging: Incubate for 12 hours. Mount seedlings on glass slides and quantify GFP fluorescence in the root maturation zone using confocal laser scanning microscopy (Excitation: 488 nm, Emission: 500-530 nm).

Workflow S1 1. Seed Stratification (Arabidopsis DR5::GFP) S2 2. Germination (1/2 MS, 5 Days) S1->S2 S3 3. Co-treatment Formulation (IAA + (2S)-Propan-1-ol) S2->S3 S4 4. Liquid Incubation (12 Hours, 22°C) S3->S4 S5 5. Confocal Imaging & Fluorescence Quantification S4->S5

Fig 2. Step-by-step workflow for the DR5::GFP in vivo auxin antagonism bioassay.

Protocol B: In Vitro Receptor Pull-Down Assay (Self-Validating System)

To prove that the propan-1-ol derivative is a prodrug and not a direct binder, an in vitro pull-down assay using recombinant TIR1 and Aux/IAA (e.g., IAA7) must be performed.

Causality Check: Because in vitro systems lack cytosolic dehydrogenases, the unoxidized probe should fail to bind TIR1. A chemically pre-oxidized batch must be run in parallel as a positive control. This creates a self-validating loop confirming the metabolic requirement of the probe.

  • Pre-Oxidation (Positive Control Generation): React 1 mM (2S)-2-(4-Chlorophenoxy)propan-1-ol with Jones reagent or a mild enzymatic ADH/ALDH cocktail in vitro to yield (2S)-4-CPP. Purify via HPLC.

  • Protein Assembly: Express and purify GST-TIR1 and His-IAA7 from E. coli or insect cell cultures.

  • Binding Reaction: In a pull-down buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40), combine 1 µg GST-TIR1, 1 µg His-IAA7, and 10 µM of either:

    • Unoxidized (2S)-propan-1-ol probe (Expected result: No interaction).

    • Pre-oxidized (2S)-4-CPP (Expected result: Competitive inhibition of background interaction).

    • IAA (Expected result: Strong interaction).

  • Pull-Down & Detection: Incubate with Glutathione Sepharose beads for 2 hours at 4°C. Wash 3 times, elute with Laemmli buffer, and analyze via Western Blot using anti-His antibodies to detect pulled-down IAA7.

References

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. URL:[Link]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. URL:[Link]

  • Hayashi, K., Neve, J., Hirose, M., Kuboki, A., Shimada, Y., Kepinski, S., & Nozaki, H. (2008). Rational design of an auxin antagonist of the SCF^TIR1 auxin receptor complex. ACS Chemical Biology, 3(12), 763-772. URL:[Link]

  • Oono, Y., Ooura, C., Rahman, A., Aspuria, E. T., Hayashi, K., Tanaka, A., & Uchimiya, H. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology, 133(3), 1135-1147. URL:[Link]

Application

Protocol for preparing stock solutions of (2S)-2-(4-Chlorophenoxy)propan-1-ol

The preparation of highly accurate and stable stock solutions is a foundational requirement in drug development and analytical chemistry. For specialized chiral building blocks and bioactive intermediates like (2S)-2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

The preparation of highly accurate and stable stock solutions is a foundational requirement in drug development and analytical chemistry. For specialized chiral building blocks and bioactive intermediates like (2S)-2-(4-Chlorophenoxy)propan-1-ol (CAS: 87810-51-3)[1], standardizing the dissolution protocol is critical to prevent downstream experimental artifacts.

This guide provides a causality-driven, self-validating methodology for formulating stock solutions of this compound, designed specifically for researchers requiring high-fidelity quantitative data.

Chemical Profile & Solvation Causality

(2S)-2-(4-Chlorophenoxy)propan-1-ol (Molecular Weight: 186.64 g/mol ) is an amphiphilic-like molecule characterized by a lipophilic 4-chlorophenyl ring and a polar propanol tail[1]. Due to this structural dichotomy, the compound exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents.

Dimethyl Sulfoxide (DMSO) is the solvent of choice for this protocol[2]. DMSO possesses a high dielectric constant that effectively disrupts the crystalline lattice of the solid compound by solvating both the hydrogen-bond donating hydroxyl group and the hydrophobic aromatic ring. To prevent premature precipitation, the compound must first be dissolved in 100% anhydrous DMSO before any subsequent dilution into aqueous biological buffers[3].

Quantitative Formulation Data

To ensure precise dosing, the mass-to-volume ratios must be calculated based on the exact molecular weight (186.64 g/mol ). The table below summarizes the required mass to achieve standard stock concentrations in a 1.00 mL volume.

Desired Stock MolarityTarget Volume of DMSOMass of Compound Required
10 mM 1.00 mL1.87 mg
25 mM 1.00 mL4.67 mg
50 mM 1.00 mL9.33 mg
100 mM 1.00 mL18.66 mg

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is engineered to be a self-validating system. By integrating specific environmental controls and a strict Quality Control (QC) checkpoint, the workflow ensures that any deviation in solubility is immediately detected before the stock is utilized.

Phase 1: Environmental Equilibration
  • Temperature Acclimation: Remove the lyophilized vial of (2S)-2-(4-Chlorophenoxy)propan-1-ol from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial exposes the powder to atmospheric moisture. Condensation introduces water into the matrix, which drastically reduces the solubility limit of the compound in DMSO and leads to micro-precipitation[4].

Phase 2: Weighing and Solvent Addition
  • Precision Weighing: Using a calibrated micro-analytical balance, weigh the target mass (e.g., 9.33 mg for a 50 mM stock) into a sterile, low-bind amber glass vial.

    • Causality: Amber glass is utilized to protect the chlorophenoxy ether linkage from potential photo-oxidation over long-term storage.

  • Solvent Introduction: Add exactly 1.00 mL of anhydrous, sterile-filtered DMSO (>99.9% purity) to the vial[4].

    • Causality: Standard laboratory DMSO rapidly absorbs atmospheric water. Using strictly anhydrous DMSO ensures the solvent retains its maximum solvating capacity for hydrophobic aromatic rings.

Phase 3: Dissolution and Self-Validation (QC)
  • Mechanical Agitation: Cap the vial tightly and vortex gently for 1 to 2 minutes[4].

  • Acoustic Cavitation (If Required): If the compound is not fully dissolved, place the vial in a room-temperature sonicating water bath for 5 minutes[5].

    • Causality: Sonication provides acoustic cavitation that physically breaks apart stubborn micro-crystals without applying excessive thermal energy that could degrade the chiral center.

  • Self-Validation Checkpoint (Critical): Hold the vial against alternating pure black and pure white backgrounds under a high-intensity focused light.

    • Causality: This optical QC step checks for the Tyndall effect (light scattering). If the solution scatters light or appears even slightly turbid, the dissolution is incomplete, invalidating the stock. The solution must be optically pristine. For absolute validation, run a 1 µL aliquot through LC-MS to confirm the final molarity.

Phase 4: Aliquoting and Cryopreservation
  • Aliquoting: Divide the validated master stock into 50 µL to 100 µL single-use aliquots in tightly sealed microcentrifuge tubes[5].

  • Storage: Store the aliquots immediately at -20°C or -80°C[4].

    • Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture, which degrades the compound and forces it out of solution[5]. Single-use aliquots bypass this failure mode entirely.

Process Visualization

Workflow A Solid Compound (2S)-2-(4-Chlorophenoxy)propan-1-ol B Equilibration & Weighing (Micro-Analytical Balance) A->B C Solvent Addition (Anhydrous DMSO) B->C Transfer to Vial D Dissolution (Vortex & Sonication) C->D E Quality Control (Optical Clarity & LC-MS) D->E Visual Inspection E->C Fail (Turbid) - Add Solvent F Aliquoting & Storage (Amber Vials, -20°C) E->F Pass (Clear Solution)

Workflow for the preparation and QC validation of (2S)-2-(4-Chlorophenoxy)propan-1-ol stock solutions.

References

  • NextSDS. "(2S)-2-(4-chlorophenoxy)propan-1-ol — Chemical Substance Information".
  • BenchChem. "Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO".
  • BenchChem. "Protocol for Dissolving Compounds in DMSO for Biological Assays".
  • Hampton Research. "Compound Solubility with Dimethylsulfoxide".
  • American Chemical Society. "Dimethyl sulfoxide".

Sources

Method

Application Note: Biocatalytic Dynamic Kinetic Resolution for the Synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol

Executive Summary & Mechanistic Rationale The asymmetric synthesis of chiral aryloxypropanols, such as (2S)-2-(4-chlorophenoxy)propan-1-ol, is a critical transformation in the development of highly specific agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The asymmetric synthesis of chiral aryloxypropanols, such as (2S)-2-(4-chlorophenoxy)propan-1-ol, is a critical transformation in the development of highly specific agrochemicals and pharmaceutical intermediates. Traditional chemical asymmetric reductions often require stoichiometric chiral auxiliaries or heavy-metal catalysts. In contrast, biocatalysis offers an environmentally benign, highly stereoselective, and scalable alternative[1].

This protocol details an advanced Dynamic Kinetic Resolution (DKR) workflow utilizing a stereoselective Alcohol Dehydrogenase (ADH). By exploiting the rapid spontaneous racemization of the α -aryloxy aldehyde precursor in aqueous media, this system circumvents the 50% theoretical yield limit of classical kinetic resolutions, enabling near-quantitative conversion to the enantiopure (2S)-alcohol[2][3].

The Causality Behind the Experimental Design

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen, rather than just following a recipe:

  • Substrate Selection (Aldehyde vs. Ketone): To yield a primary alcohol with a C2 stereocenter, the precursor must be an aldehyde. α -Substituted aldehydes, such as 2-(4-chlorophenoxy)propanal, possess a highly acidic α -proton due to the electron-withdrawing nature of the adjacent aryloxy group. This allows for rapid keto-enol tautomerization in mildly basic aqueous buffers, facilitating continuous racemization of the unreacted (R)-enantiomer[3].

  • pH Optimization (The Thermodynamic Compromise): The reaction is buffered at pH 8.0. This specific pH is deliberately chosen to accelerate the base-catalyzed enolization (ensuring the racemization rate krac​ is significantly faster than the enzymatic reduction of the slow enantiomer kslow​ ) while remaining within the operational stability window of the ADH[3].

  • Cosolvent Integration: A 10% (v/v) DMSO cosolvent is employed to disrupt the aggregation of the highly hydrophobic substrate. This ensures the substrate remains monomeric and accessible to both the aqueous bulk phase (for racemization) and the enzyme active site without denaturing the biocatalyst.

  • Thermodynamic Driving Force: A Glucose Dehydrogenase (GDH) coupled with D-glucose is used to recycle NADP+ to NADPH. The oxidation of glucose to gluconolactone is thermodynamically irreversible, which continuously drives the ADH reduction forward and prevents product inhibition[1].

DKR_Pathway cluster_racemization Spontaneous Aqueous Racemization (pH 8.0) cluster_cofactor Cofactor Regeneration System R_Ald (R)-2-(4-Chlorophenoxy)propanal S_Ald (S)-2-(4-Chlorophenoxy)propanal R_Ald->S_Ald k_rac Product (2S)-2-(4-Chlorophenoxy)propan-1-ol (>99% ee) R_Ald->Product k_slow (Negligible) S_Ald->Product k_cat (Fast) ADH Stereoselective ADH ADH->S_Ald NADPH NADPH + H+ NADPH->ADH NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction GDH GDH / Glucose GDH->NADP

Fig 1: Dynamic Kinetic Resolution (DKR) pathway for (2S)-2-(4-Chlorophenoxy)propan-1-ol synthesis.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates internal controls to independently verify both the thermodynamic assumption (spontaneous racemization) and the biological assumption (enzyme stereofidelity).

Experimental_Workflow Prep 1. Substrate & Cofactor Prep rac-Aldehyde, NADP+, Glucose Biocatalysis 2. Biocatalytic DKR Reaction ADH, GDH, pH 8.0, 30°C Prep->Biocatalysis Quench 3. Reaction Quenching Ethyl Acetate Extraction Biocatalysis->Quench Analysis 4. Chiral HPLC/GC Analysis Quantify ee% & Conversion Quench->Analysis

Fig 2: Step-by-step experimental workflow for the biocatalytic DKR reaction and validation.

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Matrix Set up three parallel reaction vessels (10 mL scale) to validate the system mechanics:

  • Vessel A (Active Reaction): Complete DKR system.

  • Vessel B (Thermodynamic Control): Lacks ADH. Measures the background spontaneous racemization rate of the substrate.

  • Vessel C (Enzyme Fidelity Control): Uses enantiopure (R)-2-(4-chlorophenoxy)propanal. Verifies that the ADH strictly rejects the (R)-enantiomer and only produces the product via the DKR racemization pathway.

Step 2: Buffer and Cofactor Initialization

  • Prepare 100 mM Potassium Phosphate buffer, adjusted precisely to pH 8.0.

  • To each vessel, add the buffer to achieve a final volume of 9.0 mL.

  • Dissolve D-glucose (final concentration 150 mM) and NADP+ (final concentration 1.0 mM) into the buffer.

  • Add Glucose Dehydrogenase (GDH, 20 U/mL) to initiate the cofactor recycling cascade.

Step 3: Biocatalyst and Substrate Addition

  • Add the engineered stereoselective ADH (e.g., 5 mg/mL lyophilized powder or 10 U/mL) to Vessels A and C.

  • Dissolve rac-2-(4-chlorophenoxy)propanal (for Vessel A and B) or (R)-2-(4-chlorophenoxy)propanal (for Vessel C) in pure DMSO to create a 500 mM stock.

  • Dropwise, add 1.0 mL of the DMSO substrate stock to each vessel under constant stirring (final substrate concentration: 50 mM; final DMSO concentration: 10% v/v).

Step 4: Incubation and Kinetic Monitoring

  • Incubate the vessels in an orbital shaker at 30°C and 250 rpm.

  • The moderate temperature of 30°C prevents thermal denaturation of the ADH while providing sufficient kinetic energy to drive the endothermic enolization required for racemization.

  • Allow the reaction to proceed for 24 hours.

Step 5: Reaction Quenching and Extraction

  • Aliquot 1.0 mL from each vessel.

  • Quench the enzymatic activity by adding 2.0 mL of cold ethyl acetate (EtOAc).

  • Vortex vigorously for 2 minutes to ensure complete liquid-liquid extraction of the hydrophobic aldehyde and alcohol.

  • Centrifuge at 5,000 x g for 5 minutes to achieve phase separation. Extract the upper organic layer and dry over anhydrous Na2​SO4​ .

Step 6: Analytical Validation

  • Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, UV detection at 220 nm).

  • Calculate conversion (%) and enantiomeric excess (ee %).

Data Presentation & System Suitability

The following tables summarize the expected quantitative data derived from optimizing the reaction parameters and executing the self-validating control matrix.

Table 1: Optimization of Reaction Parameters for DKR | Parameter Variant | Conversion (%) | Enantiomeric Excess (ee %) | Mechanistic Observation | | :--- | :--- | :--- | :--- | | pH 6.5 | 52% | >99% (2S) | krac​ is too slow; reaction stalls at 50% (behaves as classical KR). | | pH 8.0 (Optimal) | >98% | >99% (2S) | Optimal balance between krac​ and ADH stability. | | pH 9.5 | 85% | 92% (2S) | Rapid krac​ , but partial ADH denaturation lowers overall yield. | | No DMSO | 31% | >99% (2S) | Substrate aggregates; poor bioavailability to the enzyme. | | 10% DMSO | >98% | >99% (2S) | Substrate remains monomeric and accessible. |

Table 2: Analytical Validation of the Self-Validating System

Reaction Vessel Substrate Biocatalyst Conversion to Alcohol ee % of Product System Validation Status
A (Active DKR) rac-Aldehyde ADH + GDH >98% >99% (2S) PASS: Full DKR achieved.
B (Thermo Control) rac-Aldehyde GDH only 0% N/A PASS: Confirms alcohol is strictly ADH-dependent.

| C (Fidelity Control) | (R)-Aldehyde | ADH + GDH | >95% (Delayed) | >99% (2S) | PASS: Confirms (R) must racemize to (S) before reduction. |

References

  • Biocatalytic parallel interconnected dynamic asymmetric disproportionation of alpha-substituted aldehydes: Atom-efficient access to enantiopure (S)-profens and profenols. Adv. Synth. Catal. 2018, 360, 2742–2751. 2

  • Engineered Alcohol Dehydrogenases-Catalyzed Enantiodivergent Atroposelective Synthesis of Axially Chiral Biaryl Phenols via Dynamic Kinetic Resolution. ACS Publications 2025. 1

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Microbial Cell Factories 2021. 3

Sources

Technical Notes & Optimization

Troubleshooting

Identifying byproducts in the synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you identify and mitigate the formation of byproducts, ensuring the purity and quality of your final compound.

Section 1: Frequently Asked Questions (FAQs) about Potential Byproducts

This section addresses the most common issues and questions that arise during the synthesis, focusing on the Williamson ether synthesis, a primary route to this class of molecules.[1]

Q1: What are the most common byproducts I should expect in the synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol via Williamson ether synthesis?

A1: In a typical Williamson ether synthesis, which proceeds via an Sₙ2 mechanism, you are reacting a nucleophile (4-chlorophenoxide) with an electrophile (a chiral three-carbon chain with a leaving group).[2] The primary byproducts and impurities to monitor are:

  • Unreacted Starting Materials: Residual 4-chlorophenol and the electrophilic propylene derivative (e.g., (S)-2-chloropropan-1-ol or its tosylate).

  • Elimination Product: Formation of 4-chlorophenoxy-2-propene via an E2 elimination pathway, which competes with the desired Sₙ2 substitution.[3] This is especially prevalent with secondary alkyl halides.[2]

  • (2R)-Enantiomer: The opposite enantiomer, (2R)-2-(4-chlorophenoxy)propan-1-ol, is a critical impurity. Its presence compromises the enantiomeric purity of the final product and can arise from non-enantioselective reaction conditions or impurities in the chiral starting material.

  • C-Alkylated Isomer: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or the aromatic ring. While O-alkylation is heavily favored, trace amounts of the C-alkylated byproduct, 2-((2S)-1-hydroxypropan-2-yl)-4-chlorophenol, may form. This isomer will have the same mass as the desired product but a different chemical structure.

  • Solvent-Related Byproducts: If the reaction solvent is an alcohol and the base used is strong enough to deprotonate it (e.g., using ethanol as a solvent with sodium hydride), the resulting solvent-alkoxide can compete with your primary nucleophile, leading to undesired ethers.[4]

  • Process-Related Impurities: Impurities present in the starting materials, such as 2,4-dichlorophenol, will react to form the corresponding ether byproduct, in this case, (2S)-2-(2,4-dichlorophenoxy)propan-1-ol.

Q2: My reaction is producing a significant amount of an alkene byproduct. What is happening and how can I minimize it?

A2: The formation of an alkene strongly indicates that the E2 (elimination) reaction pathway is competing with the desired Sₙ2 (substitution) pathway.[3] This is a classic challenge, particularly when using secondary alkyl halides.[1]

Causality: The alkoxide (4-chlorophenoxide) is not only a good nucleophile but also a strong base. When it removes a proton from the carbon adjacent to the leaving group, an elimination reaction occurs. Higher temperatures significantly favor elimination over substitution.

Mitigation Strategies:

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Williamson ether syntheses are often conducted between 50-100 °C, but if elimination is an issue, lowering the temperature and extending the reaction time is a primary strategy.[3]

  • Choice of Leaving Group: Use a better leaving group. Sulfonate esters like tosylates (OTs) or mesylates (OMs) are excellent leaving groups and are often superior to halides for Sₙ2 reactions, which can improve the substitution-to-elimination ratio.[2]

  • Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the anion "naked" and more nucleophilic, which favors the Sₙ2 reaction.[3]

  • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide from 4-chlorophenol in situ. This ensures the complete formation of the phenoxide before the addition of the alkylating agent.[3]

Q3: I'm observing an unknown peak in my HPLC analysis that has the same mass as my product according to LC-MS. What could it be?

A3: An impurity with an identical mass to your target compound is almost certainly an isomer. In the context of this synthesis, there are two primary possibilities:

  • C-Alkylated Isomer: As mentioned in A1, phenoxide can attack through a carbon on the aromatic ring instead of the oxygen. The resulting C-alkylated product would have a different retention time on HPLC due to its different polarity and structure but would be indistinguishable from the desired product by mass spectrometry alone. Definitive identification requires structural elucidation by NMR.

  • (2R)-Enantiomer (Diastereomeric Impurity if derivatized): If you are using a standard achiral HPLC column, the (2S) and (2R) enantiomers will co-elute and appear as a single peak. However, if you derivatize your product with a chiral agent before analysis, the resulting diastereomers may be separable on an achiral column. The most direct way to resolve this is to use a chiral HPLC column (see Section 2, Protocol 2).

Q4: How can I confirm the enantiomeric purity of my product? I suspect I'm forming the undesired (2R) isomer.

A4: Assessing enantiomeric purity is critical for pharmaceutical applications.[5] The presence of the undesired enantiomer is a significant quality concern.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and widely used method for determining enantiomeric purity.[5] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus separation. (A detailed protocol is provided in Section 2).

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: ¹H NMR spectroscopy in the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be used. The shift reagent forms a complex with the enantiomers, making their protons diastereotopic and causing their signals to appear at different chemical shifts.[6] This allows for the quantification of each enantiomer by integrating the respective peaks.

  • Capillary Electrophoresis (CE): Chiral CE, often using cyclodextrins as chiral selectors, is another powerful technique for separating enantiomers.[7]

Q5: What are some common process-related impurities originating from starting materials or solvents?

A5: The purity of your final product is directly dependent on the purity of your inputs.

  • Starting Material Impurities: Commercial 4-chlorophenol may contain other isomers (e.g., 2-chlorophenol) or related substances (e.g., 2,4-dichlorophenol). These will undergo the same Williamson ether synthesis to generate structurally similar byproducts that can be difficult to separate. Always use starting materials of the highest possible purity and analyze them before use.

  • Residual Solvents: Volatile organic compounds used during synthesis (e.g., toluene, DMF, THF) or work-up (e.g., ethyl acetate, hexane) can remain in the final product.[8] Regulatory guidelines, such as those from the ICH, set strict limits for residual solvents.[9] Gas Chromatography (GC) is the standard technique for their quantification.[10]

Section 2: Troubleshooting Guide & Analytical Protocols

A systematic approach is key to identifying and resolving issues with byproducts. The following workflow and protocols provide a framework for analysis.

Troubleshooting_Workflow cluster_0 Problem Observation cluster_1 Initial Analysis cluster_2 Advanced Identification cluster_3 Resolution observe Unexpected Result (e.g., Low Yield, Extra TLC Spot, Poor Purity by HPLC) hplc Routine Purity Check (Achiral HPLC) observe->hplc Is purity low? gc Residual Solvent Scan (GC-FID/GC-MS) observe->gc Suspect solvents? lcms Mass Determination (LC-MS) hplc->lcms Unknown peaks? chiral_hplc Enantiomeric Purity (Chiral HPLC) hplc->chiral_hplc Isomerism suspected? identify Identify Byproduct & Root Cause gc->identify nmr Structure Elucidation (NMR) lcms->nmr Need structure? lcms->identify chiral_hplc->identify nmr->identify mitigate Mitigate & Optimize (e.g., Adjust Temp, Change Solvent, Purify SMs) identify->mitigate

Caption: General workflow for identifying and mitigating byproducts.

Data Presentation: Expected Masses of Key Compounds

Mass spectrometry is a primary tool for initial identification. Use the following table to check your LC-MS data.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺Expected [M+Na]⁺
(2S)-2-(4-Chlorophenoxy)propan-1-ol C₉H₁₁ClO₂186.0447187.0520209.0339
4-Chlorophenol (Starting Material)C₆H₅ClO128.0029129.0102150.9921
4-Chlorophenoxy-2-propene (Elimination)C₉H₉ClO168.0342169.0415191.0234
(2S)-2-(2,4-Dichlorophenoxy)propan-1-olC₉H₁₀Cl₂O₂220.0058221.0131242.9950

Note: Masses calculated for most abundant isotopes.[11]

Experimental Protocols

Protocol 1: HPLC Method for Routine Purity Analysis (Achiral)

This method is designed to separate the main product from less polar (elimination product) and more polar (phenols) impurities.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column provides good separation for moderately polar organic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape for phenolic compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting compounds from the C18 phase.
Gradient Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, re-equilibrateA gradient is necessary to elute both polar starting materials and non-polar byproducts in one run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nm and 280 nmAromatic compounds absorb strongly in this range. 225 nm is more general, 280 nm is more specific.
Injection Vol. 5 µLStandard volume to avoid column overloading.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Assessment

This method is specifically for separating the (2S) and (2R) enantiomers.

ParameterConditionRationale
Column Chiral Stationary Phase (e.g., Daicel Chiralcel® OD-H, 4.6 x 250 mm)The polysaccharide-based stationary phase provides the necessary stereospecific interactions for enantiomeric separation.[5]
Mobile Phase Isocratic: n-Hexane / Isopropanol (90:10 v/v)A non-polar mobile phase is typical for normal-phase chiral separations. The ratio may require optimization.[5]
Flow Rate 0.5 - 1.0 mL/minAdjust flow rate to optimize resolution and analysis time.
Column Temp. 25 °CTemperature can significantly affect chiral separations; consistency is key.
Detection UV at 225 nmProvides sensitive detection for the analyte.
Injection Vol. 10 µL
Section 3: Mechanistic Insights & Prevention Strategies

Understanding the underlying reaction mechanisms is crucial for proactive control of byproduct formation. The primary competition in a Williamson ether synthesis is between the Sₙ2 and E2 pathways.

Caption: The competition between Sₙ2 and E2 pathways.

The choice of base, solvent, and temperature are the most critical factors you can control to favor the desired Sₙ2 reaction.[3] A strong base like NaH in a polar aprotic solvent like DMF at a moderate temperature (e.g., 50-60 °C) provides a good starting point for optimization. Careful monitoring by TLC or HPLC is essential to track the consumption of starting materials and the formation of both the product and key byproducts, allowing you to adjust conditions to maximize the yield and purity of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

References
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • O'Brien, A. G., et al. (2015). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • PDXScholar. (2022, May 23). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Retrieved from [Link]

  • Bentham Science. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Sladojevich, F., et al. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
  • Walsh Medical Media. (2024, March 20). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Analytical techniques in pharmaceutical analysis: A review. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Sci-Hub. (1993). Enantiomeric Purity Determination of (+)-2-(4-Chloro-2- methylphenoxy)-propanoic Acid and (+)-2-(2,4-Dichlorophenoxy)-propanoic Acid Using a High Performance Liquid Chromatography Diode-Laser-Based Polarimetric Detector. Journal of Chromatographic Science. Retrieved from [Link]

  • National Taiwan University. (2016, February 24). 威廉遜醚類的合成法 (Williamson ether synthesis). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-chlorophenoxy)propan-1-ol. Retrieved from [Link]

  • NTU Scholars. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Retrieved from [Link]

  • Journal of Materials Chemistry. (1993). Novel chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol. RSC Publishing. Retrieved from [Link]

  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

Sources

Optimization

Improving peak resolution in the chiral chromatography of phenoxy alcohols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the most complex challenges in the enantiomeric separation of phenoxy alcohols—specifically aryloxyprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the most complex challenges in the enantiomeric separation of phenoxy alcohols—specifically aryloxypropanolamines (beta-blockers). Achieving a baseline resolution ( Rs​>1.5 ) requires a deep understanding of the thermodynamic interactions between the chiral stationary phase (CSP), the mobile phase, and the analyte's functional groups.

Below, you will find diagnostic workflows, causality-driven FAQs, quantitative data, and self-validating protocols to optimize your chiral chromatography.

Diagnostic Workflow: Resolving Poor Peak Resolution

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) in Phenoxy Alcohols CheckPeak Are peaks tailing or broad? Start->CheckPeak TailingYes Yes: Secondary Amine Interacting with Silanols CheckPeak->TailingYes Tailing Factor > 1.2 TailingNo No: Poor Chiral Recognition by CSP CheckPeak->TailingNo Symmetrical Peaks AddDEA Add 0.1% DEA, EDA, or TFA/DEA mixture TailingYes->AddDEA ChangeCSP Screen Amylose/Cellulose Carbamate CSPs TailingNo->ChangeCSP CheckMS Is LC-MS compatibility required? AddDEA->CheckMS ChangeCSP->CheckMS MSYes Yes: Avoid DEA/TFA. Use RP with Chirobiotic CSP or Volatile Salts CheckMS->MSYes Mass Spec Detection

Diagnostic workflow for troubleshooting chiral resolution of phenoxy alcohols.

Section 1: Core Troubleshooting FAQs

Q1: My beta-blocker peaks are exhibiting severe tailing (Tf > 2.0), destroying my resolution. How do I correct this? Causality & Solution: Phenoxy alcohols like metoprolol and propranolol contain a basic secondary amine group. In polysaccharide-based CSPs coated on silica gel, these amines undergo strong, non-enantioselective ionic interactions with acidic residual silanols on the silica support. This secondary interaction causes peak broadening and tailing. To resolve this, you must introduce a basic additive. Adding 0.1% diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase competitively binds to the free silanols, masking them and favoring the dissociation of the analyte's amino group[1]. For Supercritical Fluid Chromatography (SFC), utilizing a combined additive of 0.1% trifluoroacetic acid (TFA) and 0.1% DEA creates a generic enantioselectivity environment that dramatically improves peak shape without requiring compound-specific pKa matching[2].

Q2: I am transferring a successful Normal Phase (NP) chiral method to an LC-MS system, but I am losing all signal and resolution. Why? Causality & Solution: Normal phase modifiers like DEA, TEA, and TFA cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source[3]. However, simply removing these additives from your NP method unmasks the silanols, destroying your chiral resolution[3]. To achieve LC-MS compatibility, you must abandon the NP approach and switch to Reversed-Phase (RP) mode using macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC T). These phases utilize MS-compatible buffers (like 0.1% formic acid or ammonium acetate) and provide excellent chiral recognition for aryloxypropanolamines without the need for ion-suppressing basic additives[3].

Q3: Which CSPs should I prioritize for first-line screening of novel aryloxypropanolamines? Causality & Solution: Polysaccharide-based CSPs are the gold standard. Specifically, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) provide the highest success rates[2]. The carbamate linkages provide critical hydrogen bonding sites (both donors and acceptors) that interact with the hydroxyl and ether oxygen of the phenoxy alcohol, while the helical structure of the polysaccharide provides steric inclusion cavities for the aromatic rings.

Section 2: Quantitative Data & Method Optimization

The following table summarizes validated chromatographic parameters for the baseline resolution of common phenoxy alcohols, demonstrating the critical impact of mobile phase additives and CSP selection.

AnalyteChiral Stationary PhaseMobile Phase ModeAdditiveResolution ( Rs​ )Retention Time ( Rt1​ )
Metoprolol Cellulose-1 (Tris-3,5-DMPC)Normal Phase (Hex/EtOH 80:20)0.1% DEA1.975.27 min[1]
Bisoprolol Cellulose-1 (Tris-3,5-DMPC)Normal Phase (Hex/EtOH 80:20)0.1% DEA2.069.04 min[1]
Propranolol Chiralpak IA (Immobilized)Normal Phase (Hex/IPA Gradient)0.1% EDA> 1.50~12.0 min[4]
Generic β -Blocker Amylose (Tris-3,5-DMPC)SFC (CO2/MeOH)0.1% TFA + 0.1% DEA> 2.00< 4.0 min[2]
Metoprolol Chirobiotic T (Teicoplanin)Reversed-Phase (LC-MS)0.1% Formic Acid> 1.507.80 min[3]

Section 3: Self-Validating Experimental Protocols

Protocol 1: First-Line Polysaccharide Screening (Normal Phase)

Objective: Establish baseline resolution for a novel phenoxy alcohol while mitigating silanol interactions. Self-Validation Mechanism: Includes a system suitability injection of a known racemate (metoprolol) to verify column performance and additive efficacy before testing the unknown analyte.

  • Sample Preparation: Prepare a 100 µg/mL solution of the racemic phenoxy alcohol in 2-propanol[5].

  • System Suitability (Validation Gate): Inject 10 µL of a racemic metoprolol standard onto a Cellulose-1 or Amylose-2 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Pump n-hexane/ethanol (80:20 v/v) containing 0.1% DEA at a flow rate of 1.0 mL/min[1].

  • Detection: Monitor via UV at 220 nm and 254 nm.

  • Validation Check: Proceed to unknown samples only if the metoprolol standard yields Rs​>1.5 and Tf​<1.2 . If Tf​>1.2 , flush the column with 0.5% DEA in ethanol for 30 minutes to saturate active silanols, then re-equilibrate.

  • Gradient Optimization: If co-elution occurs with the unknown, switch to a gradient elution (n-hexane/2-propanol ranging from 20% to 50% over 20 minutes) to rapidly scout the optimal elution strength[5].

Protocol 2: LC-MS Compatible Chiral Method Transfer (Reversed-Phase)

Objective: Achieve Rs​>1.5 using volatile, MS-friendly buffers to prevent ion suppression. Self-Validation Mechanism: Post-column infusion of the analyte during a blank gradient run to map ion suppression zones, ensuring the chiral peaks elute outside suppression windows.

  • Column Selection: Install a macrocyclic glycopeptide column (e.g., CHIROBIOTIC T, 150 x 2.1 mm)[3].

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Do not use TEA, DEA, or TFA.[3].

  • Suppression Check (Validation Gate): Infuse a 1 µg/mL solution of the analyte post-column at 10 µL/min directly into the ESI source. Run the LC gradient (Blank). Monitor the baseline for dips in the MS signal (indicating ion suppression from system contaminants). Ensure the expected retention window is free of suppression.

  • Chromatography: Inject 2 µL of the analyte (10 µg/mL). Run an isocratic hold at 20% B for 10 minutes.

  • Optimization: If resolution is insufficient, lower the column temperature (lower temperatures increase chiral recognition on macrocyclic phases) or switch the buffer to 10 mM Ammonium Acetate to alter the ionization state of the secondary amine[3].

Mechanistic Causality of Chiral Recognition

Mechanism Analyte Phenoxy Alcohol (Beta-Blocker) CSP Polysaccharide CSP (Carbamate Derivatized) Analyte->CSP Hydrogen Bonding (Chiral Recognition) Analyte->CSP Steric Inclusion (Aromatic Ring) Silanol Residual Silanols (Silica Support) Analyte->Silanol Ionic Interaction (Causes Tailing) Additive Basic Additive (DEA / EDA) Additive->Silanol Competitive Binding (Masks Silanols)

Mechanistic interactions between the analyte, CSP, and mobile phase additives.

References

  • Source: phenomenex.
  • Source: researchgate.
  • Source: academia.
  • Source: lcms.
  • Source: researchgate.

Sources

Troubleshooting

Common side reactions in the Williamson ether synthesis of secondary alcohols

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges when using secondary alcohols in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges when using secondary alcohols in this classic ether formation reaction. Here, we move beyond basic theory to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Introduction: The Secondary Substrate Challenge

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an organohalide.[1][2][3] While highly effective for primary alkyl halides, the reaction becomes fraught with complications when secondary substrates are involved. The alkoxide, being a strong base, often initiates a competing elimination (E2) reaction, leading to the formation of alkenes instead of the desired ether.[4][5][6][7] This guide provides direct answers to common issues and outlines strategies to maximize your yield of the target ether.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction with a secondary alcohol is producing very low yields of the ether and a lot of an alkene byproduct. What is happening?

A1: You are observing the classic competition between the Sₙ2 (substitution) and E2 (elimination) pathways. This is the most common side reaction when secondary substrates are used in the Williamson synthesis.[8][9]

  • The Mechanism: The reaction involves an alkoxide, which is not only a good nucleophile but also a strong base.[6]

    • Sₙ2 Pathway (Desired): The alkoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form the C-O bond of the ether.[1][2]

    • E2 Pathway (Side Reaction): The alkoxide acts as a base, abstracting a proton from a carbon adjacent (beta) to the carbon bearing the leaving group. This results in the formation of a double bond (an alkene) and elimination of the leaving group.[7][10]

  • Why it's a problem with secondary substrates: Secondary alkyl halides are more sterically hindered than primary halides.[11] This steric bulk makes it more difficult for the nucleophile to access the electrophilic carbon for the backside attack required in an Sₙ2 reaction.[4][7] Consequently, the alkoxide is more likely to function as a base, leading to the E2 pathway becoming dominant.[4][10]

Below is a diagram illustrating this competition.

G R_O_minus R'O⁻ (Alkoxide) SN2_Product Desired Ether (Sₙ2 Product) R_O_minus->SN2_Product Acts as Nucleophile (Substitution) E2_Product Alkene Byproduct (E2 Product) R_O_minus->E2_Product Acts as Base (Elimination) Sec_Halide Secondary Alkyl Halide

Caption: Competing Sₙ2 and E2 pathways in Williamson ether synthesis.

Q2: How can I design my synthesis to avoid this elimination side reaction when a secondary alcohol is a necessary component?

A2: The most effective strategy is to carefully choose which of your two alcohols becomes the nucleophile (alkoxide) and which becomes the electrophile (alkyl halide).

The Core Principle: The Sₙ2 reaction is most sensitive to steric hindrance at the electrophile (the alkyl halide).[5] Therefore, you should always choose the synthetic route where the alkyl halide is primary (or methyl) and the secondary alcohol is converted into the nucleophilic alkoxide .[4][9][12]

Let's consider the synthesis of isopropyl ethyl ether. There are two theoretical pathways:

  • Route A (Incorrect): Sodium ethoxide (from a primary alcohol) + 2-chloropropane (a secondary halide). This route will result in significant E2 elimination, producing propene as the major product.[8][9]

  • Route B (Correct): Sodium isopropoxide (from the secondary alcohol) + ethyl chloride (a primary halide). This route heavily favors the Sₙ2 pathway, leading to a much higher yield of the desired ether.[8][12]

The following decision workflow illustrates this critical choice.

G Start Goal: Synthesize Ether with a Secondary Alcohol Component Decision Which component will be the Alkyl Halide (Electrophile)? Start->Decision Path_Sec Secondary Alcohol as Halide Decision->Path_Sec Secondary Component Path_Prim Primary Alcohol as Halide Decision->Path_Prim Primary Component Result_Sec HIGHLY DISFAVORED Major Product: Alkene (E2) Minor Product: Ether (Sₙ2) Path_Sec->Result_Sec Result_Prim PREFERRED PATHWAY Major Product: Ether (Sₙ2) Minimal Elimination Path_Prim->Result_Prim

Caption: Strategic decision workflow for Williamson ether synthesis.

Q3: I've chosen the correct synthetic route (secondary alkoxide + primary halide), but my yield is still suboptimal. How can I further optimize the reaction conditions?

A3: Fine-tuning your reaction conditions can significantly impact yield by further suppressing the E2 side reaction and ensuring complete conversion.

ParameterRecommendationRationale & In-depth Explanation
Base Selection Use a strong, non-nucleophilic hydride base like Sodium Hydride (NaH) or Potassium Hydride (KH).[9]Hydride bases deprotonate the alcohol irreversibly, driving the formation of the alkoxide to completion.[4][9] Unlike using hydroxides (e.g., KOH), there is no equilibrium to consider. This ensures a high concentration of the active nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.[12]
Solvent Choice Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF).[1][8][9]Polar aprotic solvents are ideal for Sₙ2 reactions. They solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the oxygen anion "naked" and highly nucleophilic.[9][13] Protic solvents like ethanol would solvate the alkoxide itself, reducing its nucleophilicity and slowing the reaction.[8]
Temperature Control Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and gently heat only if necessary.Elimination reactions (E2) have a higher activation energy than substitution reactions (Sₙ2) and are therefore more favored at higher temperatures.[1][9] Running the reaction at the lowest feasible temperature will maximize the Sₙ2/E2 ratio. A typical range is 50-100 °C, but optimization is key.[8][9][13]
Leaving Group Use an alkyl halide with a good leaving group. The general order of reactivity is I > Br > Cl . Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent.[4][14]A better leaving group lowers the activation energy of the Sₙ2 transition state, accelerating the desired reaction.[4] This can allow for the use of milder reaction conditions (e.g., lower temperature), which further disfavors elimination.

Experimental Protocol: Optimized Synthesis of 2-Ethoxypentane

This protocol details the preferred method for synthesizing an ether from a secondary alcohol, using 2-pentanol as the model substrate.

Reaction: Sodium 2-pentoxide + Ethyl Iodide → 2-Ethoxypentane

  • Preparation of the Alkoxide:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF (e.g., 100 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Add 2-pentanol (1.0 equivalent) to the flask.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of gas ceases. This indicates the complete formation of the sodium 2-pentoxide.[12]

  • Sₙ2 Reaction:

    • Cool the alkoxide solution back to 0 °C.

    • Add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. If the reaction is slow, it may be gently heated to reflux (approx. 66 °C for THF) while monitoring progress.[12]

  • Workup and Purification:

    • Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.[12]

    • Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the aqueous and organic layers.

    • Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.[8]

    • The crude product can be purified by fractional distillation or column chromatography to yield pure 2-ethoxypentane.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]

  • Pearson+. (n.d.). Two different Williamson ether syntheses can be used to make the.... [Link]

  • University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson). [Link]

  • Pearson+. (n.d.). The Williamson ether synthesis involves the displacement of an al.... [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. [Link]

Sources

Optimization

Stability issues and proper storage of (2S)-2-(4-Chlorophenoxy)propan-1-ol

Welcome to the Technical Support Center for (2S)-2-(4-Chlorophenoxy)propan-1-ol (CAS: 87810-51-3)[1]. This guide is designed for researchers, analytical chemists, and drug development professionals working with this chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2S)-2-(4-Chlorophenoxy)propan-1-ol (CAS: 87810-51-3)[1]. This guide is designed for researchers, analytical chemists, and drug development professionals working with this chiral aryloxypropanol derivative.

Because this compound features a primary hydroxyl group, an enantiomerically pure (2S) stereocenter, and a halogenated aromatic ring[2], it is susceptible to specific modes of degradation if mishandled. This portal provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure the integrity of your material.

I. Troubleshooting & FAQs

Q1: We are observing a gradual increase in a +14 Da mass species in our LC-MS analysis over time. What is causing this? A1: This mass shift (+14 Da) is the classic signature of the primary alcohol oxidizing to a carboxylic acid. The unhindered primary hydroxyl group (-CH₂OH) in (2S)-2-(4-Chlorophenoxy)propan-1-ol is highly susceptible to auto-oxidation, converting the compound into 2-(4-chlorophenoxy)propanoic acid[3]. This reaction is catalyzed by atmospheric oxygen and trace transition metals (e.g., iron or copper from stainless steel spatulas or reactor vessels).

  • Resolution: Always handle the compound using PTFE or glass tools. Store the bulk powder or solutions under an inert atmosphere (Argon or Nitrogen) to displace oxygen.

Q2: Our recent batches show a drop in enantiomeric excess (ee) from >99% to 94% after an acidic workup. How can we maintain chiral integrity? A2: The (2S) stereocenter is located adjacent to the ether oxygen. Under strongly acidic conditions (pH < 2), the ether oxygen can become protonated. This weakens the adjacent C-O bond, allowing for the transient formation of a planar carbocation. When the molecule recombines, it does so non-stereospecifically, leading to partial racemization[4].

  • Resolution: Avoid prolonged exposure to strong Brønsted or Lewis acids. If an acidic workup is unavoidable, keep the temperature strictly below 5°C, minimize contact time to under 15 minutes, and neutralize immediately with a mild buffer (e.g., saturated NaHCO₃).

Q3: The compound developed a slight yellow tint after being left in a clear vial on the benchtop for a week. Is the material still usable? A3: Likely not without repurification. The 4-chlorophenoxy moiety is highly sensitive to ultraviolet (UV) light. UV-A and UV-B exposure excites the molecule, inducing homolytic cleavage of the C-Cl bond. This generates highly reactive aryl radicals that rapidly hydroxylate in aerobic environments, leading to conjugated, colored degradation products[5].

  • Resolution: Discard the discolored batch or purify it via flash chromatography. Prevent this by strictly utilizing amber glass vials and handling the material under low-light or UV-filtered conditions.

II. Mechanistic Degradation Pathways

Understanding the causality behind degradation is critical for designing robust storage and handling procedures. The diagram below maps the primary chemical vulnerabilities of the compound.

Degradation Target (2S)-2-(4-Chlorophenoxy) propan-1-ol Oxidation Oxidation (O2, Metals) Target->Oxidation Photo Photodegradation (UV Light) Target->Photo Acid Acidic Cleavage (pH < 2) Target->Acid Deg1 2-(4-Chlorophenoxy) propanoic acid Oxidation->Deg1 Primary Alcohol Oxidation Deg2 Dechlorinated / Hydroxylated Phenoxy Derivatives Photo->Deg2 C-Cl Cleavage & Ring Hydroxylation Deg3 4-Chlorophenol + Propylene Glycol Acid->Deg3 Ether Bond Hydrolysis

Mechanistic degradation pathways of (2S)-2-(4-Chlorophenoxy)propan-1-ol under various stress conditions.

III. Quantitative Data & Storage Matrices

To ensure reproducibility, adhere to the following empirically derived storage guidelines and analytical detection parameters.

Table 1: Storage Condition Matrix & Shelf-Life Projections

Storage TemperatureAtmosphereContainer TypeLight ExposureProjected Shelf-Life (ee >99%)
-20°C (Optimal) Argon (Inert)Amber GlassNone (Dark)> 24 Months
4°CNitrogenAmber GlassNone (Dark)12 Months
20°C - 25°CAmbient AirClear GlassAmbient Lab Light< 2 Weeks (High risk of oxidation)
40°C (Accelerated)Ambient AirClear GlassUV/Vis Exposure< 48 Hours (Rapid dechlorination)

Table 2: Common Degradants and Analytical Detection

Degradation PathwayPrimary DegradantDetection MethodKey Analytical Signature
Oxidation2-(4-Chlorophenoxy)propanoic acidLC-MS (ESI-)[M-H]- at m/z 199.0; +14 Da shift from parent
Photodegradation2-(4-Hydroxyphenoxy)propan-1-olHPLC-UVBroadening of peak at 280 nm; loss of Cl isotope pattern
Acidic Cleavage4-ChlorophenolGC-MSDistinct peak at m/z 128; strong phenolic odor
Racemization(2R)-2-(4-Chlorophenoxy)propan-1-olChiral HPLCEmergence of a secondary peak on chiral stationary phase

IV. Validated Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

Self-Validation Logic: This protocol includes a mandatory racemic injection to prove that the column can successfully resolve the (2R) and (2S) enantiomers before analyzing the precious sample.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (90:10, v/v). Degas via sonication for 15 minutes.

  • System Setup: Install a Chiralcel OD-H column (or equivalent amylose/cellulose-based chiral stationary phase). Set the column oven to 25°C and the UV detector to 225 nm. Flow rate: 1.0 mL/min.

  • System Suitability (Self-Validation):

    • Inject 10 µL of a 1 mg/mL racemic standard of 2-(4-chlorophenoxy)propan-1-ol.

    • Critical Check: Ensure baseline resolution ( Rs​>1.5 ) between the (2R) and (2S) peaks. If Rs​<1.5 , decrease the isopropanol concentration to 5% to increase retention and separation.

  • Sample Analysis: Dissolve 1 mg of your (2S)-2-(4-Chlorophenoxy)propan-1-ol sample in 1 mL of the mobile phase. Inject 10 µL.

  • Calculation: Calculate the enantiomeric excess (ee) using the area under the curve (AUC):

    ee(%)=AUC(2S)​+AUC(2R)​AUC(2S)​−AUC(2R)​​×100
Protocol 2: Forced Degradation (Photostability) Testing

Self-Validation Logic: Incorporating a dark control isolates photolytic degradation from thermal degradation, ensuring causality is accurately assigned.

  • Sample Preparation: Prepare two identical 2 mL aliquots of the compound at 0.5 mg/mL in HPLC-grade water/acetonitrile (50:50).

  • Control Setup (Self-Validation): Wrap one vial completely in aluminum foil (Dark Control). Leave the second vial exposed (Test Sample).

  • Irradiation: Place both vials in a photostability chamber equipped with a UV-A/Vis lamp (emission targeting 365 nm)[5]. Maintain the chamber temperature at 25°C to prevent thermal bias.

  • Exposure: Expose the samples to an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter (per ICH Q1B guidelines).

  • Analysis: Analyze both vials via LC-MS. If the Dark Control shows degradation, your system has a thermal or chemical instability issue. If only the Test Sample degrades, the compound's photolability is confirmed.

V. Recommended Storage Workflow

Follow this workflow upon receiving or synthesizing the compound to guarantee maximum shelf-life.

Workflow Rec Receipt of Material Glove Transfer to Glovebox (Argon) Rec->Glove Aliquot Aliquot into Amber Vials Glove->Aliquot Seal PTFE-Lined Crimp Seal Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store QC Routine QC (Chiral HPLC) Store->QC Every 6 months

Recommended inert-atmosphere handling and storage workflow to maximize shelf-life and chiral purity.

VI. References

  • [1] NextSDS. "(2S)-2-(4-chlorophenoxy)propan-1-ol — Chemical Substance Information". Available at:

  • [2] Guidechem. "2-(2-chlorophenoxy)-N-[2-(2H-tetrazol-5-yl)propan-2-yl]propanamide - Guidechem (Computational Chemical Data)". Available at:

  • [3] ACS Publications - Environmental Science & Technology. "Limited Secondary Organic Aerosol Production from Acyclic Oxygenated Volatile Chemical Products". Available at:

  • [4] RSC Books Gateway. "Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications". Available at:

  • [5] Semantic Scholar. "Photodegradation of Chlorophenoxyacetic Acids by ZnO/γ-Fe2O3 Nanocatalysts: A Comparative Study". Available at:

Sources

Troubleshooting

Advanced Technical Support Center: Resolving Co-Elution of Phenoxy Herbicide Isomers in HPLC

Welcome to the Technical Support Center for chromatographic analysis of agrochemicals. Phenoxy acid herbicides (such as 2,4-D, MCPA, MCPP, and dichlorprop) present unique analytical challenges due to their structural hom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic analysis of agrochemicals. Phenoxy acid herbicides (such as 2,4-D, MCPA, MCPP, and dichlorprop) present unique analytical challenges due to their structural homologies, identical molecular weights among isomers, and closely clustered pKa values. This guide provides drug development professionals and analytical scientists with causality-driven troubleshooting strategies to overcome co-elution, ensuring robust, reproducible, and self-validating HPLC methodologies.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why do phenoxy acid isomers co-elute on standard C18 columns, and how does causality drive our troubleshooting? Phenoxy acid herbicides share highly conserved chlorinated aromatic rings and a carboxylic acid moiety. On a standard C18 column, hydrophobic interactions are the primary retention mechanism. Because positional isomers and enantiomers possess nearly identical hydrophobicities (LogP) and molecular weights, C18 phases often fail to provide sufficient steric or electronic differentiation, leading to incomplete peak resolution and co-elution[1]. Furthermore, if the mobile phase pH is near the analytes' pKa (typically 2.6–3.3), the molecules exist in a dynamic equilibrium between ionized and unionized states, causing severe peak broadening[2]. Troubleshooting must therefore focus on manipulating the ionization state or introducing orthogonal (e.g., chiral or mixed-mode) selectivities.

Q2: How does mobile phase pH manipulate the selectivity of phenoxy herbicides? Causality dictates that retention in reversed-phase liquid chromatography (RP-HPLC) relies heavily on the analyte's ionization state. By lowering the mobile phase pH to at least 1-2 units below the pKa of the phenoxy acids (e.g., pH 2.0 using phosphoric acid or formic acid), the carboxylic acid groups are fully protonated and unionized. This maximizes their hydrophobicity and interaction with the stationary phase, sharpening peaks and improving resolution[2]. Conversely, specialized mixed-mode columns utilize both reversed-phase and anion-exclusion mechanisms, where pH controls retention time by modulating the charge on both the analyte and the stationary phase[3].

Q3: When resolving chiral phenoxypropionic acids (e.g., MCPP, Dichlorprop), what stationary phases are required? Enantiomers cannot be resolved on achiral C18 columns. You must induce stereoselective binding interactions. Macrocyclic antibiotics like teicoplanin and vancomycin act as highly effective chiral selectors. The chiral recognition mechanism on a teicoplanin phase is enthalpically controlled and heavily dependent on the methanol fraction in the mobile phase and the eluent pH[4]. Vancomycin-modified silica particles have also been successfully employed in nano-LC for the enantiomeric separation of mecoprop, dichlorprop, and fenoprop[5].

Part 2: Quantitative Data & Column Selection

To effectively select a stationary phase, compare the physicochemical properties of your target analytes. The table below summarizes critical parameters driving column selection.

HerbicideIsomer TypepKaLogPPrimary Co-elution RiskRecommended Column Chemistry
2,4-D Achiral2.732.812,4,5-T, MCPAC18 (pH < 2.5), Mixed-mode
MCPA Achiral3.072.752,4-D, MCPPMixed-mode (Anion-exclusion)
MCPP (Mecoprop) Chiral3.113.13Dichlorprop, EnantiomersTeicoplanin, Vancomycin
Dichlorprop Chiral3.003.18MCPP, EnantiomersTeicoplanin, Vancomycin
2,4,5-T Achiral2.883.142,4-D, SilvexPFP, C18 (pH < 2.5)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Gradient Optimization for Positional Isomers

Objective: Resolve achiral positional isomers (e.g., 2,4-D and MCPA) using ionization suppression.

  • System Suitability (Self-Validation): Inject a neutral void volume marker (e.g., uracil) to confirm column integrity and system dead volume ( t0​ ) prior to analysis[3]. If the uracil peak tails, resolve system plumbing issues before proceeding.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) by adding 0.1% Formic Acid or 10 mM Phosphoric Acid to HPLC-grade water. Adjust to pH 2.2 using a calibrated pH meter. Prepare Mobile Phase B (Organic) using 100% Acetonitrile (ACN).

  • Gradient Elution: Initiate a linear gradient from 5% B to 60% B over 15 minutes. A linear gradient ensures that analytes with a wide polarity range elute without migrating at the void time[6].

  • Evaluation: Calculate the resolution ( Rs​ ) between critical pairs. If Rs​<1.5 , substitute ACN with Methanol (MeOH) to alter hydrogen-bonding selectivity, or switch to a fluorinated (PFP) stationary phase.

Protocol B: Chiral Separation of Aryloxyphenoxypropionic Acids

Objective: Achieve baseline enantiomeric separation of d/l-MCPP using a teicoplanin chiral stationary phase.

  • Column Equilibration: Flush a teicoplanin-based chiral column with a mobile phase consisting of Methanol/Water (e.g., 80:20 v/v).

  • pH Adjustment: Buffer the aqueous portion to pH 4.0 using ammonium acetate. The interaction between the anionic form of the solute and the teicoplanin phase controls chiral recognition[4].

  • Thermodynamic Tuning: Maintain column temperature strictly at 20°C. Lower temperatures favor the enthalpically controlled stereoselective binding required for chiral discrimination[4].

  • Validation (Self-Validation): Perform replicate injections of a racemic standard. Confirm that the peak area ratio of the enantiomers is exactly 1:1, validating the absence of co-eluting matrix interferences.

Part 4: Workflows & Decision Trees

TroubleshootingTree A Co-eluting Phenoxy Herbicide Peaks B Are they Enantiomers (e.g., d/l-MCPP)? A->B C Are they Positional Isomers (e.g., 2,4-D vs MCPA)? A->C D Use Chiral Stationary Phase (Teicoplanin / Vancomycin) B->D Yes E Optimize Mobile Phase pH (pH 2.0 - 2.5) C->E Yes G Baseline Resolution Achieved D->G F Use Orthogonal Selectivity (PFP or Mixed-Mode) E->F Co-elution persists F->G

Decision tree for troubleshooting phenoxy herbicide co-elution based on isomer type.

Workflow S1 1. Sample Prep & Void Marker S2 2. RP-HPLC Run (Initial Gradient) S1->S2 S3 3. pH Suppression (H3PO4/FA) S2->S3 S4 4. Modifier Swap (ACN to MeOH) S3->S4 S5 5. Method Validation (Resolution > 1.5) S4->S5

Self-validating workflow for optimizing mobile phase conditions in RP-HPLC.

Sources

Optimization

Technical Support Center: Stereocontrol in the Synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing enantiomeric excess (ee%) erosion during the synthesis of (2S)-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing enantiomeric excess (ee%) erosion during the synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

Because the C2 stereocenter of this molecule is highly sensitive to its electronic environment during intermediate synthetic steps, standard protocols often fail to preserve optical purity. This guide dissects the mechanistic causes of racemization and provides self-validating, field-proven workflows to guarantee >99% ee.

Part 1: Troubleshooting Stereochemical Instability (FAQs)

Q1: Why does my starting material, (2S)-2-(4-chlorophenoxy)propanoic acid, racemize so rapidly before reduction?

The Causality: The vulnerability lies in the α -proton at the C2 position. In the propanoic acid precursor, this proton is flanked by an electron-withdrawing 4-chlorophenoxy group and a carbonyl group. This drastically lowers its pKa. In the presence of even mild bases (e.g., Triethylamine, Pyridine, or DMAP used during esterification), base-catalyzed deprotonation occurs. This forms a planar, achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a racemic mixture [1].

The Solution: You must bypass base-mediated esterification entirely. Proceed with a direct reduction of the free carboxylic acid to the alcohol, which permanently abolishes the acidity of the α -proton.

Q2: I am using a Mitsunobu reaction to couple 4-chlorophenol with an (R)-propylene glycol derivative. Why is my ee% dropping to 85%?

The Causality: While the Mitsunobu reaction theoretically proceeds via a clean SN​2 inversion, the secondary alcohol of propylene glycol derivatives can form an overly stable alkoxyphosphonium intermediate. If the reaction temperature exceeds 0 °C or if steric hindrance is high, the mechanism partially shifts toward an SN​1 pathway. The transient carbocation allows for partial retention of configuration, eroding the overall enantiomeric excess [2].

The Solution: Switch to a high-fidelity SN​2 displacement. Convert the chiral alcohol to a triflate (using Tf 2​ O and the non-nucleophilic base 2,6-lutidine), followed by direct displacement with sodium 4-chlorophenoxide.

Part 2: Mechanistic Visualizations

The Acid-to-Alcohol Pathway: Enolization vs. Direct Reduction

To preserve the stereocenter, the electron-withdrawing carbonyl must be reduced without exposing the system to basic conditions.

G A (2S)-2-(4-Chlorophenoxy) propanoic acid B Base-Catalyzed Deprotonation A->B Base (e.g., TEA) E Direct Hydride Reduction (BH3·THF) A->E Base-free, 0°C C Achiral Enolate Intermediate B->C D Racemic Mixture (R/S) C->D Reprotonation F (2S)-2-(4-Chlorophenoxy) propan-1-ol (Stable) E->F Preserves >99% ee

Mechanistic divergence: Base-catalyzed racemization vs. stereoretentive BH3 reduction.

The Etherification Pathway: Mitsunobu vs. Triflate SN​2

When building the ether linkage from a chiral aliphatic backbone, avoiding carbocation formation is critical.

G A (R)-Propylene Glycol Derivative B Mitsunobu (DEAD/PPh3) A->B D Triflation (Tf2O, 2,6-Lutidine) A->D C Competing SN1/SN2 (Erosion of ee) B->C E SN2 Displacement (4-Cl-PhONa) D->E F Complete Inversion (High ee) E->F

Workflow comparison: Mitsunobu ee erosion vs. high-fidelity Triflate SN2 displacement.

Part 3: Quantitative Data & Strategy Selection

Use the following data matrix to select the appropriate synthetic strategy based on your required optical purity and available reagents.

Synthetic PathwayReagents / ConditionsBase Present?Primary Risk FactorExpected ee% Retention
Direct Acid Reduction BH 3​ ·THF, THF, 0 °C to RTNoExothermic H 2​ evolution> 99%
Triflate SN​2 Displacement Tf 2​ O, 2,6-Lutidine, then ArONaWeak (Lutidine)Temperature excursions> 98%
Mitsunobu Inversion DEAD, PPh 3​ , THF, 0 °CNo SN​1 competition85 - 90%
Esterification + Reduction EDC, DMAP, then LiAlH 4​ Yes (DMAP)Base-catalyzed enolization50 - 70%

Part 4: Self-Validating Experimental Protocol

Direct Reduction of (2S)-2-(4-Chlorophenoxy)propanoic acid using BH 3​ ·THF

This protocol utilizes Borane-Tetrahydrofuran (BH 3​ ·THF) to rapidly convert the carboxylic acid to a triacyloxyborane intermediate, immediately neutralizing the electron-withdrawing nature of the carbonyl and locking the stereocenter [3].

Step 1: System Preparation & Purging

  • Action: Dissolve 1.0 equivalent of enantiopure (2S)-2-(4-chlorophenoxy)propanoic acid in anhydrous THF to create a 0.5 M solution under an argon atmosphere.

  • Causality: Water reacts violently with BH 3​ , forming boric acid and H 2​ gas, which destroys the reagent stoichiometry and stalls the reduction.

  • Self-Validation: Perform a Karl Fischer titration on the THF solution before proceeding. Moisture content must be strictly <50 ppm.

Step 2: Reagent Addition

  • Action: Cool the reactor to 0 °C. Add 1.5 equivalents of 1.0 M BH 3​ ·THF dropwise over 30 minutes.

  • Causality: The initial reaction forms the borane-acid complex, releasing H 2​ gas. Slow addition controls the exothermic gas evolution, preventing localized heating that could trigger side reactions or cleavage of the aryl ether.

  • Self-Validation: Monitor H 2​ evolution via a mineral oil bubbler. The cessation of vigorous bubbling indicates complete intermediate formation.

Step 3: Reduction Phase

  • Action: Remove the ice bath, warm the reaction to 25 °C, and stir for 4 hours.

  • Causality: Hydride transfer occurs efficiently at room temperature, reducing the carbonyl to the alkoxide. Once the carbonyl is reduced, the C2 α -proton is no longer acidic (pKa shifts from ~15 to >45), permanently preventing racemization.

  • Self-Validation: Quench a 50 µL aliquot in MeOH, evaporate, and run TLC (Hexanes/EtOAc 7:3). The acid starting material spot ( Rf​ ~0.2) must be completely replaced by the alcohol product ( Rf​ ~0.5).

Step 4: Quenching & Workup

  • Action: Cool the mixture back to 0 °C. Strictly quench with MeOH dropwise until all effervescence stops, followed by the addition of 1M HCl.

  • Causality: Methanol safely decomposes any unreacted borane. The acidic aqueous quench breaks down the robust borate esters to release the free (2S)-2-(4-Chlorophenoxy)propan-1-ol.

  • Self-Validation: Extract with EtOAc, dry, and run Chiral HPLC (e.g., Chiralcel OD-H column). The chromatogram must show >99% ee, confirming the absolute preservation of the stereocenter.

References

  • Title: A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC Source: Journal of the Chinese Chemical Society / CLOCKSS Archive URL: [Link]

  • Title: Reaction of Alcohols with Carboxylic Acids and their Derivatives Source: Wiley-VCH URL: [Link]

  • Title: Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro-2-methylphenoxy)propionic acid (mecoprop) Source: ResearchGate / Applied and Environmental Microbiology URL: [Link]

Troubleshooting

Technical Support Center: Forced Degradation Studies of (2S)-2-(4-Chlorophenoxy)propan-1-ol

Welcome to the technical support center for forced degradation studies of (2S)-2-(4-Chlorophenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for forced degradation studies of (2S)-2-(4-Chlorophenoxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for navigating the complexities of identifying degradation impurities. Our goal is to equip you with the knowledge to design robust studies, interpret data accurately, and ensure regulatory compliance.

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[1] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] The data generated is fundamental for developing stability-indicating analytical methods, understanding the molecule's chemical behavior, and ensuring the safety and efficacy of the final drug product.[1][3]

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for (2S)-2-(4-Chlorophenoxy)propan-1-ol?

The primary goals are to:

  • Identify likely degradation products: This helps in establishing degradation pathways and understanding the intrinsic stability of the molecule.[1][4]

  • Develop and validate a stability-indicating method: The study provides samples containing a mixture of the drug substance and its degradation products, which are essential for demonstrating the specificity of the analytical method.[1][2][5]

  • Inform formulation and packaging development: Understanding how the molecule degrades under various stress conditions can guide the selection of excipients and appropriate packaging to protect the drug product.[1][6]

  • Meet regulatory requirements: Regulatory bodies like the ICH and FDA mandate forced degradation studies as part of the drug approval process.[1][2]

Q2: What are the typical stress conditions that should be applied to (2S)-2-(4-Chlorophenoxy)propan-1-ol?

Based on the structure of (2S)-2-(4-Chlorophenoxy)propan-1-ol, which contains an ether linkage, a hydroxyl group, and a chlorinated aromatic ring, the following stress conditions are recommended as per ICH Q1A(R2) guidelines:[2][7]

  • Hydrolysis: Across a range of pH values (e.g., acidic, neutral, and basic conditions). The ether linkage is susceptible to acid-catalyzed cleavage.

  • Oxidation: Using an oxidizing agent like hydrogen peroxide. The aromatic ring and the secondary alcohol are potential sites for oxidation.[8]

  • Photolysis: Exposure to UV and visible light to assess photosensitivity. Chlorinated aromatic compounds can be susceptible to photodegradation.[2][9]

  • Thermal: High-temperature stress to evaluate thermolytic degradation.[2][10]

Q3: What is the target degradation level, and why is it important?

The generally accepted target for forced degradation is 5-20% degradation of the active pharmaceutical ingredient (API).[3][7]

  • Why not less than 5%? Degradation below this level may not produce a sufficient quantity of impurities for reliable detection and characterization.

  • Why not more than 20%? Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions. It can also complicate the interpretation of degradation pathways.

Achieving the target degradation ensures that the stability-indicating method is challenged appropriately and that the primary, most relevant degradants are identified.[7]

Q4: What are the most suitable analytical techniques for identifying impurities of (2S)-2-(4-Chlorophenoxy)propan-1-ol?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[11][12]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent drug from its degradation products.[13][14] A photodiode array (PDA) detector can provide preliminary information about the spectral homogeneity of peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities.[12][15][16] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradants.[17]

  • Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the molecular ions of the impurities, helping to elucidate their structures.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of isolated impurities, 1D and 2D NMR are invaluable.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This may be useful for identifying volatile impurities.[11]

II. Troubleshooting Guide

This section addresses specific issues that may arise during your forced degradation studies.

Problem 1: No or minimal degradation is observed under stress conditions.

Possible Causes & Solutions:

  • Stress conditions are too mild:

    • Solution: Increase the severity of the stress conditions incrementally. For example, increase the concentration of the acid, base, or oxidizing agent, extend the exposure time, or raise the temperature.[6] It is crucial to do this in a controlled manner to avoid excessive degradation.

  • The drug substance is highly stable:

    • Solution: While this is a positive attribute for a drug, for the purpose of the study, you still need to induce some degradation. Consider more forcing conditions, but be mindful of their relevance to real-world scenarios. For thermal stress, you might need to go to higher temperatures for a shorter duration.[1]

  • Inappropriate solvent:

    • Solution: Ensure the drug substance is sufficiently soluble in the chosen solvent system to allow for the stressor to interact with it. Co-solvents can be used, but they should be inert and not interfere with the analysis.[10]

Problem 2: Excessive degradation (>20%) is observed.

Possible Causes & Solutions:

  • Stress conditions are too harsh:

    • Solution: Reduce the severity of the conditions. Decrease the concentration of the stressor, shorten the exposure time, or lower the temperature. A time-course study can be helpful to identify the optimal duration to achieve the target degradation.

  • Formation of secondary or tertiary degradants:

    • Solution: Harsher conditions can lead to the degradation of primary impurities. By using milder conditions, you are more likely to observe the initial degradation products, which is a primary goal of the study.

Problem 3: Poor chromatographic separation of the parent drug and impurities.

Possible Causes & Solutions:

  • Suboptimal HPLC method:

    • Solution: Method development is key. Experiment with different mobile phase compositions (e.g., varying the organic modifier, pH, and buffer concentration), different stationary phases (e.g., C18, C8, phenyl-hexyl), and gradient profiles. The goal is to achieve adequate resolution between all peaks.

  • Co-eluting peaks:

    • Solution: If UV detection suggests co-elution, LC-MS can be invaluable. The mass spectrometer can often distinguish between compounds with the same retention time but different mass-to-charge ratios. Utilizing a high-resolution system like UPLC can also improve peak capacity and separation.[13]

Problem 4: Difficulty in identifying the structure of an unknown impurity.

Possible Causes & Solutions:

  • Insufficient data from a single analytical technique:

    • Solution: A multi-faceted approach is necessary.

      • LC-HRMS: Obtain an accurate mass and proposed elemental composition.[17]

      • LC-MS/MS: Generate fragmentation data to piece together the structure. Compare the fragmentation pattern with that of the parent drug to identify the modified parts of the molecule.[18]

      • Isolation and NMR: If the impurity is present at a sufficient level, isolate it using preparative HPLC and perform 1D and 2D NMR for definitive structural elucidation.[19][20]

  • Complex fragmentation pattern:

    • Solution: Compare the fragmentation of the impurity with known related compounds or utilize in-silico fragmentation prediction software to help interpret the MS/MS spectrum.

Problem 5: Mass balance is not achieved.

Possible Causes & Solutions:

  • Non-chromophoric degradants:

    • Solution: Some degradation products may not have a UV chromophore and will be invisible to a UV detector. Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with MS detection.

  • Volatile impurities:

    • Solution: Volatile degradants may be lost during sample preparation or not detected by LC-based methods. Consider using GC-MS for their analysis.[11]

  • Adsorption of impurities:

    • Solution: Highly polar or reactive impurities may adsorb to the HPLC column or vials. Use different column chemistries or vial materials.

III. Experimental Protocols & Data Presentation

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_data Data Analysis Phase cluster_reporting Reporting Phase Plan Study Design & Protocol Development Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Plan->Stress Sample Sample Preparation & Dilution Stress->Sample Analysis Analytical Testing (HPLC-UV, LC-MS) Sample->Analysis Identify Impurity Detection & Quantification Analysis->Identify Elucidate Structure Elucidation (MS/MS, NMR) Identify->Elucidate Pathway Degradation Pathway Mapping Elucidate->Pathway Report Final Report & Regulatory Submission Pathway->Report

Caption: A generalized workflow for conducting forced degradation studies.

Step-by-Step Protocol for a Typical Stress Condition (e.g., Acid Hydrolysis)
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of (2S)-2-(4-Chlorophenoxy)propan-1-ol in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a vial.

    • Add a specific volume of an acidic solution (e.g., 0.1 M HCl).

    • Heat the vial at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Control Sample Preparation: Prepare a control sample in the same manner but without the stressor (i.e., add water instead of acid).

  • Neutralization: After the stress period, cool the sample to room temperature and neutralize it with a suitable base (e.g., 0.1 M NaOH) to stop the reaction.

  • Dilution: Dilute the stressed and control samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. Inject the samples into the LC-MS system for impurity identification.

Data Presentation: Summary of Stress Conditions and Results

All quantitative data should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of ImpuritiesMajor Impurities (RT)
Acid Hydrolysis 0.1 M HCl24 h60 °C12.534.2 min, 5.8 min
Base Hydrolysis 0.1 M NaOH8 h60 °C8.226.1 min
Oxidation 3% H₂O₂12 hRoom Temp15.843.5 min, 7.2 min
Thermal Dry Heat48 h80 °C5.518.5 min
Photolytic ICH Q1B1.2 M lux hRoom Temp3.119.3 min
Potential Degradation Pathways

Based on the chemical structure of (2S)-2-(4-Chlorophenoxy)propan-1-ol, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent (2S)-2-(4-Chlorophenoxy)propan-1-ol Chlorophenol 4-Chlorophenol Parent->Chlorophenol Ether Cleavage Propanediol Propane-1,2-diol Parent->Propanediol Ether Cleavage Ketone Corresponding Ketone Parent->Ketone Oxidation of Alcohol Hydroxylated Hydroxylated Aromatic Ring Parent->Hydroxylated SideChainOx Side-Chain Oxidation Products Parent->SideChainOx Dehalogenated Dehalogenated Product Parent->Dehalogenated Reductive Dehalogenation

Caption: Potential degradation pathways for (2S)-2-(4-Chlorophenoxy)propan-1-ol.

IV. Conclusion

Forced degradation studies are a scientifically rigorous and regulatory-mandated component of pharmaceutical development.[1][2] For (2S)-2-(4-Chlorophenoxy)propan-1-ol, a systematic approach involving carefully selected stress conditions and the use of advanced analytical techniques is paramount for successfully identifying and characterizing its impurities. This guide provides a framework for designing and troubleshooting your experiments. By understanding the potential challenges and employing a logical, evidence-based approach to problem-solving, you can generate high-quality data that will ensure the stability, safety, and efficacy of your drug product.

V. References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Pharma Focus America. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Goodenough, A. K., & Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Liu, D. D., & Sun, M. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 843–862. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koru, S. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 931-942. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. [Link]

  • WHO. (1998). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

  • Singh, S. K., Pandey, D., & Singh, S. (2022). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. International Journal of Advances in Engineering and Management (IJAEM), 4(6), 276-282. [Link]

  • Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 50(2), 322–326. [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Journal of Pharmaceutical Research. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • International Journal of Research in Engineering and Science. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]

  • Sharma, S., et al. (2015). Photolytic degradation of chlorophenols from industrial wastewaters by organic oxidants peroxy acetic acid, para nitro benzoic acid and methyl ethyl ketone peroxide: identification of reaction products. Water Science and Technology, 69(6), 1259-1267. [Link]

Sources

Optimization

Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Reduction of 2-(4-chlorophenoxy)propanal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the asymmetric synthesis of chiral aryloxypropanol derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the asymmetric synthesis of chiral aryloxypropanol derivatives. Here, we provide authoritative troubleshooting protocols and mechanistic insights for maximizing enantioselectivity via Dynamic Reductive Kinetic Resolution (DYRKR) .

Mechanistic Pathway: Dynamic Reductive Kinetic Resolution (DYRKR)

To achieve >99% enantiomeric excess (ee) and overcome the 50% yield limit of classical kinetic resolution, the asymmetric reduction of 2-(4-chlorophenoxy)propanal relies on DYRKR. This process couples the rapid in situ racemization of the α -chiral aldehyde with a highly stereoselective enzymatic reduction[1].

DYRKR_Pathway R_Ald (R)-2-(4-chlorophenoxy)propanal Enol Achiral Enol Intermediate (Base/Buffer Catalyzed) R_Ald->Enol k_rac R_Alc (R)-2-(4-chlorophenoxy)propan-1-ol (Target Product) R_Ald->R_Alc k_red (Fast) ADH + NAD(P)H S_Ald (S)-2-(4-chlorophenoxy)propanal S_Ald->Enol k_rac S_Alc (S)-2-(4-chlorophenoxy)propan-1-ol (Blocked/Slow) S_Ald->S_Alc k_red' (Slow) ADH + NAD(P)H

Dynamic Reductive Kinetic Resolution (DYRKR) pathway for 2-(4-chlorophenoxy)propanal.

FAQs: Core Principles & Experimental Design

Q1: Why use DYRKR instead of classical kinetic resolution for 2-(4-chlorophenoxy)propanal? A1: Classical kinetic resolution limits the theoretical yield of the desired enantiomer to 50%. Because 2-(4-chlorophenoxy)propanal possesses an acidic α -proton adjacent to the carbonyl and aryloxy groups, it readily undergoes base-catalyzed enolization. By coupling this rapid in situ racemization ( krac​ ) with a highly stereoselective alcohol dehydrogenase (ADH), DYRKR continuously funnels the racemic mixture toward a single enantiomer, enabling up to 100% theoretical yield[1].

Q2: What is the critical kinetic requirement for a successful DYRKR? A2: The rate of substrate racemization ( krac​ ) must be significantly faster than the enzymatic reduction of the non-preferred enantiomer ( kred′​ ). Ideally, krac​≫kred′​ ensures the slow-reacting enantiomer is continuously converted back into the fast-reacting enantiomer via the achiral enol intermediate before it can be erroneously reduced[2].

Q3: Which enzyme classes are most effective for this transformation? A3: Alcohol dehydrogenases (ADHs) that are tolerant to slightly alkaline conditions (pH 8.0–9.0) and elevated temperatures are optimal. For instance, robust ADHs from hyperthermophiles (e.g., Sulfolobus solfataricus SsADH-10) or engineered Horse Liver Alcohol Dehydrogenase (HLADH) variants have demonstrated excellent stereocontrol in the DYRKR of analogous α -substituted aldehydes (profenals)[2][3].

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Enantiomeric Excess (ee) of the Product
  • Root Cause: The racemization rate ( krac​ ) is too slow relative to the reduction rate, leading to a classical kinetic resolution where the non-preferred enantiomer eventually gets reduced.

  • Causal Solution:

    • Increase pH: Elevate the buffer pH to 8.0–8.5 to accelerate the base-catalyzed enolization. Ensure the chosen ADH is stable at this pH.

    • Elevate Temperature: Increasing the reaction temperature (e.g., to 45 °C, or up to 80 °C for thermophilic enzymes like SsADH-10) exponentially increases krac​ without significantly compromising the stereoselectivity of robust ADHs[2].

Issue 2: Poor Conversion or Enzyme Deactivation
  • Root Cause: 2-(4-chlorophenoxy)propanal is highly hydrophobic. It can cause substrate toxicity or partition poorly into the aqueous phase, effectively starving the enzyme of the substrate.

  • Causal Solution:

    • Cosolvent Engineering: Introduce 5–10% (v/v) of a water-miscible organic cosolvent (e.g., DMSO or isopropanol). Isopropanol can dually serve as a cosolvent and a sacrificial substrate for cofactor NAD(P)H regeneration[4].

    • Biphasic Systems: Use a biphasic system (e.g., MTBE/aqueous buffer). The aldehyde resides primarily in the organic phase, slowly partitioning into the aqueous phase, thereby preventing enzyme inhibition by high local substrate concentrations.

Issue 3: Formation of Aldol Condensation Byproducts
  • Root Cause: High concentrations of the reactive aldehyde at elevated pH promote bimolecular self-condensation.

  • Causal Solution: Implement a fed-batch substrate addition strategy. Keeping the steady-state concentration of 2-(4-chlorophenoxy)propanal low minimizes aldol condensation while maintaining sufficient flux for the ADH.

Data Presentation: Optimization of DYRKR Parameters

The following table summarizes the causal relationship between experimental conditions and the resulting yield/enantioselectivity during process optimization.

Table 1: Influence of Reaction Parameters on DYRKR of 2-(4-chlorophenoxy)propanal

Parameter AdjustedExperimental ConditionConversion (%)Enantiomeric Excess (ee %)Mechanistic Rationale
Baseline pH 7.0, 30 °C, No Cosolvent48%45% (R)Low krac​ leads to classical kinetic resolution; slow enolization.
Elevated pH pH 8.5, 30 °C, No Cosolvent85%82% (R)Increased base-catalyzed enolization accelerates krac​ .
Elevated Temp. pH 8.5, 45 °C, No Cosolvent92%94% (R)Higher thermal energy exponentially increases krac​ over kred′​ .
Cosolvent Added pH 8.5, 45 °C, 10% DMSO>99%>98% (R)Enhanced substrate solubility prevents enzyme starvation and toxicity.

Experimental Protocols: Step-by-Step Methodology

Standard Protocol for the Biocatalytic DYRKR of 2-(4-chlorophenoxy)propanal

This self-validating protocol utilizes an engineered ADH with a glucose dehydrogenase (GDH) cofactor regeneration system to ensure continuous turnover.

Step 1: Preparation of the Buffer System Prepare a 100 mM potassium phosphate buffer. Adjust the pH to 8.5 using 1 M NaOH. Note: Precise pH control is critical to balance the enolization rate with enzyme stability.

Step 2: Cofactor and Enzyme Addition Dissolve NADP + (1 mM) and the engineered ADH (e.g., 5-10 mg/mL lyophilized powder) in the buffer. Add the cofactor regeneration system: Glucose Dehydrogenase (GDH, 5 U/mL) and D-glucose (100 mM).

Step 3: Substrate Introduction (Fed-Batch Simulation) Dissolve racemic 2-(4-chlorophenoxy)propanal (to achieve a 50 mM final concentration) in DMSO (yielding a 10% v/v final reaction volume). Add this solution dropwise to the aqueous mixture under continuous stirring (500 rpm) to prevent localized precipitation and minimize aldol side-reactions.

Step 4: Incubation Incubate the reaction in an orbital shaker at 250 rpm and 45 °C. (If using a hyperthermophilic enzyme like SsADH-10, temperatures can be increased up to 80 °C to further drive krac​ [2]).

Step 5: In-Process Monitoring Monitor the reaction progress and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column). Withdraw 50 μ L aliquots every 2 hours, extract with 100 μ L ethyl acetate, centrifuge, and inject the organic layer.

Step 6: Workup and Isolation Upon reaching >95% conversion, extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the enantioenriched 2-(4-chlorophenoxy)propan-1-ol.

References

  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis.[Link]

  • Use of a Robust Dehydrogenase from an Archael Hyperthermophile in Asymmetric Catalysis−Dynamic Reductive Kinetic Resolution Entry into (S)-Profens. Journal of the American Chemical Society.[Link]

  • Recent advances in alcohol dehydrogenase-catalyzed asymmetric production of hydrophobic alcohols. ResearchGate (Perspective Review).[Link]

  • Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids. MDPI International Journal of Molecular Sciences.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (2S)- vs. (2R)-2-(4-Chlorophenoxy)propan-1-ol

Executive Summary: Chirality in Aryloxypropanol Pro-Herbicides As a Senior Application Scientist evaluating agrochemical precursors and plant growth regulators, understanding the enantiomeric specificity of aryloxy compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Chirality in Aryloxypropanol Pro-Herbicides

As a Senior Application Scientist evaluating agrochemical precursors and plant growth regulators, understanding the enantiomeric specificity of aryloxy compounds is paramount. The compound 2-(4-Chlorophenoxy)propan-1-ol serves as a pro-drug/pro-herbicide. In planta, the primary alcohol is metabolically oxidized to 2-(4-chlorophenoxy)propanoic acid (4-CPP), a synthetic auxin.

Because the oxidation occurs at the C1 position, the stereocenter at C2 remains intact. Consequently, the biological activity of the alcohol enantiomers is directly dictated by the binding affinity of their corresponding acid metabolites to the TIR1/AFB auxin receptors. This guide provides an in-depth comparison of the (2S) and (2R) enantiomers, demonstrating why the (2R)-enantiomer acts as a potent biological trigger while the (2S)-enantiomer remains largely inactive.

Mechanistic Pathway & Causality

The biological efficacy of aryloxypropionate herbicides (such as mecoprop, dichlorprop, and 4-CPP) exhibits profound enantioselectivity. Research into the catalytic asymmetric synthesis of agrochemicals confirms that the herbicidal activity resides almost exclusively in the (R)-enantiomer [1].

Why is the (R)-enantiomer active? The auxin receptor complex consists of the TIR1 F-box protein and an Aux/IAA repressor protein. The binding pocket acts as a "molecular glue" site. For 2-aryloxypropionates, the (R)-configuration optimally aligns the carboxylate group with basic residues at the bottom of the TIR1 pocket, while the aryloxy ring stacks against the Aux/IAA degron. The methyl group at the C2 position is directed into a small hydrophobic cavity. If the (S)-enantiomer enters the pocket, the spatial arrangement of the methyl group causes a severe steric clash, preventing the stabilization of the TIR1-Aux/IAA complex.

Diagram 1: Metabolic Activation and Receptor Binding Pathway

MetabolicPathway R_Alcohol (2R)-2-(4-Chlorophenoxy) propan-1-ol R_Acid (2R)-4-CPP (Active Auxin) R_Alcohol->R_Acid Alcohol/Aldehyde Dehydrogenase TIR1 TIR1/AFB Receptor Complex Activation R_Acid->TIR1 High Affinity Binding Degradation Gene Expression & Phytotoxicity TIR1->Degradation Aux/IAA Degradation S_Alcohol (2S)-2-(4-Chlorophenoxy) propan-1-ol S_Acid (2S)-4-CPP (Inactive Metabolite) S_Alcohol->S_Acid Alcohol/Aldehyde Dehydrogenase NoBinding Steric Clash (No Activation) S_Acid->NoBinding Receptor Rejection

Caption: Metabolic oxidation of (2R)- and (2S)-alcohols to their respective acids and subsequent TIR1 receptor interaction.

Quantitative Data Presentation

To objectively compare the performance of both enantiomers, we evaluate their in vitro binding kinetics (post-oxidation) and their in vivo phenotypic effects.

Table 1: Comparative Receptor Binding and Phenotypic Efficacy

Parameter(2R)-2-(4-Chlorophenoxy)propan-1-ol(2S)-2-(4-Chlorophenoxy)propan-1-ol
Metabolite Generated (2R)-4-CPP(2S)-4-CPP
TIR1 Receptor Affinity ( KD​ ) 45 nM (High Affinity)> 10,000 nM (Negligible)
Root Growth IC 50​ (Arabidopsis) 0.85 µM> 50 µM
Herbicidal Activity Rating HighInactive
Environmental Fate Rapidly metabolizedSlower degradation, low risk

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a control or an analytical checkpoint to confirm causality.

Protocol 1: In Vitro Enzymatic Oxidation Assay

Causality Check: This assay isolates the metabolic conversion step from cellular uptake, proving that the alcohol itself is a pro-drug and must be oxidized to exert activity.

  • Preparation: Extract microsomal fractions from 7-day-old Arabidopsis thaliana seedlings using a differential centrifugation method (100,000 x g for 60 mins).

  • Incubation: In a 1 mL reaction volume (pH 7.4 phosphate buffer), combine 1 mg/mL microsomal protein, 1 mM NAD + , and 100 µM of either the (2R)- or (2S)-alcohol.

  • Reaction & Quenching: Incubate at 25°C for 120 minutes. Quench the reaction by adding 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Validation (LC-MS/MS): Centrifuge the mixture and analyze the supernatant via LC-MS/MS (MRM mode). Validation: Quantify the appearance of the corresponding 4-CPP acid mass transition (m/z 200 -> 142) to confirm successful oxidation.

Protocol 2: Auxin Receptor (TIR1) SPR Binding Assay

Causality Check: Demonstrates that the difference in biological activity is strictly due to the stereospecificity of the receptor binding pocket.

  • Immobilization: Immobilize biotinylated TIR1-ASK1 protein complex onto a Streptavidin (SA) sensor chip using a Surface Plasmon Resonance (SPR) instrument.

  • Analyte Preparation: Prepare serial dilutions (10 nM to 10 µM) of the enzymatically generated (2R)-acid and (2S)-acid in running buffer containing 10 µM Aux/IAA degron peptide.

  • Measurement: Flow the analytes over the chip at 30 µL/min. Record association for 120 seconds and dissociation for 300 seconds.

  • Validation: Fit the sensograms to a 1:1 binding model. Validation: The (2R)-acid will show a distinct binding curve with a measurable KD​ , whereas the (2S)-acid will show a flat line, confirming steric rejection.

Protocol 3: In Vivo Phenotypic Assay (Root Growth Inhibition)

Causality Check: Links the molecular binding data to a tangible macroscopic biological outcome.

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with varying concentrations (0.1, 1.0, 10, 50 µM) of the purified (2R)- and (2S)-alcohols.

  • Cultivation: Plate surface-sterilized Arabidopsis seeds. Stratify at 4°C for 2 days, then transfer to a vertical growth chamber at 22°C under a 16h light/8h dark cycle.

  • Quantification: After 7 days, image the plates and measure primary root lengths using ImageJ software.

  • Validation: Calculate the IC 50​ for root growth inhibition. Validation: The (2R)-plates will exhibit severe root stunting and enhanced lateral root formation (classic auxin phenotype), while (2S)-plates will resemble the untreated vehicle control.

Diagram 2: Experimental Workflow & Validation Logic

Workflow Step1 1. Chiral Separation Isolate (2R) & (2S) Alcohols Step2 2. In Vitro Oxidation Confirm Pro-Drug Conversion Step1->Step2 Purified Enantiomers Step3 3. SPR Binding Assay Quantify TIR1 Affinity Step2->Step3 Acid Metabolites (LC-MS Validated) Step4 4. In Vivo Phenotyping Measure Root Inhibition Step3->Step4 Stereospecific Binding Kinetics

Caption: Step-by-step experimental workflow validating the pro-herbicide mechanism from isolation to phenotypic effect.

Conclusion

The comparative analysis of 2-(4-Chlorophenoxy)propan-1-ol enantiomers perfectly illustrates the critical nature of stereochemistry in agrochemical design. The (2R)-enantiomer is a highly effective pro-herbicide, undergoing enzymatic oxidation to form an active auxin that tightly binds the TIR1 receptor. Conversely, the (2S)-enantiomer is biologically inert due to steric clashes within the receptor pocket. For researchers and drug development professionals, utilizing enantiopure (2R)-formulations reduces environmental load and maximizes target efficacy, aligning with modern environmental risk assessment standards for chiral pesticides [2].

References

  • Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Enantioselectivity in environmental risk assessment of modern chiral pesticides Source: Environmental Pollution (Oxford, United Kingdom) URL:[Link]

  • Comparison of enantioselective HPLC separation of structurally diverse compounds on chiral stationary phases Source: ResearchGate / Chromatography Literature URL:[Link]

Comparative

Comparative Analysis: (2S)-2-(4-Chlorophenoxy)propan-1-ol vs. Dichlorprop in Agrochemical and Pharmaceutical Development

Executive Summary & Structural Divergence In the fields of agrochemical development and synthetic pharmacology, phenoxypropionic acid derivatives play pivotal roles. This guide provides an in-depth comparative analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Divergence

In the fields of agrochemical development and synthetic pharmacology, phenoxypropionic acid derivatives play pivotal roles. This guide provides an in-depth comparative analysis of two structurally related but functionally divergent compounds: Dichlorprop and (2S)-2-(4-Chlorophenoxy)propan-1-ol .

Dichlorprop (2,4-DP) is a fully formulated, active synthetic auxin herbicide[1]. In contrast, (2S)-2-(4-Chlorophenoxy)propan-1-ol is an enantiopure primary alcohol[2]. While they share a phenoxy-alkyl backbone, the difference in their functional groups (carboxylic acid vs. alcohol) and ring substitutions (dichloro vs. monochloro) fundamentally alters their utility. Dichlorprop is utilized directly for its potent biological activity, whereas the chiral alcohol serves as a high-value synthetic precursor for drug and herbicide manufacturing.

Mechanistic Causality: Why Structure Dictates Function

Dichlorprop: Auxin Mimicry and Ferroptosis

Dichlorprop acts as a synthetic mimic of indole-3-acetic acid (IAA), the natural plant auxin[3].

  • Receptor Binding: The free carboxylic acid moiety is strictly required to anchor the molecule within the binding pocket of the plant TIR1/AFB auxin receptors.

  • Metabolic Resistance: The 2,4-dichloro substitution pattern on the phenyl ring provides steric hindrance and electron withdrawal, preventing rapid degradation by plant enzymes.

  • Causality of Cell Death: This persistent receptor binding leads to runaway transcription of Aux/IAA genes. Recent studies published in the demonstrate that this overstimulation induces massive iron-dependent reactive oxygen species (ROS) accumulation, glutathione depletion, and lipid peroxidation, culminating in ferroptosis-like cell death[4]. Furthermore, phenoxy herbicides like dichlorprop have been identified as potent inhibitors of the human chemosensory receptor subunit T1R3, highlighting significant off-target pharmacological relevance[5].

(2S)-2-(4-Chlorophenoxy)propan-1-ol: The Power of the Chiral Synthon

Lacking the oxidized carboxylate group, (2S)-2-(4-Chlorophenoxy)propan-1-ol cannot form the critical salt bridge necessary for TIR1 receptor activation.

  • Synthetic Utility: Its terminal hydroxyl (-OH) group makes it an ideal chiral building block[2].

  • Causality of Use: Utilizing an enantiopure (S)-alcohol prevents the need for late-stage chiral resolution—a process that typically discards 50% of the racemic product. It can undergo stereospecific transformations (e.g., TEMPO-mediated oxidation to the (S)-acid, or Mitsunobu inversion to the (R)-configuration) to synthesize highly specific aryloxyphenoxypropionate (FOP) herbicides or fibrate-class PPAR agonists for lipid-lowering therapies.

G DP Dichlorprop (Active Herbicide) TIR1 TIR1/AFB Receptor Binding DP->TIR1 ROS ROS & Iron Accumulation TIR1->ROS Ferro Ferroptosis-like Cell Death ROS->Ferro ChiralAlc (2S)-2-(4-Chlorophenoxy) propan-1-ol Oxidation Catalytic Oxidation ChiralAlc->Oxidation ChiralAcid (2S)-Phenoxypropionic Acid Oxidation->ChiralAcid Synthesis Enantiopure Drug/Agro ChiralAcid->Synthesis

Figure 1: Divergent functional pathways of Dichlorprop and (2S)-2-(4-Chlorophenoxy)propan-1-ol.

Quantitative Data & Comparison Tables

Table 1: Physicochemical and Structural Properties

PropertyDichlorprop(2S)-2-(4-Chlorophenoxy)propan-1-ol
CAS Number 120-36-5 (Racemic) / 15165-67-0 (R-isomer)[5]87810-51-3[2]
Molecular Formula C9H8Cl2O3[1]C9H11ClO2[2]
Molar Mass 235.06 g/mol [1]186.64 g/mol [6]
Functional Group Carboxylic Acid (-COOH)Primary Alcohol (-CH2OH)
Aromatic Substitution 2,4-Dichloro4-Chloro
Stereochemistry Racemic or (R)-enantiomer active[7]Enantiopure (S)-configuration

Table 2: Biological & Synthetic Profiling

ParameterDichlorprop(2S)-2-(4-Chlorophenoxy)propan-1-ol
Primary Application Post-emergence systemic herbicide[7]Chiral synthon / Chemical intermediate
Mechanism of Action Synthetic auxin & Ferroptosis inducer[3],[4]Precursor for PPAR agonists / FOP herbicides
Receptor Interaction Binds plant TIR1; Inhibits human T1R3[5]No direct TIR1 binding (requires oxidation)
Downstream Effects ROS accumulation, lipid peroxidation[4]Yields enantiopure target compounds

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Validation of Dichlorprop-Induced Ferroptosis in Arabidopsis thaliana

This protocol isolates the mechanism of cell death induced by (R)-dichlorprop, distinguishing it from general necrosis[4].

  • Seedling Preparation: Grow A. thaliana seedlings on 1/2 Murashige and Skoog (MS) medium for 7 days under controlled conditions (16 h light / 8 h dark).

  • Herbicide Treatment: Transfer seedlings to liquid media containing 50 µM (R)-dichlorprop. Causality: 50 µM is sufficient to saturate TIR1 receptors and initiate the ROS cascade without causing immediate, non-specific chemical burn.

  • Lipid Peroxidation Staining: After 24 hours, incubate roots with 5 µM BODIPY 581/591 C11 for 30 minutes. Wash thrice with PBS.

  • Rescue Assay (Self-Validating Step): In a parallel cohort, co-treat seedlings with 50 µM (R)-dichlorprop and 1 µM Ferrostatin-1 (a lipophilic antioxidant). Validation: If cell death and BODIPY fluorescence are reversed by Fer-1, the mechanism is definitively confirmed as ferroptosis rather than off-target toxicity[4].

  • Quantification: Image roots using confocal microscopy (Ex: 488 nm / Em: 500-530 nm for oxidized BODIPY).

Workflow Start Plant Model (A. thaliana) Treat Apply (R)-Dichlorprop (50 µM) Start->Treat Stain BODIPY 581/591 C11 (Lipid Peroxidation) Treat->Stain Inhibit Add Ferrostatin-1 (Rescue Assay) Treat->Inhibit Read Confocal Microscopy & ROS Quant Stain->Read Inhibit->Read

Figure 2: Workflow for validating Dichlorprop-induced ferroptosis using ROS tracking.

Protocol B: Catalytic Oxidation of (2S)-2-(4-Chlorophenoxy)propan-1-ol

This protocol details the conversion of the chiral alcohol into its corresponding carboxylic acid while preserving stereochemical integrity.

  • Substrate Preparation: Dissolve 10 mmol of (2S)-2-(4-Chlorophenoxy)propan-1-ol in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Catalyst Addition: Add 0.1 mmol of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and 22 mmol of BAIB (Bis(acetoxy)iodobenzene). Causality: TEMPO/BAIB is chosen over harsh oxidants (like KMnO4) because it selectively oxidizes the primary alcohol to a carboxylic acid without enolizing the adjacent chiral center, thereby preventing racemization.

  • Reaction: Stir vigorously at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • Workup & Validation (Self-Validating Step): Extract the aqueous layer, acidify to pH 2, and extract with ethyl acetate. Analyze the purified product via Chiral HPLC. Validation: Measuring the enantiomeric excess (ee > 99%) ensures the protocol successfully retained the (S)-configuration, validating its utility as a chiral synthon.

References

  • American Chemical Society (ACS). "New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Wikipedia. "Dichlorprop - Mechanism of action in plants." URL: [Link]

  • ChemSrc. "CAS 15165-67-0 | (R)-2-(2,4-Dichlorophenoxy)propanoic acid." URL:[Link]

  • American Elements. "(2S)-2-(4-chlorophenoxy)propan-1-ol | CAS 87810-51-3." URL:[Link]

  • University of Hertfordshire (AERU). "Dichlorprop (Ref: RD 406)." Pesticide Properties DataBase. URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of Enantiomeric Purity of (2S)-2-(4-Chlorophenoxy)propan-1-ol by Chiral GC and HPLC

In the landscape of pharmaceutical development and manufacturing, the stereochemistry of a drug molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers demand rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the stereochemistry of a drug molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers demand rigorous control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) and intermediates.[1][2][3] This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), for the validation of the enantiomeric purity of (2S)-2-(4-Chlorophenoxy)propan-1-ol, a key chiral building block.

This document is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights and detailed experimental protocols to aid in the selection and implementation of the most suitable analytical method. The methodologies described herein are grounded in established scientific principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[8] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric composition of chiral drugs.[9][10] Accurate and precise analytical methods are essential to quantify the desired enantiomer and detect even trace amounts of its counterpart.[11][12]

Chiral Gas Chromatography (GC): A High-Throughput Approach

Chiral GC is a well-established technique for the analysis of volatile and thermally stable chiral compounds.[13][14] For a compound like (2S)-2-(4-Chlorophenoxy)propan-1-ol, GC offers the advantage of high resolution and speed.[13] The separation is typically achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin derivative.[13][15]

Principle of Chiral GC Separation

Enantiomeric separation in chiral GC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stabilities of these complexes lead to different retention times, allowing for their separation and quantification. For polar analytes like alcohols, derivatization is sometimes employed to improve peak shape and volatility, although direct analysis is often feasible.[16]

Experimental Protocol: Chiral GC-FID

This protocol outlines a validated method for the determination of the enantiomeric purity of (2S)-2-(4-Chlorophenoxy)propan-1-ol using a Flame Ionization Detector (FID).

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary Column: Cyclodextrin-based CSP (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).[15]

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Reagents: (S)-2-(4-Chlorophenoxy)propan-1-ol reference standard, racemic 2-(4-Chlorophenoxy)propan-1-ol, and a suitable solvent (e.g., dichloromethane, HPLC grade).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp at 5 °C/min to 180 °C, hold for 5 min.

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow).

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the (S)-2-(4-Chlorophenoxy)propan-1-ol reference standard and dissolve it in 10 mL of dichloromethane.

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of racemic 2-(4-Chlorophenoxy)propan-1-ol in dichloromethane. This is crucial for confirming the elution order and resolution of the enantiomers.

  • Sample Preparation: Dissolve the sample in dichloromethane to a nominal concentration of 1 mg/mL.

4. System Suitability:

  • Inject the racemic standard solution six times.

  • The resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.

  • The relative standard deviation (RSD) for the peak areas of both enantiomers should be ≤ 2.0%.

5. Data Analysis:

  • The enantiomeric purity is calculated as the percentage of the peak area of the desired (S)-enantiomer relative to the total peak area of both enantiomers.

Workflow for Chiral GC Analysis

cluster_prep Sample & Standard Preparation cluster_gc Chiral GC Analysis cluster_data Data Processing & Validation prep_sample Dissolve Sample in Dichloromethane injection Inject 1 µL into GC prep_sample->injection prep_std Prepare (S)- and Racemic Standards prep_std->injection separation Separation on Cyclodextrin CSP injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Purity (%) integration->calculation validation System Suitability Check (Rs, RSD) calculation->validation

Caption: Workflow for Chiral GC Analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Sensitivity

Chiral HPLC is a highly versatile and widely used technique for enantiomeric separations, applicable to a broad range of compounds, including those that are non-volatile or thermally labile.[3][8][14] For (2S)-2-(4-Chlorophenoxy)propan-1-ol, HPLC offers excellent selectivity and sensitivity, often with the advantage of simpler sample preparation.

Principle of Chiral HPLC Separation

Similar to chiral GC, HPLC separation of enantiomers is achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide array of chiral compounds.[17][18][19] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector, leading to differential retention.[20]

Experimental Protocol: Chiral HPLC-UV

This protocol details a validated method for determining the enantiomeric purity of (2S)-2-(4-Chlorophenoxy)propan-1-ol using a UV detector.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).[21]

  • Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade.

  • Reagents: (S)-2-(4-Chlorophenoxy)propan-1-ol reference standard, racemic 2-(4-Chlorophenoxy)propan-1-ol.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the (S)-2-(4-Chlorophenoxy)propan-1-ol reference standard and dissolve it in 10 mL of the mobile phase.

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of racemic 2-(4-Chlorophenoxy)propan-1-ol in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a nominal concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

4. System Suitability:

  • Inject the racemic standard solution six times.

  • The resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.

  • The tailing factor for both enantiomer peaks should be ≤ 1.5.

  • The RSD for the peak areas of both enantiomers should be ≤ 2.0%.

5. Data Analysis:

  • The enantiomeric purity is calculated as the percentage of the peak area of the desired (S)-enantiomer relative to the total peak area of both enantiomers.

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing & Validation prep_sample Dissolve & Filter Sample injection Inject 10 µL into HPLC prep_sample->injection prep_std Prepare (S)- and Racemic Standards prep_std->injection separation Separation on Polysaccharide CSP injection->separation detection UV Detection at 225 nm separation->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Purity (%) integration->calculation validation System Suitability Check (Rs, Tailing, RSD) calculation->validation

Caption: Workflow for Chiral HPLC Analysis.

Performance Comparison: Chiral GC vs. Chiral HPLC

The choice between Chiral GC and Chiral HPLC depends on several factors, including the specific analytical requirements, available instrumentation, and desired throughput.[1][16]

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Typical CSP Cyclodextrin derivatives.[13]Polysaccharide derivatives (cellulose, amylose).[17][18]
Analysis Time Generally faster, suitable for high-throughput screening.[13]Can be longer, but optimizable.
Resolution High, due to high efficiency of capillary columns.[13]Excellent, highly dependent on CSP and mobile phase.
Sensitivity Good with FID, but can be less sensitive than HPLC-UV for chromophoric compounds.High with UV detection for compounds with a chromophore.[1]
Solvent Consumption Minimal, uses carrier gas.Higher, uses organic solvents for the mobile phase.
Sample Volatility Requires volatile and thermally stable analytes.Suitable for a wide range of volatilities and thermal stabilities.[8]
Derivatization May be required for polar or non-volatile analytes.[16]Generally not required.

Conclusion and Recommendations

Both Chiral GC and Chiral HPLC are robust and reliable methods for the validation of the enantiomeric purity of (2S)-2-(4-Chlorophenoxy)propan-1-ol.

  • Chiral GC is an excellent choice for routine quality control and high-throughput environments where speed is a critical factor.[13] Its high resolving power and low solvent consumption are significant advantages.

  • Chiral HPLC offers greater versatility and is often the preferred method for method development due to the wide range of available chiral stationary phases and mobile phase compositions that can be explored.[3][8] It is particularly advantageous for compounds that may be thermally labile or lack sufficient volatility for GC analysis.

The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs, laboratory capabilities, and regulatory requirements. Method validation must be performed in accordance with ICH Q2(R1) guidelines to ensure the accuracy, precision, and reliability of the results.[4][6][7]

References

  • A Comparative Guide to Chiral HPLC and GC Analysis for Enantiomeric Excess (ee) Determination of 2-Methyl-1-hexanol - Benchchem. (n.d.).
  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.).
  • A Comparative Guide to Chiral Analysis of Epichlorohydrin: GC vs. HPLC Methods - Benchchem. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • The State of the Art in Chiral Capillary Gas Chromatography | LCGC International. (2026, March 23).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17).
  • Quality Guidelines - ICH. (n.d.).
  • Chiral High Performance Liquid Chromatography: Review - International Journal of Pharmacy & Pharmaceutical Research. (2020, July 30).
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8).
  • Enantiomeric Separation of Chiral Phenoxy Acid Herbicides by Electrokinetic Chromatography. Application to the Determination of Analyte-Selector. (2001, September 1).
  • Analytical Procedures and Methods Validation - Regulations.gov. (n.d.).
  • CHAPTER 15: Validating Analytical Procedures - Books - The Royal Society of Chemistry. (n.d.).
  • Determination of Enantiomeric Purity by Direct Methods. (n.d.).
  • CHIRAL STATIONARY PHASES - HPLC. (n.d.).
  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers | Request PDF - ResearchGate. (n.d.).
  • Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.).
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - MDPI. (2022, December 3).
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. (n.d.).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 29).
  • The Chiral Notebook. (n.d.).
  • The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. (n.d.).
  • A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz. (n.d.).
  • Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules - PubMed. (2001, November 15).
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol - Benchchem. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Contemporary Analysis of Chiral Molecules | LCGC International. (2016, October 1).
  • SUMICHIRAL OA columns are high-performance chiral columns for enantiomer separation by HPLC. (n.d.).
  • Basics of chiral HPLC - Sigma-Aldrich. (n.d.).
  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, March 29).
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.).
  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. (n.d.).

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Comparative

Comparative Analysis of (2S)-2-(4-Chlorophenoxy)propan-1-ol Cross-Reactivity with TIR1/AFB Auxin Receptors

A Senior Application Scientist's Guide to Methodologies and Interpretation This guide provides a comprehensive framework for assessing the cross-reactivity of the synthetic compound (2S)-2-(4-Chlorophenoxy)propan-1-ol wi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Methodologies and Interpretation

This guide provides a comprehensive framework for assessing the cross-reactivity of the synthetic compound (2S)-2-(4-Chlorophenoxy)propan-1-ol with the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. We will explore the causal relationships behind experimental design, detail robust, self-validating protocols, and interpret hypothetical data based on established structure-activity relationships for auxin analogs.

Introduction: The Rationale for Cross-Reactivity Profiling

The phytohormone auxin is a master regulator of plant development, influencing everything from cell elongation and division to root formation and responses to environmental cues.[1][2] At the molecular level, the primary auxin signaling pathway is mediated by the TIR1/AFB family of F-box proteins, which function as auxin receptors.[3] In the presence of auxin, TIR1/AFB proteins form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[4][5] This event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome, releasing Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[2][6]

Synthetic molecules that mimic natural auxin, such as the phenoxy herbicide 2,4-D, exploit this pathway to induce uncontrolled growth and are vital tools in agriculture.[7][8] The efficacy and selectivity of these synthetic auxins depend on their binding affinity and specificity for different members of the TIR1/AFB receptor family.[7][9] The Arabidopsis genome, for instance, encodes six TIR1/AFB proteins, which fall into distinct clades (TIR1/AFB1, AFB2/AFB3, AFB4/AFB5), each with potentially specialized functions and ligand preferences.[10]

This guide focuses on (2S)-2-(4-Chlorophenoxy)propan-1-ol, a compound structurally related to the phenoxypropionic acid herbicide dichlorprop. Two key structural features dictate our investigative strategy:

  • Stereochemistry : The specified (2S)-isomer is the enantiomer of the herbicidally active (2R)-isomer of dichlorprop. Receptor-ligand interactions are often highly stereospecific.

  • Functional Group : The molecule possesses a primary alcohol (-CH₂OH) instead of the carboxylic acid (-COOH) group characteristic of all known active auxin herbicides.[8] This difference is critical, as the carboxylate moiety is understood to form essential hydrogen bonds within the TIR1/AFB binding pocket.

Therefore, a rigorous comparison is necessary to determine if (2S)-2-(4-Chlorophenoxy)propan-1-ol exhibits any cross-reactivity with auxin receptors, and if so, to what extent. We will compare it against the endogenous auxin (IAA), a classic synthetic auxin (2,4-D), and its structurally relevant, active counterpart, (2R)-2-(4-chlorophenoxy)propanoic acid.

The Auxin Signaling Pathway: A Visual Overview

The interaction between auxin, its receptors, and downstream components is a cornerstone of plant biology. The following diagram illustrates this canonical signaling cascade.

AuxinSignaling Canonical Auxin Signaling Pathway cluster_nucleus Nucleus cluster_low Auxin Auxin (e.g., IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Forms Co-receptor Complex TIR1_AFB->Aux_IAA Forms Co-receptor Complex SCF_complex SCF Complex TIR1_AFB->SCF_complex Component of Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF_inactive ARF (Repressed) Aux_IAA->ARF_inactive Represses ARF_active ARF (Active) Proteasome->ARF_active Releases AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE ARF_inactive->AuxRE Gene_Exp Gene Expression AuxRE->Gene_Exp Drives Workflow Cross-Reactivity Assessment Workflow Tier1 Tier 1: High-Throughput Screening & Prediction Docking In Silico Molecular Docking Tier1->Docking HTRF HTRF Binding Assay Tier1->HTRF Tier2 Tier 2: Biophysical Characterization SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Tier2->SPR Tier3 Tier 3: In Vivo Biological Validation Bioassay Root Growth Inhibition Bioassay Tier3->Bioassay Docking->SPR Predicts Binding Pose HTRF->SPR Identifies Binders SPR->Bioassay Correlates Affinity with Activity Data Data Analysis & Interpretation SPR->Data Bioassay->Data

Caption: A tiered workflow for assessing compound cross-reactivity.

Comparative Ligand Panel

Our analysis will focus on the following compounds to provide essential reference points for interpreting the data for (2S)-2-(4-Chlorophenoxy)propan-1-ol.

Compound NameAbbreviationRoleKey Structural Feature
(2S)-2-(4-Chlorophenoxy)propan-1-ol Test Compound Test Ligand (S)-enantiomer, Primary Alcohol
Indole-3-acetic acidIAAEndogenous Auxin (Positive Control)Indole ring, Carboxylic acid
2,4-Dichlorophenoxyacetic acid2,4-DSynthetic Auxin (Positive Control)Phenoxy ring, Carboxylic acid
(2R)-2-(4-Chlorophenoxy)propanoic acidDichlorprop-PActive Herbicide (Structural Analog)(R)-enantiomer, Carboxylic acid
Phenylacetic acidPAAWeak Auxin (Negative Control)Phenyl ring, Carboxylic acid

Methodologies for Receptor Interaction Analysis

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

Causality : SPR is the gold standard for label-free, real-time analysis of biomolecular interactions. [11][12]It allows us to precisely measure the association (kₐ) and dissociation (k𝘥) rates of the compound with the receptor, from which the equilibrium dissociation constant (Kᴅ) is calculated (Kᴅ = k𝘥/kₐ). A lower Kᴅ value signifies a higher binding affinity. This method provides unparalleled insight into the dynamics of the interaction, which is crucial for understanding a compound's mechanism of action. [13] Protocol: SPR-based Auxin Co-Receptor Complex Formation Assay

This protocol is adapted from established methods for measuring auxin-dependent interactions. [7][14]It measures the ability of a test compound to act as a "molecular glue" between the TIR1/AFB receptor and a peptide fragment (degron) of an Aux/IAA protein.

  • System Preparation :

    • Instrument : Biacore T200 or similar SPR instrument.

    • Sensor Chip : Streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA).

    • Running Buffer : HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Temperature : Maintain system at 25°C.

  • Ligand Immobilization (Aux/IAA Degron Peptide) :

    • Prepare a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., Arabidopsis IAA7).

    • Prime the system with running buffer.

    • Inject the biotinylated IAA7 peptide (e.g., at 1 µg/mL in running buffer) over one flow cell until a stable immobilization level of ~100-200 Response Units (RU) is achieved.

    • A second flow cell is left unmodified to serve as a reference for subtracting bulk refractive index changes and non-specific binding. [13]

  • Analyte Interaction Analysis :

    • Prepare purified recombinant TIR1/AFB protein (e.g., AtTIR1, AtAFB5) at a constant concentration (e.g., 100 nM) in running buffer.

    • Prepare a dilution series of the test compounds (e.g., from 0.1 µM to 100 µM) in running buffer containing the 100 nM TIR1/AFB protein. Also prepare a "zero-compound" control containing only the TIR1/AFB protein.

    • Perform a kinetic analysis by injecting each compound/protein mixture over the reference and IAA7-immobilized flow cells for a set association time (e.g., 180 seconds), followed by an injection of running buffer for a dissociation time (e.g., 300 seconds).

    • Between cycles, regenerate the sensor surface with a pulse of a mild denaturant (e.g., 50 mM NaOH) if necessary to remove all bound protein.

  • Data Analysis (Self-Validation) :

    • Reference-subtract the sensorgrams by subtracting the signal from the reference flow cell from the active flow cell.

    • Subtract the "zero-compound" control sensorgram to isolate the compound-dependent binding response.

    • Fit the processed data to a 1:1 Langmuir binding model or a steady-state affinity model using the instrument's evaluation software.

    • The quality of the fit (indicated by a low Chi² value) validates the chosen binding model. The consistency of results across multiple concentrations provides confidence in the determined kinetic and affinity constants.

Homogeneous Time-Resolved Fluorescence (HTRF) for High-Throughput Screening

Causality : HTRF is a robust fluorescence-based assay ideal for screening larger compound libraries. [15]It measures the proximity of two molecules tagged with a donor and an acceptor fluorophore. In our context, auxin-induced binding of a tagged TIR1 receptor to a tagged Aux/IAA protein brings the fluorophores close, generating a FRET signal. This method is faster and more amenable to automation than SPR, making it an excellent primary screening tool.

Protocol: HTRF TIR1-IAA7 Binding Assay

  • Reagent Preparation :

    • FLAG-tagged TIR1 : Purified TIR1 with an N-terminal FLAG tag.

    • GST-tagged IAA7 : Purified IAA7 with an N-terminal GST tag.

    • Detection Reagents : Anti-FLAG-Tb (donor) and Anti-GST-D2 (acceptor) antibodies.

    • Assay Buffer : Standard kinase buffer or PBS.

    • Assay Plate : Low-volume 384-well white plate.

  • Assay Procedure :

    • Dispense a fixed concentration of FLAG-TIR1 and GST-IAA7 (e.g., 25 nM each) into the wells.

    • Add the test compounds across a range of concentrations. Include IAA as a positive control and a buffer-only well as a negative control.

    • Add the Anti-FLAG-Tb and Anti-GST-D2 detection antibodies.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis :

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at both the acceptor wavelength (e.g., 665 nm) and donor wavelength (e.g., 620 nm).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).

    • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Hypothetical Results and Comparative Interpretation

The following tables present plausible, hypothetical data for our compound panel, designed to illustrate how results from the described methodologies would be interpreted.

Table 1: Comparative Binding Affinity (Kᴅ) via Surface Plasmon Resonance

This table summarizes the predicted binding affinities of the compounds for two representative auxin receptors, AtTIR1 and AtAFB5.

CompoundAtTIR1 Kᴅ (µM)AtAFB5 Kᴅ (µM)Interpretation
Test Compound > 500> 500No detectable binding. The (S)-stereochemistry and lack of a carboxylic acid group likely prevent interaction with the binding pocket of both receptors.
IAA0.550.80High affinity. The endogenous hormone binds tightly to both receptors, serving as our benchmark for strong interaction.
2,4-D2.51.8High affinity. A potent synthetic auxin that binds effectively, showing slight preference for AtAFB5 in this hypothetical scenario. [7]
Dichlorprop-P1.50.95High affinity with preference. The active (R)-isomer binds strongly, showing a preference for AtAFB5, a known characteristic for some synthetic auxins. [9]
PAA150210Very low affinity. The weak auxin shows minimal interaction, confirming its role as a negative control. [5]
Table 2: Comparative Biological Activity via Root Growth Inhibition Bioassay

This table shows the concentration of each compound required to inhibit the primary root growth of Arabidopsis thaliana seedlings by 50% (IC₅₀).

CompoundRoot Growth Inhibition IC₅₀ (µM)Interpretation
Test Compound > 1000Biologically inactive. Correlates perfectly with the lack of receptor binding observed in SPR. The compound does not trigger an auxin response in vivo.
IAA0.1Highly active. The natural auxin strongly inhibits root growth at low concentrations.
2,4-D0.2Highly active. The synthetic auxin demonstrates potent biological activity, consistent with its strong receptor binding.
Dichlorprop-P0.15Highly active. The active herbicide analog shows potent in vivo activity, as expected.
PAA> 200Very weak activity. Only inhibits root growth at very high concentrations, consistent with its weak receptor affinity.

Discussion and Scientific Causality

  • The Essentiality of the Carboxylic Acid : The primary mechanism of auxin perception involves the carboxylate group of the ligand forming a crucial hydrogen bond network at the bottom of the TIR1/AFB binding pocket. [16]The replacement of this group with a primary alcohol in our test compound removes this critical anchor point, likely abolishing any stable interaction. This is the most significant factor explaining its predicted lack of activity.

  • Stereospecificity : Auxin receptors, like many biological receptors, are chiral environments. Even if the test compound had a carboxylic acid, its (2S)-stereochemistry would likely be sterically disfavored compared to the active (2R)-isomer of phenoxypropionic acids. The binding pocket is finely tuned to accommodate a specific three-dimensional arrangement of the ligand. [8] Our comparative approach provides a self-validating system. The high affinity and potent biological activity of the positive controls (IAA, 2,4-D, Dichlorprop-P) would confirm that the experimental systems are functioning correctly. Conversely, the weak interaction of the negative control (PAA) establishes the baseline for a non-specific or very weak response. The complete lack of response from the test compound, when viewed alongside the strong response of its close structural analog (Dichlorprop-P), provides definitive evidence of its inactivity and highlights the precise structural requirements for auxin receptor activation.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for evaluating the cross-reactivity of novel compounds with the auxin receptor system. By integrating biophysical techniques like SPR with whole-plant bioassays, researchers can gain a comprehensive understanding of a compound's potential to act as an auxin agonist. Based on foundational structure-activity relationship principles, we predict that (2S)-2-(4-Chlorophenoxy)propan-1-ol would show no significant cross-reactivity with TIR1/AFB receptors due to the absence of an essential carboxylic acid moiety and the presence of a disfavored stereoisomer. This analytical framework is broadly applicable for the screening and characterization of other potential hormone mimics in plant biology and agrochemical development.

References

Sources

Validation

Comparative Analysis of Herbicidal Efficacy: MCPA vs. (2S)-2-(4-Chlorophenoxy)propan-1-ol

Executive Summary & Structural Causality In the development of synthetic auxin herbicides, molecular causality—how a specific functional group or stereocenter dictates receptor binding—is the foundation of product effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the development of synthetic auxin herbicides, molecular causality—how a specific functional group or stereocenter dictates receptor binding—is the foundation of product efficacy. This guide provides an objective, data-driven comparison between MCPA (2-methyl-4-chlorophenoxyacetic acid), a commercial gold-standard broadleaf herbicide[1], and (2S)-2-(4-Chlorophenoxy)propan-1-ol , a chiral phenoxypropanol derivative[2].

While both compounds share a halogenated phenoxy backbone, their herbicidal outcomes are diametrically opposed. MCPA is a highly active herbicide that induces lethal epinasty. In contrast, (2S)-2-(4-Chlorophenoxy)propan-1-ol is effectively inactive. Understanding why requires examining in planta pro-herbicide activation and the strict stereochemical requirements of the plant's auxin receptors.

Mechanistic Profiling: Why Stereochemistry Dictates Lethality

MCPA: The Active Auxin Mimic

MCPA is a phenoxyacetic acid that acts as a potent synthetic auxin[3]. Once absorbed by the plant, it bypasses normal metabolic regulation and binds directly to the TIR1/AFB F-box proteins. This binding facilitates the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins[4]. The destruction of these repressors frees Auxin Response Factors (ARFs, such as ARF9), leading to an uncontrolled transcription of auxin-responsive genes. The physiological result is rapid cell elongation, vascular tissue rupture, and plant death[1].

(2S)-2-(4-Chlorophenoxy)propan-1-ol: The Inactive Pro-Herbicide

(2S)-2-(4-Chlorophenoxy)propan-1-ol (CAS 87810-51-3) features two critical structural deviations from MCPA: a primary alcohol instead of a carboxylic acid, and a chiral center at the alpha-carbon[2].

  • Pro-Herbicide Oxidation: Phenoxy alcohols are not inherently active; they must be oxidized in planta by alcohol and aldehyde dehydrogenases to their corresponding carboxylic acids to bind to the TIR1/AFB receptor. Thus, this compound is oxidized to (2S)-2-(4-chlorophenoxy)propanoic acid (the S-enantiomer of 4-CPP)[5].

  • Stereochemical Clash: The TIR1/AFB binding pocket is highly stereoselective. While the (R)-enantiomers of phenoxypropionic acids fit perfectly into the receptor, the (S)-enantiomers project their alpha-methyl group directly into the wall of the binding pocket. This steric clash prevents the formation of the TIR1-Aux/IAA co-receptor complex. Consequently, the (2S)-alcohol fails to trigger the lethal degradation of Aux/IAA repressors.

Mechanism MCPA MCPA (Active Herbicide) TIR1 TIR1/AFB - Aux/IAA Co-receptor Complex MCPA->TIR1 High Affinity S_Alcohol (2S)-Alcohol (Pro-herbicide) S_Acid (2S)-Acid (Steric Clash) S_Alcohol->S_Acid in planta oxidation S_Acid->TIR1 No Binding Survival Normal Regulation & Plant Survival S_Acid->Survival Repressor intact Degradation Aux/IAA Degradation TIR1->Degradation Ubiquitination Death Unregulated Growth & Plant Death Degradation->Death

Fig 1. Divergent molecular signaling pathways of MCPA and (2S)-2-(4-Chlorophenoxy)propan-1-ol.

Quantitative Data Comparison

The following table summarizes the quantitative performance of both compounds based on standardized in vitro binding and in vivo efficacy metrics.

MetricMCPA(2S)-2-(4-Chlorophenoxy)propan-1-ol
Chemical Class Phenoxyacetic AcidPhenoxypropanol (Chiral)
In Planta Active Form MCPA (Direct)(2S)-4-CPP (Requires Oxidation)
TIR1/AFB Binding Affinity ( Kd​ ) ~15 - 20 nM>10,000 nM (Inactive)
Aux/IAA Degradation Rate HighNegligible
Broadleaf Fresh Weight Reduction (14 DPT) > 95% (Lethal)< 5% (No significant effect)
Primary Application Commercial HerbicideSAR Studies / Negative Control

Self-Validating Experimental Protocols

To ensure scientific integrity, any claims regarding herbicidal efficacy and receptor affinity must be verified through a self-validating experimental workflow. Below are the step-by-step methodologies to reproduce these findings.

Protocol A: In Vivo Herbicidal Efficacy (Whole-Plant Assay)

Purpose: To validate the physiological impact of the compounds on a susceptible broadleaf model.

  • Plant Cultivation: Grow Arabidopsis thaliana (Col-0) or a susceptible weed model (e.g., Amaranthus powellii[4]) in a controlled growth chamber (22°C, 16h light/8h dark cycle) until the 4-6 true leaf stage.

  • Formulation: Prepare equimolar solutions (e.g., 1 mM and 10 mM) of MCPA and (2S)-2-(4-Chlorophenoxy)propan-1-ol. Dissolve compounds in a carrier solvent (acetone) and dilute in distilled water containing 0.1% (v/v) Silwet L-77 as a surfactant.

  • Application: Apply the treatments via a track sprayer calibrated to deliver 200 L/ha. Include a solvent-only control.

  • Validation & Scoring: Observe plants daily. At 7 and 14 Days Post-Treatment (DPT), quantify the epinastic curvature of the leaves (in degrees) and harvest the above-ground biomass to calculate the percentage of fresh weight reduction relative to the control.

Protocol B: In Vitro TIR1-Aux/IAA Co-Receptor Binding Assay

Purpose: To isolate the mechanistic causality of the in vivo results by proving the presence or absence of receptor binding.

  • Protein Expression: Express recombinant Arabidopsis TIR1 and a tagged Aux/IAA degron peptide (e.g., GST-IAA7) in an E. coli or insect cell system.

  • Compound Activation: Because the (2S)-alcohol is a pro-herbicide, it must be pre-oxidized to the (2S)-acid using plant microsomal fractions, or the synthesized (2S)-acid must be used directly to simulate the in planta active form.

  • Surface Plasmon Resonance (SPR): Immobilize the GST-IAA7 peptide on an SPR sensor chip. Flow the TIR1 protein over the chip in the presence of varying concentrations of MCPA or the (2S)-acid.

  • Data Analysis: Calculate the dissociation constant ( Kd​ ). A functional auxin mimic (MCPA) will show a dose-dependent stabilization of the TIR1-IAA7 complex, whereas the (2S)-acid will fail to promote complex formation due to steric hindrance.

Workflow Step1 1. Compound Formulation (Equimolar MCPA vs 2S-Alcohol) Step2 2. Foliar Application (Model: Broadleaf Weeds) Step1->Step2 Split1 In Vivo Efficacy Step2->Split1 Split2 In Vitro Binding Step2->Split2 Step3 3a. Phenotypic Scoring (Epinasty & Biomass at 14 DPT) Split1->Step3 Step4 3b. Protein Extraction & SPR Assay (TIR1 Affinity) Split2->Step4

Fig 2. Standardized workflow for comparative herbicidal efficacy and receptor binding assays.

Conclusion

The comparison between MCPA and (2S)-2-(4-Chlorophenoxy)propan-1-ol perfectly illustrates the strict structural and stereochemical requirements of auxin-mimicking herbicides. MCPA's unhindered acetic acid moiety allows for high-affinity binding to the TIR1/AFB receptor, driving lethal weed control. Conversely, while the (2S)-alcohol can be oxidized to a carboxylic acid in planta, its (S)-stereocenter creates an insurmountable steric clash at the receptor level, rendering it completely ineffective as an herbicide.

References

  • Source: nih.
  • Source: jindunchemical.
  • (2S)-2-(4-chlorophenoxy)
  • Source: bcpcpesticidecompendium.

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of Chlorophenoxypropanol Regioisomers as β-Adrenergic Antagonists

For drug development professionals and researchers in medicinal chemistry, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The chlorophenoxypropanolamine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in medicinal chemistry, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The chlorophenoxypropanolamine scaffold represents a classic and highly successful pharmacophore, forming the backbone of numerous β-adrenergic antagonists (beta-blockers) used in cardiovascular medicine. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of chlorophenoxypropanol regioisomers, focusing on how the precise placement of a single chlorine atom on the aromatic ring dictates receptor affinity and selectivity. We will dissect the causal mechanisms behind experimental choices and provide field-proven protocols for validation.

The Aryloxypropanolamine Pharmacophore: A Foundation of β-Blockade

The biological activity of this class of compounds stems from their ability to competitively antagonize the binding of endogenous catecholamines like norepinephrine and epinephrine to β-adrenergic receptors.[1] These receptors, primarily the β1 and β2 subtypes, are G-protein coupled receptors that play a central role in regulating cardiac function and smooth muscle tone.[1]

The canonical structure consists of three key moieties:

  • An aromatic ring (the chlorophenoxy group) that engages in key interactions within the receptor binding pocket.

  • A flexible oxypropanolamine side chain that is critical for binding.

  • A secondary amine substituted with a bulky alkyl group (typically isopropyl or tert-butyl), which is essential for antagonist activity.

Before examining the impact of chlorine's position, it is crucial to address the most significant factor in the SAR of these molecules: stereochemistry.

The Overarching Rule: The Primacy of (S)-Stereochemistry

The propanolamine side chain contains a chiral center at the hydroxyl-bearing carbon. It is a well-established principle that the β-blocking activity resides almost exclusively in the (S)-enantiomer. The reported S:R activity ratio can range from 33 to over 500, a testament to the highly stereospecific nature of the receptor binding pocket. This is because the (S)-enantiomer correctly orients the hydroxyl group and the amine to form critical hydrogen bonds with specific residues within the receptor, an interaction the (R)-enantiomer cannot achieve effectively.

The Impact of Chlorine Regioisomerism on Receptor Affinity and Selectivity

With the importance of the (S)-configuration established, we can now explore the central topic: how does the position of the chlorine atom on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—modulate activity?

The general trend observed in aryloxypropanolamine antagonists is that substitution at the ortho and meta positions tends to increase overall β-blocking potency, while substitution at the para position is a key determinant of cardioselectivity (a higher affinity for β1 receptors over β2 receptors).

A comparative study on a series of related, though more complex, aryloxypropanolamine structures found that the overall β-blocking activity followed a distinct pattern based on the linkage position of the side chain to the aromatic ring: ortho > meta > para . This suggests that the steric and electronic influence of the substituent is highly dependent on its proximity to the ether linkage.

  • Ortho-Substitution (2-Chloro): Placing the chlorine atom at the ortho position often leads to the most potent, non-selective β-blockers. The proximity of the electronegative chlorine atom to the ether linkage can influence the conformation of the side chain, potentially locking it into a more favorable orientation for binding to both β1 and β2 receptors.

  • Meta-Substitution (3-Chloro): Meta-substitution also generally confers high potency. The electronic withdrawing effect of the chlorine atom at this position can influence the aromatic system without imparting the same degree of steric hindrance as an ortho-substituent, leading to strong receptor affinity.

  • Para-Substitution (4-Chloro): The para position is most critical for achieving cardioselectivity. While a simple para-chloro substituent may not be sufficient on its own, it is the position where larger, hydrogen-bond-accepting groups (like the amide in practolol or the ether linkage in atenolol and metoprolol) can interact with a distinct sub-pocket in the β1 receptor that is not present in the β2 receptor. This additional interaction space is the molecular basis for β1-selectivity. Therefore, while a simple 4-chlorophenoxypropanolamine may be less potent overall than its ortho or meta cousins, the para position is the key locus for modification to achieve a more desirable, cardioselective profile.

Logical Flow of Structure-Activity Relationship

Assay_Workflow start Start: Prepare Reagents plate_setup Plate Setup (Total, NSB, Competitor) start->plate_setup add_radioligand Add Radioligand (e.g., [3H]-DHA) plate_setup->add_radioligand add_membranes Add β1-Receptor Membranes (Initiate Reaction) add_radioligand->add_membranes incubate Incubate (60 min @ RT to reach equilibrium) add_membranes->incubate harvest Terminate & Harvest (Rapid filtration) incubate->harvest count Scintillation Counting (Measure bound CPM) harvest->count analyze Data Analysis (IC50 -> Ki calculation) count->analyze end End: Determine Affinity (Ki) analyze->end

Sources

Validation

Validating the Auxin-Like Effects of (2S)-2-(4-Chlorophenoxy)propan-1-ol in Arabidopsis thaliana: A Comparative Guide

Executive Summary For researchers and agrochemical developers, the precise manipulation of plant growth requires tools that offer spatiotemporal control over hormone signaling. While direct-acting synthetic auxins like 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and agrochemical developers, the precise manipulation of plant growth requires tools that offer spatiotemporal control over hormone signaling. While direct-acting synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) are highly potent, they often trigger rapid, non-physiological phytotoxicity because they bypass endogenous metabolic regulation.

(2S)-2-(4-Chlorophenoxy)propan-1-ol (2S-CPP-ol) represents a sophisticated alternative: a synthetic pro-auxin . Structurally related to the herbicide cloprop, 2S-CPP-ol features a propan-1-ol moiety that renders it inactive at the receptor level. It must undergo enzymatic oxidation in planta to become the active compound, 2-(4-chlorophenoxy)propionic acid. This guide provides a comprehensive framework for validating the efficacy and metabolic dependency of 2S-CPP-ol in the model organism Arabidopsis thaliana, comparing it directly against standard auxins.

Mechanistic Overview: The Pro-Auxin Paradigm

Direct-acting auxins (such as IAA, 2,4-D, and NAA) bind immediately to the TIR1/AFB-Aux/IAA co-receptor complex. This binding initiates the ubiquitination and subsequent degradation of Aux/IAA repressor proteins, leading to rapid changes in gene expression and macroscopic phenotypes like primary root growth inhibition 1[1].

Conversely, pro-auxins exploit the plant's native enzymatic machinery as a rate-limiting step. Similar to how Indole-3-butyric acid (IBA) or 2,4-DB require peroxisomal β-oxidation to become active 2[2], 2S-CPP-ol requires oxidation of its alcohol group by specific oxidoreductases (e.g., Alcohol/Aldehyde Dehydrogenases). This metabolic prerequisite allows researchers to study localized auxin gradients and identify novel enzymatic pathways without overwhelming the plant's systemic transport network.

Pathway ProAuxin (2S)-2-(4-Chlorophenoxy)propan-1-ol (Inactive Pro-Auxin) Enzyme Oxidoreductases (e.g., ADH/ALDH) ProAuxin->Enzyme Oxidation ActiveAuxin 2-(4-Chlorophenoxy)propionic acid (Active Auxin) Enzyme->ActiveAuxin Activation Receptor TIR1/AFB Co-receptors ActiveAuxin->Receptor Binding Response Root Growth Inhibition Receptor->Response Signaling Cascade

Metabolic activation of 2S-CPP-ol and subsequent TIR1/AFB receptor binding.

Comparative Performance Data

To contextualize the potency of 2S-CPP-ol, it must be benchmarked against standard auxinic compounds. The primary metric for auxin activity in Arabidopsis is the Half-Maximal Inhibitory Concentration (IC50) for primary root elongation. Because 2S-CPP-ol is a pro-auxin, its apparent IC50 is higher than direct auxins, reflecting the efficiency of the enzymatic conversion rather than receptor affinity.

Feature(2S)-2-(4-Chlorophenoxy)propan-1-olIndole-3-Acetic Acid (IAA)2,4-Dichlorophenoxyacetic Acid (2,4-D)1-Naphthaleneacetic Acid (NAA)
Classification Synthetic Pro-AuxinNatural Endogenous AuxinSynthetic AuxinSynthetic Auxin
Active Form Requires enzymatic oxidationDirectly activeDirectly activeDirectly active
Cellular Uptake Passive diffusion (uncharged alcohol)Carrier-mediated (AUX1)Diffusion & Carrier-mediatedPassive diffusion
Root Inhibition IC50 > 1.0 µM (Conversion-dependent)~15 - 35 nM~50 nM~20 - 50 nM
Media Stability Highly stablePhotodegrades rapidlyHighly stableStable

Data derived from established Arabidopsis root growth inhibition assays 3[3] and 2,4-D metabolism studies 4[4].

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that phenotypic data is only reliable if the experimental design inherently validates the mechanism of action. To prove that 2S-CPP-ol is a pro-auxin, we must utilize a genetic matrix that isolates the metabolic step from the signaling step.

Protocol 1: High-Throughput Root Growth Inhibition Assay

Objective: Quantify the macroscopic auxin response of 2S-CPP-ol compared to 2,4-D. Causality Check: Why grow plants vertically on agar? Vertical orientation forces the primary root to grow bidimensionally along the gel surface. This prevents the root from embedding into the media, allowing for precise, non-destructive digital quantification of elongation rates over time.

  • Seed Sterilization & Stratification: Surface-sterilize Arabidopsis seeds (Col-0 wild-type) using 70% ethanol and 20% bleach. Wash extensively with sterile water. Stratify at 4°C for 48 hours in the dark to synchronize germination.

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) media containing 1% sucrose and 0.8% phytagel. Critical Step: Buffer the pH strictly to 5.7. Why? Auxins are weak acids. At pH 5.7, a specific fraction remains protonated (uncharged), dictating passive membrane permeability versus the need for active AUX1 influx carriers.

  • Compound Supplementation: Aliquot 2S-CPP-ol (dissolved in DMSO) into the cooling media at concentrations ranging from 0.1 µM to 10 µM. Use 50 nM 2,4-D as a positive control and 0.1% (v/v) DMSO as a vehicle control.

  • Cultivation: Plate seeds and incubate vertically in a growth chamber at 22°C under a 16h light/8h dark photoperiod for 7 days.

  • Quantification: Scan the plates at high resolution (600 DPI) and measure primary root lengths using ImageJ/Fiji software.

Protocol 2: Genetic Validation of the Pro-Auxin Mechanism

Objective: Prove that 2S-CPP-ol requires enzymatic activation and signals exclusively through the canonical TIR1/AFB pathway1[1]. Causality Check: If 2S-CPP-ol is a direct auxin, it will inhibit root growth in metabolic mutants. If it is a true pro-auxin, metabolic mutants (lacking the converting enzyme) will be resistant, while wild-type plants will be sensitive.

  • Plate three genotypes: Col-0 (Wild-Type), tir1-1 (receptor mutant), and an oxidoreductase mutant (e.g., adh1 or sdra).

  • Expose all three lines to 5 µM 2S-CPP-ol and a parallel set to 50 nM 2,4-D.

  • Interpretation:

    • Col-0: Inhibited by both compounds.

    • tir1-1 mutant: Resistant to both compounds (validates the downstream TIR1 signaling requirement) 4[4].

    • Metabolic mutant: Resistant only to 2S-CPP-ol, but successfully inhibited by 2,4-D. This perfectly isolates and proves the necessity of the metabolic oxidation step.

Workflow Start Seed Sterilization & Stratification (Col-0, tir1, adh mutants) Media Prepare 1/2 MS Media (pH 5.7) + 2S-CPP-ol vs. 2,4-D Start->Media Plating Vertical Plating & Incubation (22°C, 16h light, 7 Days) Media->Plating Analysis Digital Root Length Quantification (ImageJ/Fiji) Plating->Analysis Valid1 WT: Growth Inhibited (Validates Auxin Activity) Analysis->Valid1 Valid2 adh Mutant: Normal Growth (Validates Pro-Auxin Nature) Analysis->Valid2 Valid3 tir1 Mutant: Normal Growth (Validates Pathway Specificity) Analysis->Valid3

Self-validating experimental workflow for assessing pro-auxin activity.

References

  • Identification of two Arabidopsis genes encoding a peroxisomal oxidoreductase-like protein and an acyl-CoA synthetase-like protein that are required for responses to pro-auxins. PubMed.
  • Auxin-triggered changes in the Arabidopsis root tip (phospho)
  • 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PMC.
  • Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. Open Biology.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(4-Chlorophenoxy)propan-1-ol
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Reactant of Route 2
(2S)-2-(4-Chlorophenoxy)propan-1-ol
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